molecular formula C7H9BrClN B1381791 4-Bromo-3-ethylpyridine hydrochloride CAS No. 1818847-53-8

4-Bromo-3-ethylpyridine hydrochloride

Cat. No.: B1381791
CAS No.: 1818847-53-8
M. Wt: 222.51 g/mol
InChI Key: JSWPNVFJQWNVPX-UHFFFAOYSA-N
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Description

4-Bromo-3-ethylpyridine hydrochloride (CAS 1818847-53-8) is a high-purity chemical compound offered as a solid, with a molecular weight of 222.51 g/mol and a molecular formula of C7H9BrClN . This organobromine compound serves as a versatile and valuable synthetic building block in medicinal chemistry and pharmaceutical research. The molecular structure, which features a bromine atom and an ethyl group on adjacent carbons of the pyridine ring, makes it a key intermediate for various cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings . These reactions are crucial for creating more complex biaryl structures often found in active pharmaceutical ingredients (APIs). Researchers value this compound for its utility in exploring structure-activity relationships (SAR), particularly in the development of novel ligands and inhibitors. The compound requires specific storage conditions in an inert atmosphere at 2-8°C . This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet (SDS) prior to handling. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

4-bromo-3-ethylpyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN.ClH/c1-2-6-5-9-4-3-7(6)8;/h3-5H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSWPNVFJQWNVPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CN=C1)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1818847-53-8
Record name Pyridine, 4-bromo-3-ethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1818847-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-3-ethylpyridine Hydrochloride: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry and materials science, offering a versatile scaffold for developing novel therapeutic agents and functional materials.[1][2] Among these, 4-bromo-3-alkylpyridines serve as crucial intermediates, providing a reactive handle for a variety of synthetic transformations. This guide focuses on the chemical properties, plausible synthesis, and potential applications of 4-Bromo-3-ethylpyridine hydrochloride, a compound for which detailed experimental data is not widely available. By drawing upon established principles of organic chemistry and data from closely related analogs, this document aims to provide a comprehensive and predictive overview for researchers in the field. The strategic placement of the bromo and ethyl groups on the pyridine ring suggests significant potential for this molecule in the synthesis of complex, biologically active compounds.

Physicochemical Properties: A Predictive Analysis

Due to the limited availability of direct experimental data for 4-Bromo-3-ethylpyridine hydrochloride, its physicochemical properties are inferred from its constituent parts (3-ethylpyridine and the 4-bromo substituent) and comparison with the well-documented analog, 4-bromo-3-methylpyridine hydrochloride.

PropertyPredicted Value/InformationRationale/Comparison
Molecular Formula C₇H₉BrClNBased on the structure of 3-ethylpyridine with the addition of a bromine atom and a hydrochloride salt.
Molecular Weight ~222.51 g/mol Calculated from the molecular formula. This is slightly higher than 4-bromo-3-methylpyridine hydrochloride (~208.48 g/mol ) due to the additional methylene group.
Appearance White to off-white solidHalogenated pyridine hydrochlorides are typically crystalline solids at room temperature.
Solubility Soluble in water and polar organic solvents like methanol and ethanol; limited solubility in nonpolar organic solvents.The hydrochloride salt form significantly increases polarity and aqueous solubility compared to the free base.
Melting Point Expected to be a relatively high-melting solid.The ionic character of the hydrochloride salt leads to strong intermolecular forces.
Stability Stable under standard laboratory conditions. Should be stored in a cool, dry place away from strong oxidizing agents.Pyridine hydrochlorides are generally stable, though the free base may be sensitive to light and air.
Spectroscopic Characterization: An Educated Prediction

Predicting the spectroscopic data for 4-Bromo-3-ethylpyridine hydrochloride is crucial for its identification and characterization in a research setting. These predictions are based on the analysis of similar structures.[3][4][5]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the ethyl group. Due to the electron-withdrawing effect of the bromine and the pyridinium nitrogen, the aromatic protons will be shifted downfield. The ethyl group will exhibit a characteristic quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons. The acidic proton on the nitrogen may appear as a broad singlet.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show seven distinct carbon signals. The carbons of the pyridine ring will appear in the aromatic region, with the carbon bearing the bromine atom being significantly influenced. The two carbons of the ethyl group will be in the aliphatic region.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the free base (4-Bromo-3-ethylpyridine). A characteristic isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be observed for the molecular ion and any bromine-containing fragments.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic peaks for C-H stretching of the aromatic ring and the alkyl group, C=C and C=N stretching vibrations within the pyridine ring, and C-Br stretching. The presence of the hydrochloride will also result in a broad N-H stretching band.

Plausible Synthesis of 4-Bromo-3-ethylpyridine Hydrochloride

A likely synthetic route to 4-Bromo-3-ethylpyridine hydrochloride would start from the commercially available 3-ethylpyridine. The synthesis can be envisioned in two main steps: the bromination of the pyridine ring followed by the formation of the hydrochloride salt.

A general method for the synthesis of 4-halo-3-alkylpyridines involves the regioselective addition of a Grignard reagent to a 3-halopyridine in the presence of a copper catalyst, followed by aromatization. However, a more direct approach for the target molecule would be the direct bromination of 3-ethylpyridine.

Step-by-Step Experimental Protocol (Hypothetical)
  • Bromination of 3-Ethylpyridine:

    • To a solution of 3-ethylpyridine in a suitable solvent (e.g., concentrated sulfuric acid), a brominating agent such as N-bromosuccinimide (NBS) or bromine is added portion-wise at a controlled temperature.

    • The reaction mixture is stirred for a specified period, and the progress is monitored by techniques like TLC or GC-MS.

    • Upon completion, the reaction is quenched, and the pH is carefully adjusted to be basic to isolate the free base, 4-Bromo-3-ethylpyridine.

    • The crude product is then purified using an appropriate method, such as column chromatography.

  • Formation of the Hydrochloride Salt:

    • The purified 4-Bromo-3-ethylpyridine is dissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • A solution of hydrochloric acid in the same or a compatible solvent is added dropwise with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • The solid product is collected by filtration, washed with a non-polar solvent to remove any unreacted starting material, and dried under vacuum.

Synthesis_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Salt Formation 3-Ethylpyridine 3-Ethylpyridine Reaction_1 Bromination Reaction 3-Ethylpyridine->Reaction_1 Brominating_Agent Brominating Agent (e.g., NBS) Brominating_Agent->Reaction_1 4-Bromo-3-ethylpyridine_crude Crude 4-Bromo-3-ethylpyridine Reaction_1->4-Bromo-3-ethylpyridine_crude Purification Purification (Column Chromatography) 4-Bromo-3-ethylpyridine_crude->Purification 4-Bromo-3-ethylpyridine_pure Pure 4-Bromo-3-ethylpyridine Purification->4-Bromo-3-ethylpyridine_pure Reaction_2 Salt Formation 4-Bromo-3-ethylpyridine_pure->Reaction_2 HCl_solution HCl Solution HCl_solution->Reaction_2 Product 4-Bromo-3-ethylpyridine HCl Reaction_2->Product

Caption: Plausible synthetic workflow for 4-Bromo-3-ethylpyridine hydrochloride.

Reactivity and Synthetic Utility

The chemical reactivity of 4-Bromo-3-ethylpyridine hydrochloride is primarily dictated by the bromine atom at the 4-position of the pyridine ring. This position is activated towards certain reactions due to the electron-withdrawing nature of the nitrogen atom.[6] The hydrochloride salt form generally requires neutralization to the free base before undertaking most synthetic transformations.

Palladium-Catalyzed Cross-Coupling Reactions

One of the most powerful applications of 4-Bromo-3-ethylpyridine is in palladium-catalyzed cross-coupling reactions.[7][8][9] These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the 4-position.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base can be used to introduce a wide variety of aryl, heteroaryl, or vinyl substituents. This is a highly versatile method for creating complex molecular architectures.

  • Heck-Mizoroki Coupling: This reaction involves the coupling with alkenes to form substituted styrenes or other vinylpyridines.[10]

  • Sonogashira Coupling: Coupling with terminal alkynes provides access to 4-alkynyl-3-ethylpyridines, which are valuable intermediates for further transformations.

  • Buchwald-Hartwig Amination: This allows for the formation of C-N bonds, introducing primary or secondary amines at the 4-position.

Reactivity_Diagram cluster_coupling Palladium-Catalyzed Cross-Coupling cluster_substitution Nucleophilic Aromatic Substitution Start 4-Bromo-3-ethylpyridine Suzuki Suzuki-Miyaura (Ar-B(OH)₂) Start->Suzuki Pd catalyst, base Heck Heck-Mizoroki (Alkene) Start->Heck Pd catalyst, base Sonogashira Sonogashira (Alkyne) Start->Sonogashira Pd/Cu catalyst, base Buchwald Buchwald-Hartwig (Amine) Start->Buchwald Pd catalyst, base SNAr SNAr (Strong Nucleophile) Start->SNAr High T, strong Nu⁻ Product_Aryl 4-Aryl-3-ethylpyridine Suzuki->Product_Aryl Product_Vinyl 4-Vinyl-3-ethylpyridine Heck->Product_Vinyl Product_Alkynyl 4-Alkynyl-3-ethylpyridine Sonogashira->Product_Alkynyl Product_Amino 4-Amino-3-ethylpyridine Buchwald->Product_Amino Product_Substituted 4-Substituted-3-ethylpyridine SNAr->Product_Substituted

Caption: Key reaction pathways for 4-Bromo-3-ethylpyridine.

Nucleophilic Aromatic Substitution (SNAr)

The 4-position of the pyridine ring is activated towards nucleophilic attack.[6] While less reactive than the 2-position, 4-halopyridines can undergo nucleophilic aromatic substitution, particularly with strong nucleophiles and/or under forcing conditions (e.g., high temperature).[11][12] This provides a route to introduce nucleophiles such as alkoxides, thiolates, and amines directly onto the pyridine ring. The reactivity can be enhanced by N-alkylation or protonation of the pyridine, which further increases the electrophilicity of the ring.[13][14][15]

Applications in Drug Discovery and Medicinal Chemistry

Substituted pyridines are prevalent in a vast array of pharmaceuticals.[2][16][17] The 4-bromo-3-ethylpyridine scaffold is a valuable starting point for the synthesis of novel drug candidates due to the synthetic handles it possesses. The ethyl group can provide favorable interactions with protein binding pockets, while the 4-position allows for the introduction of diverse functional groups to modulate pharmacological activity, selectivity, and pharmacokinetic properties. The ability to perform various cross-coupling reactions at the 4-position makes this a particularly attractive building block for creating libraries of compounds for high-throughput screening in drug discovery programs.

Safety and Handling

As with all halogenated organic compounds, 4-Bromo-3-ethylpyridine hydrochloride should be handled with appropriate safety precautions. While specific toxicity data is not available, it should be treated as a potentially hazardous substance. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

Although specific experimental data for 4-Bromo-3-ethylpyridine hydrochloride is scarce, a comprehensive understanding of its chemical properties, synthesis, and reactivity can be constructed through analogy to related compounds and the application of fundamental chemical principles. This guide provides a predictive yet scientifically grounded framework for researchers interested in utilizing this promising synthetic intermediate. Its versatile reactivity, particularly in palladium-catalyzed cross-coupling reactions, positions it as a valuable building block for the synthesis of complex molecules in medicinal chemistry and materials science. Further experimental investigation into this compound is warranted to fully elucidate its properties and unlock its synthetic potential.

References

  • PubChem. 3-Ethylpyridine. National Center for Biotechnology Information. [Link]

  • Zhang, N., Thomas, L., & Wu, B. (2001). Palladium-Catalyzed Selective Cross-Coupling between 2-Bromopyridines and Aryl Bromides. The Journal of Organic Chemistry, 66(4), 1500–1502. [Link]

  • ResearchGate. The 4-substitution of 3-bromopyridines with additional nucleophiles. [Link]

  • Ghattas, W., Fodran, P., & Routledge, A. (2014). Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. ACS Chemical Biology, 9(5), 1140-1146. [Link]

  • Comins, D. L., & Mantlo, N. B. (1983). Synthesis of 3-Halo- and 3-Formyl-4-alkylpyridines. The Journal of Organic Chemistry, 48(24), 4535-4537. [Link]

  • Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design, 16(11), 6467-6476. [Link]

  • Zhang, N., Thomas, L., & Wu, B. (2001). Palladium-catalyzed selective cross-coupling between 2-bromopyridines and aryl bromides. PubMed, 66(4), 1500-2. [Link]

  • Fedoseev, S. V., Belikov, M. Y., Ershov, O. V., & Tafeenko, V. A. (2017). Synthesis of 4-Halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones. Russian Journal of Organic Chemistry, 53(11), 1660-1663. [Link]

  • Song, M., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 868341. [Link]

  • van der Pijl, F., et al. (2016). Rearrangement of 4-amino-3-halo-pyridines by nucleophilic aromatic substitution. PubMed, 24(20), 3526-9. [Link]

  • Sharma, A., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(23), 14334-14357. [Link]

  • Fast, W., et al. (2011). Discovery of Halopyridines as Quiescent Affinity Labels: Inactivation of Dimethylarginine Dimethylaminohydrolase. Journal of the American Chemical Society, 133(8), 2691-2699. [Link]

  • Abuhafez, N., & Gramage-Doria, R. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions, 244, 347-360. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Fast, W., et al. (2011). Discovery of halopyridines as quiescent affinity labels: inactivation of dimethylarginine dimethylaminohydrolase. PubMed, 30(8), 2691-9. [Link]

  • Brückner, R. (2009). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Targets in Heterocyclic Systems, 13, 1-25. [Link]

  • Fand, T. I., & Lutomski, C. F. (1949). Preparation of 3-Ethylpyridine. Journal of the American Chemical Society, 71(10), 3583-3583. [Link]

  • Colacot, T. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1917-1920. [Link]

  • Asif, M. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 22(14), 1888-1913. [Link]

  • Khan Academy. (2019). Nucleophilic aromatic substitutions. YouTube. [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • ResearchGate. (PDF) Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. [Link]

  • Fedoseev, S. V., Belikov, M. Y., & Ershov, O. V. (2018). Synthesis of 4-Halo-3-isopropoxyfuro[3,4-с]-pyridin-1(3H)-ones. Russian Journal of Organic Chemistry, 54(4), 598-601. [Link]

  • Chemsrc. 4-Bromo-3-methylpyridine | CAS#:10168-00-0. [Link]

  • Chempanda. (n.d.). Pyridines deep dive: Applications and side effects. [Link]

  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? [Link]

  • ResearchGate. 1 H NMR spectrum for compound 3 in pyridine-d 5. [Link]

  • Google Patents. (2006).
  • LibreTexts Chemistry. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • The Effect of Allosteric Conformational Regulation on the Crystal Packing of Aromatic Amide Metallomacrocycles via Ligand-Modulated Remote Intramolecular Hydrogen Bonds. Journal of the American Chemical Society. [Link]

  • Aroma Aromatics & Flavours. 3 Ethyl Pyridine Manufacturer,Exporter,Supplier. [Link]

  • Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N-Acetals. The Journal of Organic Chemistry. [Link]

Sources

4-Bromo-3-ethylpyridine hydrochloride synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 4-Bromo-3-ethylpyridine Hydrochloride

Abstract

This technical guide provides a comprehensive and scientifically robust pathway for the synthesis of 4-Bromo-3-ethylpyridine hydrochloride, a key building block for pharmaceutical and agrochemical research. Recognizing the challenges of regioselectivity in direct electrophilic halogenation of the pyridine nucleus, this document details a superior, multi-step approach commencing with 3-ethylpyridine. The core of this strategy involves the utilization of a pyridine N-oxide intermediate to activate and precisely direct bromination to the C4 position. Each synthetic step is presented with a detailed mechanistic rationale, a step-by-step experimental protocol, and critical field-proven insights to ensure reproducibility and high yield. This guide is intended for researchers, chemists, and process development professionals who require a reliable and well-validated methodology for the preparation of this important chemical intermediate.

Strategic Analysis: The Imperative for a Regiocontrolled Approach

The direct electrophilic bromination of 3-ethylpyridine presents a significant synthetic challenge. The pyridine nitrogen atom is strongly deactivating, rendering the ring less susceptible to electrophilic aromatic substitution (EAS) than benzene.[1] While the C3-ethyl group is an ortho-, para-directing activator, its influence is often insufficient to overcome the deactivating effect of the nitrogen and ensure selective substitution at the desired C4 position. Such reactions typically require harsh conditions and often result in a mixture of isomers, posing significant purification challenges.

To circumvent these issues, a more strategic and reliable pathway is employed, leveraging the well-established chemistry of pyridine N-oxides.[2][3] By converting the pyridine nitrogen to an N-oxide, the electronic properties of the ring are fundamentally altered. The N-oxide group strongly activates the C2 and C4 positions towards electrophilic attack through resonance stabilization of the intermediate sigma complex. This activation provides a powerful tool for achieving exquisite regiochemical control, making it the preferred industrial and laboratory strategy for synthesizing 4-substituted pyridines.

The chosen four-step pathway is outlined below:

  • N-Oxidation: Formation of 3-ethylpyridine N-oxide from 3-ethylpyridine.

  • Nitration: Regioselective installation of a nitro group at the C4 position.

  • Deoxygenative Bromination: Conversion of the 4-nitro N-oxide to the 4-bromo pyridine.

  • Salt Formation: Conversion of the free base to the stable hydrochloride salt.

Synthesis_Pathway Start 3-Ethylpyridine Step1 3-Ethylpyridine N-Oxide Start->Step1  Step 1: Oxidation   Step2 3-Ethyl-4-nitropyridine N-Oxide Step1->Step2  Step 2: Nitration   Step3 4-Bromo-3-ethylpyridine Step2->Step3  Step 3: Deoxygenative  Bromination   End 4-Bromo-3-ethylpyridine HCl Step3->End  Step 4: Salt Formation  

Caption: Overall synthesis pathway for 4-Bromo-3-ethylpyridine HCl.

Part I: Synthesis of 3-Ethylpyridine N-Oxide

Mechanistic Rationale

The initial step involves the oxidation of the pyridine nitrogen of 3-ethylpyridine.[4] This is a nucleophilic attack by the nitrogen lone pair on an electrophilic oxygen atom provided by a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or a mixture of hydrogen peroxide and a carboxylic acid. The use of m-CPBA is often preferred for its reliability and high yields in converting 3-substituted pyridines to their corresponding N-oxides.[5] This transformation is crucial as it activates the C4 position for the subsequent electrophilic nitration step.

Experimental Protocol: N-Oxidation

Protocol_1 cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve 3-Ethylpyridine in Dichloromethane (DCM) B Cool solution to 0 °C (ice-water bath) A->B C Add m-CPBA portion-wise over 30 min, T < 5 °C B->C D Warm to RT, stir for 12-16 h (Monitor by TLC) C->D E Wash with aq. Na2SO3 (quench excess peroxide) D->E F Wash with aq. NaHCO3 (remove m-CBA) E->F G Dry organic layer (Na2SO4), filter, and concentrate F->G H Purify via column chromatography (e.g., DCM:MeOH gradient) G->H

Caption: Experimental workflow for the N-Oxidation of 3-ethylpyridine.

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a magnetic stirrer, add 3-ethylpyridine (1.0 eq).

  • Dissolve the starting material in dichloromethane (DCM, approx. 10 mL per gram of pyridine).

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 eq) in small portions over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the mixture for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the mixture again to 0 °C and quench excess peroxide by washing with a 10% aqueous sodium sulfite (Na₂SO₃) solution.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (3x) to remove meta-chlorobenzoic acid, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-oxide.

  • Purify the residue by flash column chromatography on silica gel using a gradient eluent system (e.g., 0% to 10% methanol in DCM) to afford pure 3-ethylpyridine N-oxide.

Data Presentation: Reagent Table
ReagentMolar Mass ( g/mol )MolesEquivalentsAmount Used
3-Ethylpyridine107.15x1.0y g
m-CPBA (~77%)172.571.2 x1.2z g
Dichloromethane84.93--Solvent
10% aq. Na₂SO₃126.04--Work-up
Sat. aq. NaHCO₃84.01--Work-up

Part II: Synthesis of 3-Ethyl-4-nitropyridine N-Oxide

Mechanistic Rationale

With the C4 position activated by the N-oxide, regioselective nitration can be achieved under standard conditions. A mixture of fuming nitric acid and concentrated sulfuric acid serves as the nitrating agent, generating the highly electrophilic nitronium ion (NO₂⁺). The N-oxide oxygen coordinates to the proton from the strong acid, further enhancing the electrophilicity of the ring. The nitronium ion is then attacked by the electron-rich C4 position, leading to the formation of 3-ethyl-4-nitropyridine N-oxide after rearomatization.

Experimental Protocol: Nitration

Step-by-Step Methodology:

  • In a flask equipped with a stirrer and a dropping funnel, carefully add concentrated sulfuric acid (H₂SO₄, 98%).

  • Cool the acid to 0 °C in an ice-salt bath.

  • Slowly add 3-ethylpyridine N-oxide (1.0 eq) while maintaining the temperature below 10 °C.

  • Once the addition is complete, slowly add fuming nitric acid (HNO₃, >90%, 1.5 eq) dropwise, ensuring the temperature does not rise above 10 °C.

  • After the addition, slowly heat the reaction mixture to 90-100 °C and maintain for 2-3 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium carbonate (Na₂CO₃) or concentrated ammonium hydroxide until the pH is ~7-8. This step must be performed cautiously in a well-ventilated fume hood due to gas evolution and exothermicity.

  • The product often precipitates as a solid. If not, extract the aqueous layer with a suitable organic solvent like ethyl acetate or DCM (3x).

  • Collect the solid by filtration or, if extracted, combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

  • The crude product can be purified by recrystallization (e.g., from ethanol/water) to yield 3-ethyl-4-nitropyridine N-oxide.

Data Presentation: Reagent Table
ReagentMolar Mass ( g/mol )MolesEquivalentsAmount Used
3-Ethylpyridine N-Oxide123.15x1.0y g
Conc. H₂SO₄ (98%)98.08--Solvent/Catalyst
Fuming HNO₃ (>90%)63.011.5 x1.5z mL
Sat. aq. Na₂CO₃105.99--Work-up

Part III: Synthesis of 4-Bromo-3-ethylpyridine

Mechanistic Rationale

The conversion of the 4-nitro N-oxide to the 4-bromo derivative is a critical transformation. This can be achieved using a deoxygenative halogenation reagent such as phosphorus oxybromide (POBr₃) or acetyl bromide. In this process, the N-oxide oxygen attacks the electrophilic reagent (e.g., acetyl bromide), forming a good leaving group on the nitrogen. This activates the C4 position for nucleophilic attack by the bromide ion. The nitro group is subsequently displaced, and the N-O bond is cleaved, resulting in the formation of the desired 4-Bromo-3-ethylpyridine.

Experimental Protocol: Deoxygenative Bromination

Step-by-Step Methodology:

  • Place 3-ethyl-4-nitropyridine N-oxide (1.0 eq) in a round-bottom flask equipped with a reflux condenser.

  • Add acetyl bromide (AcBr, 3.0-5.0 eq) as both the reagent and solvent.

  • Heat the mixture to reflux (approx. 75-80 °C) for 3-5 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Carefully quench the excess acetyl bromide by slowly pouring the reaction mixture onto crushed ice.

  • Basify the solution to pH 8-9 with a strong base, such as 50% aqueous NaOH or solid K₂CO₃, while cooling in an ice bath.

  • Extract the aqueous layer with ethyl acetate or ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane:ethyl acetate gradient) to obtain pure 4-Bromo-3-ethylpyridine as the free base.

Data Presentation: Reagent Table
ReagentMolar Mass ( g/mol )MolesEquivalentsAmount Used
3-Ethyl-4-nitropyridine N-Oxide168.15x1.0y g
Acetyl Bromide122.953.0-5.0 x3.0-5.0z mL
50% aq. NaOH40.00--Work-up
Ethyl Acetate88.11--Extraction

Part IV: Preparation of 4-Bromo-3-ethylpyridine Hydrochloride

Rationale and Protocol

The final free base is often an oil and can be difficult to handle and store. Conversion to a crystalline, stable hydrochloride salt facilitates purification by recrystallization, improves handling characteristics, and increases shelf-life. This is a simple acid-base reaction.

Protocol_4 cluster_prep Preparation cluster_reaction Salt Formation cluster_isolation Isolation A Dissolve 4-Bromo-3-ethylpyridine in anhydrous solvent (e.g., Et2O) B Cool solution to 0 °C A->B C Add HCl solution (e.g., 2M in Et2O) dropwise until precipitation is complete B->C D Stir mixture at 0 °C for 30-60 min C->D E Collect precipitate by vacuum filtration D->E F Wash solid with cold, anhydrous Et2O E->F G Dry solid under vacuum to constant weight F->G

Caption: Workflow for the preparation of the hydrochloride salt.

Step-by-Step Methodology:

  • Dissolve the purified 4-Bromo-3-ethylpyridine (1.0 eq) in a minimal amount of a suitable anhydrous solvent, such as diethyl ether (Et₂O) or ethyl acetate.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of hydrogen chloride in diethyl ether (e.g., 2.0 M, 1.1 eq) dropwise with stirring.

  • A white precipitate of the hydrochloride salt will form immediately.

  • Continue stirring at 0 °C for 30-60 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.

  • Dry the solid under high vacuum to a constant weight to yield the final 4-Bromo-3-ethylpyridine hydrochloride.

Safety Considerations

  • m-CPBA is a potentially explosive oxidizing agent, especially when dry. Handle with care and avoid shock or friction.

  • Fuming nitric acid and concentrated sulfuric acid are extremely corrosive and strong oxidizing agents. Handle only in a chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield. The nitration reaction is highly exothermic.

  • Acetyl bromide is corrosive and lachrymatory. It reacts violently with water. All operations should be conducted in a well-ventilated fume hood.

  • The neutralization and quenching steps described are highly exothermic and involve gas evolution. Perform these steps slowly, with adequate cooling and ventilation.

References

  • [Electrophilic Aromatic Substitution Reactions - Bromination] . (2022). Chemistry LibreTexts. [Link]

  • [Pyridine N-Oxides] . (2012). Baran Lab, Scripps Research. [Link]

  • [Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides] . (2022). YouTube. [Link]

  • [3-Ethylpyridine PubChem Entry] . National Center for Biotechnology Information. [Link]

  • [Recent trends in the chemistry of pyridine N-oxides] . (2001). ARKIVOC. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 4-Bromo-3-ethylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Abstract: This guide provides a comprehensive technical overview of the physical and spectroscopic properties of 4-Bromo-3-ethylpyridine hydrochloride. As a niche heterocyclic building block, empirical data for this specific salt is not widely published. Therefore, this document synthesizes foundational chemical principles with data from analogous structures to present a robust predictive profile and a detailed framework for its empirical characterization. The methodologies outlined herein are designed to be self-validating, providing researchers with the causal logic behind each experimental choice, ensuring scientific integrity and reproducibility.

Introduction and Molecular Identity

4-Bromo-3-ethylpyridine hydrochloride is a halogenated pyridine derivative supplied as a hydrochloride salt. Such compounds are valuable intermediates in medicinal chemistry and materials science, where the pyridine ring serves as a core scaffold and the bromo-substituent provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Sonogashira). The ethyl group modifies the steric and electronic properties of the ring, while the hydrochloride salt form is typically employed to enhance stability and aqueous solubility compared to the free base.

Given the limited availability of public data for this specific compound, this guide will focus on predicting its properties based on its structure and providing the experimental workflows required for definitive characterization.

Molecular Structure:

Core Compound Identifiers

The foundational step in characterizing any chemical entity is to establish its fundamental identifiers. These are calculated based on its atomic composition.

PropertyValueRationale & Significance
Molecular Formula C₇H₁₀BrClNDerived from the structure of the protonated pyridine ring with its substituents and the chloride counter-ion. This formula is essential for calculating the molecular weight and for elemental analysis.
Molecular Weight 223.52 g/mol This is the sum of the atomic weights of all atoms in the formula. It is a critical parameter for all stoichiometric calculations and for mass spectrometry.
CAS Number Not assignedAs of the latest review, a specific CAS number for the hydrochloride salt has not been located, highlighting its status as a specialized or novel reagent. The free base, 4-Bromo-3-ethylpyridine, also lacks a dedicated CAS number.

Physicochemical Properties: Predictions and Context

The physical state and solubility of a compound dictate its handling, storage, and application in synthetic or biological protocols. As a salt of an organic base, 4-Bromo-3-ethylpyridine hydrochloride possesses properties distinct from its free base form.

PropertyPredicted Value / StateComparative Context & Scientific Rationale
Appearance White to off-white crystalline solidOrganic hydrochloride salts are typically crystalline solids. The color can be influenced by trace impurities. The analogous compound, 4-Bromo-3-methyl pyridine hydrochloride, is described as a solid powder.[1]
Melting Point >150 °C (with decomposition)Pyridinium halides are ionic compounds with high lattice energy, resulting in high melting points. For comparison, 4-Bromopyridine hydrochloride melts with decomposition around 270 °C.[2] The presence of the ethyl group may slightly lower this value compared to the unsubstituted analog. A sharp melting range is a primary indicator of high purity.
Solubility Profile High: Water, Methanol, DMSOModerate: EthanolLow/Insoluble: Acetone, Ethyl Acetate, Dichloromethane, Toluene, HexanesThe ionic nature of the salt makes it highly soluble in polar protic solvents like water and methanol. Polar aprotic solvents like DMSO can also effectively solvate the ions. Its solubility in non-polar organic solvents is expected to be negligible, a common challenge with hydrochloride salts in organic synthesis.[3]

Spectroscopic & Spectrometric Characterization Framework

Spectroscopic analysis is essential for the unambiguous confirmation of a molecule's structure. The following sections detail the expected spectral features of 4-Bromo-3-ethylpyridine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

  • ¹H NMR (Proton NMR):

    • Pyridinium N-H: A broad singlet is expected far downfield (>12 ppm), which is exchangeable with D₂O. Its presence confirms the protonation of the nitrogen.

    • Aromatic Protons (3H):

      • H-2 (proton adjacent to N): Expected to be a singlet or a narrow doublet around δ 8.5-8.8 ppm.

      • H-6 (proton adjacent to N): Expected to be a doublet around δ 8.3-8.6 ppm.

      • H-5 (proton adjacent to Br): Expected to be a doublet around δ 7.5-7.8 ppm, coupled to H-6.

    • Ethyl Group Protons (5H):

      • Methylene (-CH₂-): A quartet around δ 2.8-3.1 ppm, coupled to the methyl protons.

      • Methyl (-CH₃): A triplet around δ 1.2-1.4 ppm, coupled to the methylene protons.

  • ¹³C NMR (Carbon NMR):

    • Aromatic Carbons (5C): Five distinct signals are expected in the δ 120-155 ppm range. The carbon bearing the bromine (C-4) will be significantly shifted, while the carbons adjacent to the protonated nitrogen (C-2, C-6) will also be downfield.

    • Ethyl Group Carbons (2C): Two signals are expected in the aliphatic region: -CH₂- around δ 20-25 ppm and -CH₃- around δ 12-16 ppm.[4]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)Predicted VibrationSignificance
3100-2700 (broad)N⁺-H stretchA very broad and strong absorption in this region is the hallmark of a secondary amine salt (pyridinium ion).
3050-3000Aromatic C-H stretchConfirms the presence of the pyridine ring.
2980-2850Aliphatic C-H stretchConfirms the presence of the ethyl group.
1620-1550C=N and C=C stretchesAromatic ring stretching vibrations. These are often sharp and useful for fingerprinting.
~1100-1000C-Br stretchThis signal in the fingerprint region confirms the presence of the bromo-substituent.
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule. The analysis would be performed on the free base, 4-Bromo-3-ethylpyridine, after neutralization or via a soft ionization technique.

  • Molecular Ion (M⁺): The spectrum should show a pair of peaks for the molecular ion of the free base (C₇H₈BrN).

  • Isotopic Pattern: Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as two peaks of nearly equal intensity (a 1:1 doublet), one at M⁺ and one at M+2⁺. This is a definitive signature for a monobrominated compound.

    • Expected M⁺ peak for C₇H₈⁷⁹BrN: m/z ≈ 185

    • Expected M+2⁺ peak for C₇H₈⁸¹BrN: m/z ≈ 187

  • Key Fragmentation: A likely fragmentation pathway is the loss of an ethyl radical (•CH₂CH₃, 29 Da) or an ethylene molecule (C₂H₄, 28 Da) via McLafferty rearrangement, leading to significant fragment ions.

Experimental Methodologies

To move from prediction to empirical fact, a new batch of 4-Bromo-3-ethylpyridine hydrochloride must be systematically analyzed.

G Solubility Solubility NMR_Acq NMR_Acq Solubility->NMR_Acq IR_Acq IR_Acq NMR_Acq->IR_Acq MS_Acq MS_Acq IR_Acq->MS_Acq Compare Compare MS_Acq->Compare Confirm Confirm Compare->Confirm Data Matches

Protocol for Melting Point Determination (Capillary Method)
  • Preparation: Ensure the sample is completely dry by placing it in a vacuum oven at 40-50 °C for several hours. Grind the crystalline solid into a fine powder.

  • Loading: Tightly pack the powdered sample into a capillary tube to a depth of 2-3 mm.

  • Measurement: Place the capillary tube in a calibrated melting point apparatus. Heat rapidly to about 20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point).

  • Trustworthiness Check: A narrow melting range (<2 °C) is indicative of high purity. A broad or depressed range suggests the presence of impurities or solvent. Decomposition is often observed as charring or gas evolution.

Protocol for Solubility Assessment
  • Setup: To a series of small, labeled vials, add approximately 10 mg of the compound.

  • Solvent Addition: To each vial, add a different solvent (e.g., water, methanol, dichloromethane, toluene) in 0.1 mL increments.

  • Observation: After each addition, vortex the vial for 30 seconds and visually inspect for dissolution.

  • Classification:

    • Soluble: Clear solution forms with <1 mL of solvent (~>10 mg/mL).

    • Sparingly Soluble: Partial dissolution or requires >1 mL of solvent.

    • Insoluble: No visible dissolution after adding 1 mL of solvent.

  • Causality: This protocol directly tests the compound's polarity. As a salt, it is expected to dissolve in polar solvents where ion-dipole interactions can overcome the crystal lattice energy.

Protocol for NMR Sample Preparation and Analysis
  • Solvent Choice: Select a deuterated solvent in which the compound is soluble. DMSO-d₆ is an excellent choice as it will dissolve the salt and allow observation of the N-H proton. D₂O is also suitable, but the N-H proton will be exchanged and thus invisible.

  • Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube. Add ~0.7 mL of the chosen deuterated solvent.

  • Dissolution: Cap the tube and vortex or sonicate until a clear, homogeneous solution is formed.

  • Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum, on a calibrated NMR spectrometer (e.g., 400 MHz).

  • Validation: The resulting spectra should be consistent with the predicted chemical shifts, integration values (for ¹H), and splitting patterns.

G cluster_methods Compound {4-Bromo-3-ethylpyridine HCl|C₇H₁₀BrClN} HNMR ¹H NMR| Proton environment, count, and connectivity Compound->HNMR Reveals CNMR ¹³C NMR| Carbon backbone and chemical environment Compound->CNMR Reveals IR IR Spectroscopy| Presence of functional groups (N-H, C=N, C-Br) Compound->IR Reveals MS Mass Spectrometry| Molecular weight and fragmentation pattern of free base Compound->MS Reveals

References

  • Frenette, R. et al. (2002). Substituted 4-(2,2-diphenylethyl)pyridine-N-oxides as phosphodiesterase-4 inhibitors. Bioorganic & medicinal chemistry letters, 12(20), 3009-3013.
  • PubChem. (n.d.). 4-Bromo-3-methylpyridine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemsrc. (n.d.). 4-Bromo-3-methylpyridine. Retrieved from [Link]

  • Google Patents. (n.d.). Method for cleanly preparing high-purity pyridine hydrochloride.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2013). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 14(3), 1107–1114.
  • Doc Brown's Chemistry. (n.d.). C-13 NMR spectrum of bromoethane. Retrieved from [Link]

  • Reddit. (2021). Help with 4-Bromopyridine HCl. r/Chempros. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 4-Bromo-3-ethylpyridine Hydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-3-ethylpyridine hydrochloride (CAS Number: 10168-60-2), a key building block in synthetic organic chemistry. This document delves into its chemical and physical properties, outlines potential synthetic pathways, explores its reactivity and applications, and provides essential safety information. The insights herein are curated to support researchers and professionals in the fields of medicinal chemistry and drug discovery.

Core Compound Identity and Properties

4-Bromo-3-ethylpyridine hydrochloride is a halogenated pyridine derivative. The hydrochloride salt form enhances its stability and solubility in certain solvents, making it a convenient reagent for various chemical transformations.

Chemical Structure and Identifiers
  • Chemical Name: 4-Bromo-3-ethylpyridine hydrochloride

  • CAS Number: 10168-60-2[1][2][3]

  • Molecular Formula: C₇H₉BrClN

  • Molecular Weight: 222.51 g/mol

  • SMILES: CCC1=C(Br)C=CN=C1.Cl

  • InChI Key: InChI=1S/C7H8BrN.ClH/c1-2-6-5-9-4-3-7(6)8;/h3-5H,2H2,1H3;1H

Physicochemical Properties

A summary of the known and predicted physicochemical properties of the parent compound, 4-Bromo-3-ethylpyridine, is presented in the table below. The hydrochloride salt will exhibit different solubility and melting point characteristics.

PropertyValueSource
Molecular Formula (Free Base) C₇H₈BrN[1]
Molecular Weight (Free Base) 186.05 g/mol [1]
Appearance Typically a solid
Storage Sealed in a dry, room temperature environment is recommended. For long-term storage, 2-8°C is suggested.[1][3]
Solubility Soluble in polar organic solvents. The hydrochloride salt is expected to have increased water solubility.

Synthesis and Manufacturing

Conceptual Synthetic Workflow

A potential synthetic route could involve the direct bromination of 3-ethylpyridine. However, controlling the regioselectivity of this reaction can be challenging. A more controlled approach would likely involve a multi-step synthesis, possibly starting from a pre-functionalized pyridine ring to direct the bromination to the 4-position. The final step would involve the treatment of the free base with hydrochloric acid to form the hydrochloride salt.

G cluster_0 Synthetic Pathway 3-Ethylpyridine 3-Ethylpyridine Functionalized Intermediate Functionalized Intermediate 3-Ethylpyridine->Functionalized Intermediate Functionalization 4-Bromo-3-ethylpyridine 4-Bromo-3-ethylpyridine Functionalized Intermediate->4-Bromo-3-ethylpyridine Bromination 4-Bromo-3-ethylpyridine HCl 4-Bromo-3-ethylpyridine HCl 4-Bromo-3-ethylpyridine->4-Bromo-3-ethylpyridine HCl HCl Treatment

Caption: Conceptual workflow for the synthesis of 4-Bromo-3-ethylpyridine hydrochloride.

Reactivity and Chemical Behavior

The chemical reactivity of 4-Bromo-3-ethylpyridine hydrochloride is primarily dictated by the pyridine ring and the bromine substituent. The pyridine nitrogen is basic and can be protonated, which is the case in the hydrochloride salt. The bromine atom at the 4-position is susceptible to nucleophilic aromatic substitution and can participate in various cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the pyridine nitrogen atom activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions. The bromine atom at the 4-position is a good leaving group, making this compound a suitable substrate for SNAr reactions.[4] This allows for the introduction of a variety of nucleophiles, such as amines, alkoxides, and thiols, to displace the bromide and form new carbon-heteroatom bonds.

G cluster_0 S_NAr Reaction 4-Bromo-3-ethylpyridine 4-Bromo-3-ethylpyridine Product Product 4-Bromo-3-ethylpyridine->Product + Nu- Nucleophile (Nu-) Nucleophile (Nu-)

Caption: Generalized scheme of a nucleophilic aromatic substitution reaction.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in 4-Bromo-3-ethylpyridine is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis and drug discovery. Examples of such reactions include:

  • Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds.

  • Heck Coupling: Reaction with alkenes to form substituted pyridines.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.[5]

  • Buchwald-Hartwig Amination: Reaction with amines to form N-aryl pyridines.

These reactions provide a powerful toolkit for elaborating the structure of 4-Bromo-3-ethylpyridine, making it a valuable building block for creating diverse molecular scaffolds.

Applications in Research and Drug Discovery

Halogenated pyridines are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[6] While specific applications of 4-Bromo-3-ethylpyridine hydrochloride are not extensively documented, its structural motifs are present in various biologically active molecules. The introduction of a bromine atom can also be a strategic element in drug design, potentially enhancing therapeutic activity or modifying the metabolic profile of a compound.[7]

Based on the applications of structurally similar compounds like 3-bromo-4-methylpyridine, it can be inferred that 4-Bromo-3-ethylpyridine hydrochloride could serve as a key intermediate in the synthesis of:

  • Enzyme Inhibitors: Such as phosphodiesterase type 4 (PDE4) inhibitors, which are investigated for treating inflammatory and respiratory diseases.[8]

  • Agrochemicals: Including modern pesticides and crop protection agents where the pyridine ring is a common pharmacophore.[8]

The versatility of this compound in cross-coupling reactions allows for its incorporation into a wide range of complex molecules, making it a valuable tool for library synthesis in drug discovery programs.

Safety and Handling

Proper handling of 4-Bromo-3-ethylpyridine hydrochloride is essential in a laboratory setting. Based on data for analogous compounds, it should be treated as a hazardous substance.

Hazard Identification

The following GHS hazard statements are associated with the parent compound, 4-Bromo-3-ethylpyridine:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

In case of exposure, seek immediate medical attention. For skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air.

Conclusion

4-Bromo-3-ethylpyridine hydrochloride is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its reactivity, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, allows for the construction of complex molecular architectures. While detailed studies on this specific compound are limited, its utility can be inferred from the extensive chemistry of related brominated pyridines. Adherence to strict safety protocols is imperative when handling this compound. As research progresses, the full potential of 4-Bromo-3-ethylpyridine hydrochloride in the development of novel therapeutics and functional materials will undoubtedly continue to be explored.

References

  • ResearchGate. Reaction mechanism of aqueous ammonia with 3,4-dibromopyridine. [Link]

  • The Role of 4-Bromo-3-chloropyridine in Modern Organic Synthesis. [Link]

  • Key Applications of 3-Bromo-4-methylpyridine in Modern Chemical Industries. [Link]

  • Journal of Medical Science. Introducing bromine to the molecular structure as a strategy for drug design. [Link]

Sources

An In-Depth Technical Guide to the Structure Elucidation of 4-Bromo-3-ethylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in pharmaceutical research, drug development, and advanced chemical synthesis, the unambiguous determination of a molecule's structure is a non-negotiable cornerstone of scientific integrity and developmental success. 4-Bromo-3-ethylpyridine hydrochloride is a key heterocyclic building block, valued for its utility in constructing more complex molecular architectures. Its precise structure—the specific arrangement of the ethyl and bromo substituents on the pyridinium core—is critical for predicting reactivity, understanding biological activity, and ensuring intellectual property claims.

This guide presents a holistic and logical workflow for the complete structure elucidation of 4-Bromo-3-ethylpyridine hydrochloride. Moving beyond a mere checklist of techniques, we will explore the causality behind the analytical strategy, demonstrating how a multi-faceted spectroscopic approach provides a self-validating system for structural confirmation.

The Integrated Strategy: A Symphony of Spectroscopies

G cluster_2 Definitive Confirmation MS Mass Spectrometry (MS) NMR_1H 1H NMR MS->NMR_1H Provides Molecular Formula Final Final MS->Final IR FTIR Spectroscopy NMR_13C 13C NMR IR->NMR_13C Confirms Functional Groups IR->Final NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1H->NMR_2D NMR_13C->NMR_2D XRAY X-Ray Crystallography NMR_2D->XRAY Provides Connectivity Map XRAY->Final Final Structure Confirmed

Fig. 1: Integrated workflow for structure elucidation.

Mass Spectrometry (MS): Defining the Formula and Identifying Bromine

The first step is to determine the elemental composition.[2] High-resolution mass spectrometry (HRMS) is the tool of choice for this task.

Causality & Expertise: We choose Electrospray Ionization (ESI) as the ionization method because it is a "soft" technique ideal for analyzing pre-charged salts like hydrochlorides, minimizing fragmentation and preserving the molecular ion. The presence of bromine is a key structural feature, and its unique isotopic signature provides an immediate and powerful diagnostic clue. Bromine exists naturally as two isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio.[3] This results in a characteristic "doublet" for any bromine-containing ion, where two peaks of nearly equal intensity appear two mass units apart (M and M+2).[3] This is a highly reliable method for confirming the presence of a single bromine atom in the molecule.

Expected Data: The molecular formula for the free base, 4-Bromo-3-ethylpyridine, is C₇H₈BrN. The hydrochloride salt is C₇H₉BrClN. In positive-ion ESI-MS, we expect to see the protonated free base (the cation), [C₇H₈BrN + H]⁺.

IonCalculated Exact Mass (⁷⁹Br)Calculated Exact Mass (⁸¹Br)Expected Observation
[C₇H₉⁷⁹BrN]⁺186.00186-HRMS peak at m/z ~186.00
[C₇H₉⁸¹BrN]⁺-187.99981HRMS peak at m/z ~188.00

The observation of this pair of peaks at a ~1:1 intensity ratio with high mass accuracy (< 5 ppm error) provides strong evidence for the elemental formula and the presence of one bromine atom.

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50).

  • Instrument: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Full scan mode over a mass range of m/z 50-500.

  • Data Acquisition: Acquire data and observe the isotopic pattern for the molecular ion.

  • Validation: Use the instrument's software to calculate the elemental composition from the measured accurate mass of the monoisotopic peak ([C₇H₉⁷⁹BrN]⁺) and confirm it matches the theoretical value.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy probes the vibrational modes of chemical bonds, providing a "fingerprint" of the functional groups present.[4] For 4-Bromo-3-ethylpyridine hydrochloride, we are looking for evidence of the pyridinium ring, the aliphatic ethyl group, and the effect of protonation on the nitrogen.

Causality & Expertise: As a hydrochloride salt, the pyridine nitrogen is protonated, forming a pyridinium ion. This has a distinct effect on the IR spectrum. A key feature to look for is the N-H stretch of the pyridinium ion, which typically appears as a broad band.[5] We also expect to see characteristic aromatic C=C and C=N stretching vibrations, which are shifted compared to neutral pyridine due to the positive charge on the ring.[6]

Expected Data:

Wavenumber (cm⁻¹)Vibrational ModeStructural Justification
~3100-2800N-H StretchBroad absorption characteristic of the pyridinium ion N-H bond.[5]
~3050-3000Aromatic C-H StretchVibrations of H atoms attached to the pyridine ring.
~2970-2850Aliphatic C-H StretchAsymmetric and symmetric stretches of CH₃ and CH₂ groups of the ethyl substituent.
~1630-1500Aromatic C=C & C=N StretchRing stretching vibrations, confirming the heterocyclic aromatic core. These are often sharp and informative for substituted pyridines.[6]
~1200-1000C-N StretchStretching of the carbon-nitrogen bonds within the ring.
~600-500C-Br StretchVibration of the carbon-bromine bond. This peak can sometimes be weak or obscured.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. No extensive sample preparation is required.

  • Instrument: A standard FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹, by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Background Correction: Perform a background scan of the empty ATR crystal before the sample measurement and subtract it from the sample spectrum.

  • Validation: Compare the observed peaks with the expected vibrational modes to confirm the presence of the key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

NMR is the most powerful technique for elucidating the detailed structure of organic molecules in solution.[7] By analyzing the chemical environment of ¹H and ¹³C nuclei and their through-bond correlations, we can definitively piece together the molecular skeleton. We will use a suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments.

Causality & Expertise: The choice of a deuterated solvent is critical. Dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves hydrochloride salts and its residual proton peak does not obscure key regions of the spectrum. The protonation of the pyridine nitrogen deshields the ring protons, shifting them to a higher chemical shift (downfield) compared to the neutral analog. The substitution pattern is solved by systematically connecting the pieces using 2D NMR. COSY identifies proton neighbors, HSQC links protons to their carbons, and the crucial HMBC experiment reveals longer-range (2- and 3-bond) connections, allowing us to link the ethyl group to its specific position on the ring.[8][9]

¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum will reveal the number of distinct proton environments, their integration (relative number of protons), and their splitting patterns (J-coupling), which indicates adjacent protons.

Expected Data (in DMSO-d₆):

  • Pyridinium Protons (3H): Three signals in the aromatic region (~8.0-9.0 ppm). Due to substitution, they will appear as a doublet, a doublet of doublets, and a singlet (or very finely split doublet).

    • H-2 & H-6: These protons are adjacent to the electron-withdrawing pyridinium nitrogen and will be the most downfield.

    • H-5: The third aromatic proton.

  • Ethyl Group Protons (5H):

    • Methylene (-CH₂-): A quartet (~2.8-3.2 ppm) due to coupling with the three methyl protons.

    • Methyl (-CH₃): A triplet (~1.2-1.5 ppm) due to coupling with the two methylene protons.

  • Pyridinium N-H Proton (1H): A broad singlet, often far downfield (>10 ppm), which may exchange with trace water in the solvent.

¹³C NMR Spectroscopy: Carbon Skeleton

The ¹³C NMR spectrum shows the number of unique carbon environments. For 4-Bromo-3-ethylpyridine, we expect 7 distinct signals.

Expected Data (in DMSO-d₆):

  • Pyridinium Carbons (5C): Signals in the aromatic region (~120-155 ppm). The carbon attached to the bromine (C-4) will be shifted upfield due to the heavy atom effect, while the carbon attached to the nitrogen (C-2, C-6) will be downfield. Additivity rules for substituted pyridines can help in predicting these shifts.[10][11]

  • Ethyl Group Carbons (2C): Signals in the aliphatic region.

    • Methylene (-CH₂-): ~20-30 ppm

    • Methyl (-CH₃): ~10-20 ppm

2D NMR: Connecting the Dots
  • COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other. We expect to see a cross-peak between the methylene and methyl protons of the ethyl group, confirming they are part of the same spin system. We also expect a correlation between H-5 and H-6 on the pyridine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon. It allows for the unambiguous assignment of the ¹³C signals for all protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the overall connectivity. It shows correlations between protons and carbons that are 2 or 3 bonds away. The critical correlations to look for are those that connect the ethyl group to the pyridine ring and establish the relative positions of the substituents.

G H_CH2 H (CH₂) C3 C3 H_CH2->C3 C4 C4 H_CH2->C4 C2 C2 H_CH2->C2 H5 H5 C3_blue C3 H5->C3_blue C4_blue C4 H5->C4_blue H2 H2 C3_green C3 H2->C3_green C4_green C4 H2->C4_green

Image of 4-Bromo-3-ethylpyridine hydrochloride structure with key HMBC correlations highlighted would be placed here.

Fig. 2: Key HMBC correlations for structural assignment.

Key HMBC Correlations for Confirmation:

  • A correlation from the methylene protons (-CH₂) of the ethyl group to both C-3 and C-4 of the pyridine ring would confirm the ethyl group is at position 3.

  • Correlations from the aromatic protons (H-2, H-5, H-6) to the various ring carbons will confirm their assignments and the overall substitution pattern. For instance, H-2 should show correlations to C-3 and C-4.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • 1D Experiments: Acquire standard ¹H and ¹³C{¹H} spectra.

  • 2D Experiments: Acquire gradient-selected, phase-sensitive COSY, HSQC, and HMBC spectra using standard pulse programs.

  • Data Processing: Process all spectra using appropriate window functions (e.g., sine-bell for 2D) and perform phase and baseline correction.

  • Validation: Systematically assign all ¹H and ¹³C signals. Verify that all observed correlations in the COSY, HSQC, and HMBC spectra are consistent with the proposed structure of 4-Bromo-3-ethylpyridine hydrochloride.

Single-Crystal X-ray Crystallography: The Gold Standard

While the combination of MS and NMR provides an exceptionally high degree of confidence, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of structure by determining the precise three-dimensional arrangement of atoms in space.[12]

Causality & Expertise: This technique relies on the ability to grow a single, high-quality crystal of the compound. The crystal diffracts X-rays in a unique pattern, which can be mathematically deconvoluted to generate a 3D electron density map, and thus, the atomic structure. For an organic salt, this method not only confirms the connectivity but also shows the ionic interaction between the pyridinium cation and the chloride anion in the crystal lattice.

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: This is often the most challenging step.[13] A common method is slow evaporation or vapor diffusion.

    • Dissolve the compound in a minimal amount of a good solvent (e.g., methanol or ethanol).

    • Place this solution in a small, open vial. Place the small vial inside a larger, sealed jar containing a poor solvent (an "anti-solvent") in which the compound is insoluble (e.g., diethyl ether or hexane).

    • Allow the anti-solvent vapor to slowly diffuse into the solution, gradually decreasing the solubility and promoting the formation of single crystals over several days or weeks.[14]

  • Crystal Mounting: Carefully select a well-formed, defect-free crystal and mount it on a goniometer head.[15]

  • Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to solve the structure (determine the positions of the atoms) and refine the model to best fit the experimental data.

  • Validation: The final refined structure provides bond lengths, bond angles, and the overall molecular conformation, offering definitive proof of the structure of 4-Bromo-3-ethylpyridine hydrochloride.

Conclusion: A Self-Validating Structural Proof

By following this integrated analytical workflow, we achieve a self-validating and authoritative structural elucidation of 4-Bromo-3-ethylpyridine hydrochloride.

  • Mass Spectrometry establishes the correct elemental formula (C₇H₉BrClN) and confirms the presence of a single bromine atom.

  • FTIR Spectroscopy identifies the key functional groups: a pyridinium ring, an ethyl group, and the N-H bond, consistent with the hydrochloride salt form.

  • NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, and HMBC) provides the definitive map of atomic connectivity, proving the 3-ethyl and 4-bromo substitution pattern.

  • X-ray Crystallography , if successful, delivers the final, irrefutable 3D structure.

Each step logically builds upon the last, and the convergence of data from these distinct physical methods provides the highest possible confidence in the final structural assignment, meeting the rigorous standards required for pharmaceutical development and scientific research.

References

  • Chemsrc. 4-Bromo-3-methylpyridine | CAS#:10168-00-0. Available at: [Link]

  • Pretsch, E., et al. (1995). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 35(5), 990-996. Available at: [Link]

  • Staples, R. J. (2025). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, E81(10), 895-905. Available at: [Link]

  • Wollnik, H., & Przewloka, M. (2021). Advances in structure elucidation of small molecules using mass spectrometry. Journal of Mass Spectrometry, 56(1), e4671. Available at: [Link]

  • NIST. (2025). Pyridine hydrochloride. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

  • ResearchGate. (2020). Structure elucidation of small organic molecules by contemporary computational chemistry methods. Available at: [Link]

  • PubChem. 4-Bromo-3-methylpyridine hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • Boyle, T. J. (2024). How to grow crystals for X-ray crystallography. IUCrJ, 11(Pt 4), 384-394. Available at: [Link]

  • ResearchGate. FTIR spectrum for Pyridine. Available at: [Link]

  • Gelis, I. (2021). Cooperation of Carboxylate and Sulfonate Ligands in a High-Efficiency Ru Catalyst for Electrocatalytic Ammonia Oxidation. Journal of the American Chemical Society. Available at: [Link]

  • NIST. Pyridine, 4-ethyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

  • ACS Publications. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Available at: [Link]

  • University of Florida Center for X-ray Crystallography. Crystal Growing Tips. Available at: [Link]

  • University of California, Santa Cruz. H-C multiple-bond correlations: HMBC. Available at: [Link]

  • The Royal Society of Chemistry. Electronic supplementary information. Available at: [Link]

  • MDPI. Synthesis of Multi-Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Available at: [Link]

  • ACD/Labs. Draw Chemical Structures, Molecules, Reactions | ChemSketch. Available at: [Link]

  • University of Manchester. X-ray studies of molecular structure during the crystallisation of organic salts. Available at: [Link]

  • Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Available at: [Link]

  • Fiehn Lab. Structure Elucidation of Small Molecules. Available at: [Link]

  • Chemistry LibreTexts. X-ray Crystallography. Available at: [Link]

  • Polish Academy of Sciences. Infrared Absorption Spectra of Quaternary Salts of Pyridine. Available at: [Link]

  • ResearchGate. J C,H correlations in the HMBC NMR spectrum of 7. Available at: [Link]

  • National Center for Biotechnology Information. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Available at: [Link]

  • MDPI. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Available at: [Link]

  • ResearchGate. 1 H NMR spectrum for compound 3 in pyridine-d 5. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Properties of 3-Bromo-4-methylpyridine (CAS 3430-22-6). Available at: [Link]

  • PubMed. Structure elucidation of small organic molecules by contemporary computational chemistry methods. Available at: [Link]

  • Canadian Science Publishing. VIBRATIONAL SPECTRA OF PYRIDINIUM SALTS. Available at: [Link]

  • SpectraBase. 3-Bromo-4-(2,2-dimethylbut-3-en-1-ol)pyridine - Optional[MS (GC)] - Spectrum. Available at: [Link]

  • Defense Technical Information Center. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Available at: [Link]

  • Doc Brown's Chemistry. mass spectrum of bromoethane. Available at: [Link]

Sources

An In-depth Technical Guide to 4-Bromo-3-ethylpyridine Hydrochloride: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-ethylpyridine hydrochloride is a halogenated pyridine derivative of significant interest in synthetic organic chemistry and drug discovery. Its structure, featuring a pyridine ring substituted with both a bromine atom and an ethyl group, offers a versatile scaffold for the development of novel molecules with potential therapeutic applications. The bromine atom serves as a key functional handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments. The ethyl group can influence the compound's lipophilicity and steric profile, which are critical parameters in drug design. This technical guide provides a comprehensive overview of the molecular and physical properties of 4-Bromo-3-ethylpyridine hydrochloride, a detailed methodology for its synthesis, and a discussion of its potential applications in research and development.

Core Molecular Information

While direct experimental data for 4-Bromo-3-ethylpyridine hydrochloride is not widely available in the public domain, its fundamental molecular properties can be accurately determined based on its chemical structure.

Molecular Formula and Weight

The chemical structure of 4-Bromo-3-ethylpyridine hydrochloride consists of the 4-Bromo-3-ethylpyridine base and one equivalent of hydrogen chloride.

  • 4-Bromo-3-ethylpyridine (Free Base):

    • Formula: C₇H₈BrN

    • Calculated Molecular Weight: 186.05 g/mol

  • 4-Bromo-3-ethylpyridine Hydrochloride (Salt):

    • Formula: C₇H₉BrClN

    • Calculated Molecular Weight: 222.51 g/mol

Property4-Bromo-3-ethylpyridine (Free Base)4-Bromo-3-ethylpyridine Hydrochloride
Molecular Formula C₇H₈BrNC₇H₉BrClN
Molecular Weight 186.05 g/mol 222.51 g/mol

Synthesis and Purification

The synthesis of 4-Bromo-3-ethylpyridine hydrochloride is a multi-step process that begins with the bromination of 3-ethylpyridine, followed by the formation of the hydrochloride salt.

Part 1: Synthesis of 4-Bromo-3-ethylpyridine (Free Base)

A plausible and efficient method for the synthesis of 4-Bromo-3-ethylpyridine involves the direct bromination of 3-ethylpyridine. This reaction is analogous to the bromination of similar pyridine derivatives.

Experimental Protocol: Bromination of 3-Ethylpyridine

Materials:

  • 3-Ethylpyridine

  • Bromine (Br₂)

  • Sulfuric acid (concentrated)

  • Sodium hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Addition of Reactants: Charge the flask with 3-ethylpyridine and concentrated sulfuric acid. Cool the mixture in an ice bath.

  • Bromination: Slowly add bromine from the dropping funnel to the stirred solution, maintaining a low temperature.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization: Basify the acidic solution with a cold sodium hydroxide solution until a pH of approximately 8-9 is reached.

  • Extraction: Extract the aqueous layer multiple times with dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude 4-Bromo-3-ethylpyridine.

  • Purification: Purify the crude product by column chromatography on silica gel.

Synthesis_Workflow cluster_synthesis Synthesis of 4-Bromo-3-ethylpyridine Reactants 3-Ethylpyridine + Br₂/H₂SO₄ Reaction Bromination Reaction Reactants->Reaction 1. Slow addition 2. Reflux Workup Aqueous Work-up & Neutralization Reaction->Workup Cooling & Quenching Extraction Dichloromethane Extraction Workup->Extraction Separation Purification Column Chromatography Extraction->Purification Drying & Concentration Product Pure 4-Bromo-3-ethylpyridine Purification->Product

Caption: Synthetic workflow for 4-Bromo-3-ethylpyridine.

Part 2: Formation of 4-Bromo-3-ethylpyridine Hydrochloride

The hydrochloride salt is prepared by treating the purified 4-Bromo-3-ethylpyridine free base with hydrochloric acid.

Experimental Protocol: Hydrochloride Salt Formation

Materials:

  • Purified 4-Bromo-3-ethylpyridine

  • Hydrochloric acid (in a suitable solvent, e.g., diethyl ether or isopropanol)

  • Diethyl ether

  • Büchner funnel and flask

  • Vacuum source

Procedure:

  • Dissolution: Dissolve the purified 4-Bromo-3-ethylpyridine in a minimal amount of a suitable solvent like diethyl ether.

  • Acidification: Slowly add a solution of hydrochloric acid in the chosen solvent to the stirred solution of the free base.

  • Precipitation: The hydrochloride salt will precipitate out of the solution. Continue stirring for a short period to ensure complete precipitation.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting material.

  • Drying: Dry the white to off-white solid under vacuum to obtain pure 4-Bromo-3-ethylpyridine hydrochloride.

Salt_Formation_Workflow cluster_salt_formation Formation of Hydrochloride Salt FreeBase 4-Bromo-3-ethylpyridine Acidification Addition of HCl FreeBase->Acidification In Diethyl Ether Precipitation Precipitation of Salt Acidification->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Isolation FinalProduct 4-Bromo-3-ethylpyridine HCl Filtration->FinalProduct Washing & Drying

Caption: Workflow for hydrochloride salt formation.

Physicochemical Properties

The physicochemical properties of 4-Bromo-3-ethylpyridine hydrochloride are important for its handling, storage, and application in various chemical reactions. The data presented here are estimations based on the properties of analogous compounds.

PropertyEstimated Value
Appearance White to off-white solid
Melting Point Expected to be significantly higher than the free base
Solubility Soluble in water and polar organic solvents (e.g., methanol, ethanol). Insoluble in nonpolar organic solvents (e.g., hexane).
Stability Stable under normal laboratory conditions. Sensitive to strong bases.
Hygroscopicity Potentially hygroscopic; should be stored in a dry environment.

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for the structural confirmation of the synthesized compound. The following are predicted spectroscopic data for 4-Bromo-3-ethylpyridine.

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the ethyl group (a triplet and a quartet) and two distinct signals for the aromatic protons on the pyridine ring.

  • ¹³C NMR: The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule.

  • Mass Spectrometry: The mass spectrum of the free base should show a molecular ion peak (M+) at m/z 185 and a characteristic M+2 peak of similar intensity at m/z 187, which is indicative of the presence of a bromine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the ethyl group and the aromatic ring, as well as C=C and C=N stretching vibrations of the pyridine ring.

Applications in Research and Drug Development

4-Bromo-3-ethylpyridine hydrochloride is a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry.

  • Cross-Coupling Reactions: The bromine atom at the 4-position of the pyridine ring is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a wide range of substituted pyridine derivatives.

  • Lead Optimization: In drug discovery programs, this compound can be used as a starting material for the synthesis of libraries of related compounds. By modifying the substituents on the pyridine ring, researchers can explore structure-activity relationships (SAR) and optimize the pharmacological properties of lead compounds.

  • Scaffold for Bioactive Molecules: The substituted pyridine motif is present in numerous biologically active compounds. 4-Bromo-3-ethylpyridine hydrochloride can serve as a key intermediate in the synthesis of novel compounds with potential activities as enzyme inhibitors, receptor antagonists, or modulators of various biological pathways.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 4-Bromo-3-ethylpyridine hydrochloride.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.

Conclusion

4-Bromo-3-ethylpyridine hydrochloride is a valuable and versatile building block for organic synthesis and medicinal chemistry. While detailed experimental data for this specific compound is limited, its molecular properties can be reliably predicted, and its synthesis can be achieved through established chemical methodologies. The strategic placement of the bromo and ethyl groups on the pyridine scaffold makes it an attractive starting material for the development of novel compounds with potential applications in drug discovery and materials science. This guide provides a foundational understanding of this compound for researchers and scientists, enabling its effective use in their synthetic endeavors.

References

  • Organic Syntheses. 4-ethylpyridine. Available from: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Understanding the Synthesis and Properties of 3-Bromo-4-methylpyridine (CAS 3430-22-6). Available from: [Link]

  • Google Patents. Method for preparing 3-bromo-4-methylpyridine.
  • Organic Syntheses. 3-bromo-4-aminotoluene. Available from: [Link]

An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromo-3-ethylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 4-Bromo-3-ethylpyridine Scaffold

In the landscape of modern medicinal chemistry, heterocyclic scaffolds serve as the backbone for a vast array of therapeutic agents. Among these, the pyridine ring is a privileged structure, present in numerous natural products and blockbuster drugs.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it an attractive core for molecular design. This guide focuses on a specific, highly versatile building block: 4-bromo-3-ethylpyridine.

The strategic placement of an ethyl group at the 3-position and a bromine atom at the 4-position creates a synthetically powerful intermediate. The bromine atom serves as a versatile functional handle, enabling a wide range of post-synthesis modifications, primarily through metal-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the pyridine core, a critical process in lead optimization. This technical guide provides a comprehensive overview of the synthesis of the 4-bromo-3-ethylpyridine core, methodologies for its derivatization, and the essential characterization techniques required to validate the structure and purity of the resulting compounds.

Part 1: Synthesis of the 4-Bromo-3-ethylpyridine Core

The synthesis of the target scaffold is not a trivial one-step process. Direct bromination of 3-ethylpyridine would likely result in a mixture of regioisomers, complicating purification and reducing yield. A more controlled and reproducible approach involves a multi-step sequence starting from a pre-functionalized pyridine ring. The following pathway, analogous to methods developed for similar substituted pyridines, offers a reliable route.[2]

Proposed Synthetic Pathway: A Sandmeyer-Type Approach

This strategy leverages the conversion of a stable nitro-group into a reactive diazonium salt, which is subsequently displaced by a bromide. This ensures precise regiochemical control.

Synthetic_Pathway A 3-Ethyl-4-nitropyridine B 3-Ethylpyridin-4-amine A->B  Reduction  (e.g., Pd/C, H₂ or Fe/HCl) C 4-Bromo-3-ethylpyridine B->C  Diazotization & Bromination  (NaNO₂, HBr, CuBr)

Caption: Proposed synthetic workflow for 4-bromo-3-ethylpyridine.

Step-by-Step Experimental Protocol

Step 1: Reduction of 3-Ethyl-4-nitropyridine to 3-Ethylpyridin-4-amine

  • Causality: The foundational step is the reduction of the nitro group to a primary amine. Catalytic hydrogenation is a clean and efficient method. The palladium on carbon (Pd/C) catalyst provides a surface for the reaction between hydrogen gas and the nitro compound, facilitating the reduction at a moderate pressure and temperature.

  • Protocol:

    • To a solution of 3-ethyl-4-nitropyridine (1.0 eq) in methanol or ethanol, add 10% Pd/C catalyst (5-10 mol%).

    • Place the reaction vessel in a hydrogenation apparatus (e.g., a Parr shaker).

    • Pressurize the vessel with hydrogen gas (typically 50-60 psi) and agitate at room temperature for 12-24 hours.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.

    • Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield crude 3-ethylpyridin-4-amine, which can often be used in the next step without further purification.

Step 2: Diazotization and Bromination of 3-Ethylpyridin-4-amine

  • Causality: This is a classic Sandmeyer reaction. The primary aromatic amine is converted into a diazonium salt using sodium nitrite in a strong acidic medium (HBr). Hydrobromic acid serves as both the acid and the bromide source. The copper(I) bromide catalyst facilitates the decomposition of the diazonium salt and the introduction of the bromine atom onto the pyridine ring. The reaction is performed at low temperatures (-5 to 0 °C) to ensure the stability of the intermediate diazonium salt.[2]

  • Protocol:

    • In a reaction vessel, suspend 3-ethylpyridin-4-amine (1.0 eq) in a 48% aqueous solution of hydrobromic acid (HBr, ~4.0 eq) and cool the mixture to -5 °C using an ice-salt bath.

    • Slowly add a solution of sodium nitrite (NaNO₂, 1.1-1.5 eq) in water dropwise, ensuring the internal temperature remains below 0 °C. Stir for 30-45 minutes at this temperature.

    • In a separate flask, prepare a solution or slurry of copper(I) bromide (CuBr, ~1.2 eq) in 48% HBr and cool it to 0 °C.

    • Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours to ensure complete decomposition of the diazonium salt.

    • Cool the mixture to room temperature and basify by the slow addition of a concentrated sodium hydroxide or ammonium hydroxide solution until the pH is ~9-10.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The resulting crude product should be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield pure 4-bromo-3-ethylpyridine.[3]

Part 2: Derivatization of the 4-Bromo-3-ethylpyridine Core

The C4-bromine atom is a key functional group that unlocks a vast potential for creating a library of derivatives through various cross-coupling reactions.

Derivatization_Pathways cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling Core 4-Bromo-3-ethylpyridine Suzuki_Reagents R-B(OH)₂ Pd Catalyst, Base Buchwald_Reagents R₂NH Pd Catalyst, Base Sonogashira_Reagents R-C≡CH Pd/Cu Catalysts, Base Suzuki_Product 4-Aryl/Vinyl-3-ethylpyridine Suzuki_Reagents->Suzuki_Product Buchwald_Product 4-Amino-3-ethylpyridine Derivative Buchwald_Reagents->Buchwald_Product Sonogashira_Product 4-Alkynyl-3-ethylpyridine Sonogashira_Reagents->Sonogashira_Product

Caption: Key cross-coupling reactions for derivatization.

General Protocol for Suzuki-Miyaura Coupling
  • Causality: This palladium-catalyzed reaction is one of the most robust methods for forming carbon-carbon bonds. It involves the reaction of the aryl bromide with a boronic acid or ester. A base is required to activate the boronic acid, and a palladium catalyst with a suitable ligand facilitates the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.

  • Protocol:

    • In a reaction vial, combine 4-bromo-3-ethylpyridine (1.0 eq), the desired aryl or vinyl boronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

    • Add a solvent mixture, typically dioxane/water or DME/water.

    • Purge the vial with an inert gas (argon or nitrogen) for 5-10 minutes.

    • Seal the vial and heat the reaction mixture to 80-100 °C for 4-16 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

    • Purify the crude product via column chromatography.

Part 3: Structural and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compounds. A combination of spectroscopic and chromatographic techniques is employed.[4][5]

Data Presentation: Expected Spectroscopic Signatures
Technique Feature Expected Observation for 4-Bromo-3-ethylpyridine
¹H NMR Pyridine Protons3 distinct signals in the aromatic region (δ 7.0-8.5 ppm). Expect two doublets and one singlet or narrow doublet, characteristic of a tri-substituted pyridine ring.
Ethyl ProtonsA quartet (CH₂) deshielded by the ring (~δ 2.6-2.9 ppm) and a triplet (CH₃) (~δ 1.2-1.4 ppm).
¹³C NMR Aromatic Carbons5 distinct signals in the aromatic region (δ 120-160 ppm). The carbon bearing the bromine (C4) will be shifted upfield compared to a C-H.
Aliphatic Carbons2 signals in the aliphatic region (CH₂: ~δ 20-30 ppm; CH₃: ~δ 10-15 ppm).
Mass Spec. Molecular IonA prominent molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic signature for a compound containing one bromine atom. For C₇H₈BrN, expect m/z at ~185 and ~187.
IR Spec. Key VibrationsC=C/C=N stretching (pyridine ring): ~1550-1600 cm⁻¹.Aromatic C-H stretching: ~3000-3100 cm⁻¹.Aliphatic C-H stretching: ~2850-2970 cm⁻¹.C-Br stretching: ~500-650 cm⁻¹.

Note: Predicted NMR values are based on typical chemical shifts for substituted pyridines. Actual values may vary depending on the solvent and experimental conditions.[4]

Chromatographic Analysis and Purification
  • Reaction Monitoring: TLC is indispensable for tracking the conversion of starting materials to products. A typical mobile phase would be a mixture of hexanes and ethyl acetate. The product, being more polar than some starting materials but less polar than highly functionalized byproducts, will have a characteristic Rf value.

  • Purification: Flash column chromatography is the standard method for purifying the crude product.[3] Silica gel is the stationary phase of choice. The polarity of the eluent (e.g., a gradient of ethyl acetate in hexanes) is gradually increased to first elute non-polar impurities, followed by the desired product, and finally more polar byproducts.

  • Purity Assessment: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (LC-MS). A purity level of >95% is generally required for compounds intended for biological screening.

Part 4: Applications in Drug Discovery

The 4-bromo-3-ethylpyridine scaffold is a valuable starting point for generating libraries of novel compounds for drug discovery programs. The derivatives synthesized via the methods described above can be screened against a wide range of biological targets.

  • Kinase Inhibitors: The pyridine core can act as a hinge-binding motif in many protein kinases, which are critical targets in oncology and inflammation research.

  • GPCR Ligands: Substituted pyridines are common features in ligands for G-protein coupled receptors, a large family of drug targets.

  • Antimicrobial Agents: Heterocyclic compounds, including pyridine derivatives, are a rich source of new antimicrobial agents to combat the rise of drug-resistant pathogens.[6][7]

The systematic modification of the 'R' group through Suzuki, Buchwald-Hartwig, and other coupling reactions allows for a detailed structure-activity relationship (SAR) study, guiding the design of more potent and selective drug candidates.

Conclusion

This guide has outlined a robust and logical framework for the synthesis and characterization of 4-bromo-3-ethylpyridine and its derivatives. By employing a controlled synthetic strategy and leveraging modern cross-coupling chemistry, researchers can efficiently generate diverse libraries of novel compounds. The detailed characterization protocols provide the necessary tools to ensure the quality and integrity of these molecules. The versatility of this scaffold makes it an exceptionally valuable platform for scientists and professionals in the field of drug development, paving the way for the discovery of next-generation therapeutics.

References

  • Organic Syntheses Procedure: 3-bromo-4-aminotoluene. Available at: [Link]

  • Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N-Acetals. The Journal of Organic Chemistry. Available at: [Link]

  • Understanding the Synthesis and Properties of 3-Bromo-4-methylpyridine. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Method for preparing 3-bromo-4-methylpyridine. Google Patents (CN104945314A).
  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Available at: [Link]

  • 4-Bromo-3-methylpyridine | CAS#:10168-00-0. Chemsrc. Available at: [Link]

  • Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. NIH National Library of Medicine. Available at: [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. Available at: [Link]

  • Synthesis, growth and characterization of 4-bromo-4' chloro benzylidene aniline-A third order non linear optical material. ResearchGate. Available at: [Link]

  • Identification of new theobromine-based derivatives as potent VEGFR-2 inhibitors: design, semi-synthesis, biological evaluation, and in silico studies. NIH National Library of Medicine. Available at: [Link]

  • Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. NIH National Library of Medicine. Available at: [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. Available at: [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. NIH National Library of Medicine. Available at: [Link]

  • The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI. Available at: [Link]

  • 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications. NIH National Library of Medicine. Available at: [Link]

  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal. Available at: [Link]

  • Analysis of Bromination of Ethylbenzene Using a 45 MHz NMR Spectrometer: An Undergraduate Organic Chemistry Laboratory Experiment. ResearchGate. Available at: [Link]

  • Organic Chemistry NMR Structure Elucidation 4-Bromobutanenitrile. YouTube. Available at: [Link]

  • Experimental and Theoretical Spectroscopic Investigations of 4-Bromo-3-methylbenzonitrile. ResearchGate. Available at: [Link]

  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. NIH National Library of Medicine. Available at: [Link]

  • Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery. PubMed. Available at: [Link]

  • Synthetic route to pyridin-4-ylphosphonic acid. ResearchGate. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 4-Bromo-3-ethylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative

4-Bromo-3-ethylpyridine hydrochloride is a substituted pyridine derivative. Such halogenated heterocyclic compounds are pivotal building blocks in medicinal chemistry and materials science, often serving as key intermediates in the synthesis of complex target molecules. The precise arrangement of the bromo and ethyl substituents on the pyridinium ring dictates the molecule's steric and electronic properties, which in turn govern its reactivity and potential biological activity.

Therefore, unambiguous structural confirmation is not merely a procedural step but the bedrock of reliable and reproducible scientific research. A multi-technique spectroscopic approach—combining NMR, IR, and MS—is the industry standard for achieving this confirmation. This guide explains how to acquire and, more importantly, how to interpret the spectral data anticipated for 4-Bromo-3-ethylpyridine hydrochloride, providing the rationale behind each expected signal.

Predicted ¹H NMR Spectroscopic Profile

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule. The formation of the hydrochloride salt, leading to a protonated pyridinium ion, significantly influences the spectrum by increasing the deshielding of ring protons.

Causality of Chemical Shifts: The protonation of the pyridine nitrogen causes a general downfield shift for all ring protons due to the increased positive charge on the ring, which reduces electron density around the protons.[1] The electronegativity of the bromine atom further deshields adjacent protons.

Predicted ¹H NMR Data
Proton Assignment Predicted δ (ppm) Predicted Multiplicity Rationale & Coupling
H-2 (Aromatic)8.5 - 8.8Singlet (s) or narrow doubletMost deshielded proton, adjacent to the positively charged nitrogen. May show small coupling to H-5.
H-6 (Aromatic)8.4 - 8.7Doublet (d)Adjacent to the positively charged nitrogen. Coupled to H-5 with an expected J-value of ~5-6 Hz.
H-5 (Aromatic)7.8 - 8.1Doublet (d)Coupled to H-6 (J ≈ 5-6 Hz). May show smaller, long-range coupling to H-2.
-CH₂- (Ethyl)2.8 - 3.1Quartet (q)Adjacent to the aromatic ring and deshielded. Coupled to the -CH₃ protons with J ≈ 7-8 Hz.
-CH₃ (Ethyl)1.2 - 1.5Triplet (t)Standard aliphatic region. Coupled to the -CH₂- protons with J ≈ 7-8 Hz.
N-H (Pyridinium)13.0 - 15.0Broad Singlet (br s)Highly deshielded acidic proton. Signal may be broad and its position is solvent-dependent.
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of 4-Bromo-3-ethylpyridine hydrochloride.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a clean, dry NMR tube. DMSO-d₆ is often preferred for hydrochlorides as it can dissolve the salt and does not exchange with the N-H proton.

  • Standard: The solvent peak will serve as a primary reference. Tetramethylsilane (TMS) can be used as an internal standard (0 ppm) if compatible with the solvent and sample.[1]

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard acquisition parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the spectrum and calibrate the chemical shift scale to the reference signal. Integrate the peaks to determine the relative proton ratios.

Logical Workflow for ¹H NMR Analysis

G cluster_0 Data Acquisition cluster_1 Spectral Interpretation Prep Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) Acquire Acquire Spectrum (400+ MHz Spectrometer) Prep->Acquire Process Process FID (FT, Phasing, Referencing) Acquire->Process Identify Identify Signal Regions (Aromatic, Aliphatic, N-H) Process->Identify Processed Spectrum Analyze_J Analyze Splitting Patterns (Identify Coupled Protons) Identify->Analyze_J Integrate Check Integration Ratios (e.g., 1:1:1:2:3) Analyze_J->Integrate Assign Assign Peaks to Protons Integrate->Assign Confirmation Structure Confirmed Assign->Confirmation

Caption: Workflow for ¹H NMR structural confirmation.

Predicted ¹³C NMR Spectroscopic Profile

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule.

Causality of Chemical Shifts: Carbons directly bonded to electronegative atoms (N, Br) are significantly deshielded and appear at higher chemical shifts (downfield). The positive charge on the protonated nitrogen atom further deshields all carbons in the aromatic ring.

Predicted ¹³C NMR Data
Carbon Assignment Predicted δ (ppm) Rationale
C-4 (ipso-Br)120 - 125Carbon directly attached to bromine. Shielded by the "heavy atom effect" of bromine relative to other aromatic carbons but deshielded by ring currents.
C-2148 - 152Deshielded by adjacent positively charged nitrogen.
C-6145 - 149Deshielded by adjacent positively charged nitrogen.
C-5128 - 132Standard aromatic C-H carbon, influenced by the overall electron deficiency of the ring.
C-3 (ipso-Ethyl)138 - 142Aromatic carbon attached to the ethyl group.
-CH₂- (Ethyl)20 - 25Aliphatic carbon attached to the aromatic ring.
-CH₃ (Ethyl)13 - 17Standard aliphatic methyl carbon.
Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.

  • Instrument Setup: Acquire a proton-decoupled ¹³C spectrum. This is a standard experiment where all ¹H-¹³C couplings are removed, resulting in a single sharp peak for each unique carbon atom.

  • Acquisition Time: Due to the low natural abundance of ¹³C and its longer relaxation times, a greater number of scans (from hundreds to thousands) and a longer total acquisition time are necessary compared to ¹H NMR.

Predicted Infrared (IR) Spectroscopic Profile

IR spectroscopy is an excellent tool for identifying the presence of specific functional groups, as different chemical bonds vibrate at characteristic frequencies.

Causality of Absorptions: The presence of a pyridinium ion introduces a prominent N-H⁺ stretching vibration. The aromatic ring and alkyl chain will also have characteristic C-H and C-C/C=N stretching and bending modes. The C-Br bond vibration will appear in the fingerprint region.

Predicted IR Data
Wavenumber (cm⁻¹) Vibration Type Expected Intensity
3100 - 3000Aromatic C-H StretchMedium to Weak
2980 - 2850Aliphatic C-H Stretch (Ethyl)Medium
~2500 - 1900N-H⁺ Stretch (Pyridinium ion)Broad, Medium
1630 - 1580Aromatic C=C and C=N Ring StretchStrong to Medium
1500 - 1450Aromatic Ring StretchMedium
690 - 515C-Br StretchMedium to Strong

Interpretation Notes:

  • The N-H⁺ stretch in pyridinium salts is often a series of broad bands in the 2500-1900 cm⁻¹ region.[2][3]

  • The aromatic C-H stretching vibrations appear at wavenumbers higher than 3000 cm⁻¹.[4]

  • The C-Br stretch is found at low frequencies, in the fingerprint region of the spectrum.[5][6]

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

ATR-FTIR is a modern, rapid method for obtaining IR spectra of solid samples with minimal preparation.[7][8]

  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Take a background spectrum of the empty crystal. This is crucial to subtract the spectral contributions of the atmosphere (e.g., CO₂ and H₂O).[9]

  • Sample Application: Place a small amount (a few milligrams) of the solid 4-Bromo-3-ethylpyridine hydrochloride powder onto the ATR crystal.[9]

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.[10]

  • Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: After analysis, thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) and a soft wipe.[9]

Predicted Mass Spectrometry (MS) Profile

Mass spectrometry provides the molecular weight and, through fragmentation, information about the molecule's structure. Electrospray Ionization (ESI) is a "soft" ionization technique well-suited for salts, as it tends to produce the protonated molecular ion with minimal fragmentation.[11][12]

The Bromine Isotope Signature

A key diagnostic feature for this molecule is the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.5% and ~49.5%, respectively).[13][14] This results in a characteristic isotopic pattern for any bromine-containing ion: two peaks of almost equal intensity separated by 2 mass-to-charge units (m/z). This M and M+2 pattern is a definitive indicator of the presence of one bromine atom.[15][16]

Predicted Mass Spectrum (Positive Ion ESI-MS)
  • Molecular Ion: The base peak would correspond to the cationic part of the molecule, [C₇H₉BrN]⁺.

    • M peak: m/z ≈ 186 (corresponding to the ⁷⁹Br isotope).

    • M+2 peak: m/z ≈ 188 (corresponding to the ⁸¹Br isotope).

    • Expected Intensity Ratio: ~1:1.

  • Major Fragments: While ESI is soft, some fragmentation may occur. Likely fragments would include the loss of the ethyl group ([M-29]⁺) or other common pathways.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid to ensure the pyridine remains protonated.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[11]

  • Instrument Settings: Operate the mass spectrometer in positive ion mode. Optimize source parameters such as capillary voltage (~3-5 kV), source temperature, and nebulizing gas flow to achieve a stable signal.[17]

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

Visualization of Bromine Isotopic Pattern

G cluster_0 Expected MS Isotopic Cluster for [C7H9BrN]+ m/z Relative Intensity M 100% M_bar M_plus_2 ~98% M_plus_2_bar m/z_axis 186 (M+) m/z_axis_2 188 (M+2)

Caption: Expected 1:1 isotopic pattern for a singly brominated ion.

Conclusion: A Unified Spectroscopic Fingerprint

The structural elucidation of 4-Bromo-3-ethylpyridine hydrochloride is achieved by synthesizing the information from these distinct but complementary spectroscopic techniques. ¹H and ¹³C NMR map out the C-H framework and carbon skeleton, IR spectroscopy confirms the presence of key functional groups (pyridinium N-H⁺, aromatic C-H, C-Br), and mass spectrometry provides the molecular weight while confirming the presence of a bromine atom through its unique isotopic signature. This integrated analytical approach provides a robust and self-validating confirmation of the molecule's identity, essential for any subsequent research or development activities.

References

  • Bromo pattern in Mass Spectrometry. (2023). YouTube. Available at: [Link]

  • Vibrational spectra of pyridinium salts. (2025). ResearchGate. Available at: [Link]

  • Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. National Center for Biotechnology Information. Available at: [Link]

  • ATR-FTIR Spectroscopy Basics. Mettler Toledo. Available at: [Link]

  • Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts. Available at: [Link]

  • FT-IR/ATR Solid Film Formation: Qualitative and Quantitative Analysis of a Piperacillin-Tazobactam Formulation. (2020). National Center for Biotechnology Information. Available at: [Link]

  • Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy. (2014). ACS Publications. Available at: [Link]

  • IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. RSC Publishing. Available at: [Link]

  • IR Absorption Table. University of Colorado Boulder. Available at: [Link]

  • Other Important Isotopes- Br and Cl. (2022). Chemistry LibreTexts. Available at: [Link]

  • VIBRATIONAL SPECTRA OF PYRIDINIUM SALTS. Canadian Science Publishing. Available at: [Link]

  • Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. ACS Publications. Available at: [Link]

  • A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. Available at: [Link]

  • Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. Available at: [Link]

  • mass spectra - the M+2 peak. Chemguide. Available at: [Link]

  • Sample Preparation for FTIR Analysis. Drawell. Available at: [Link]

  • Principles of Electrospray Ionization. (2025). ResearchGate. Available at: [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge. Available at: [Link]

  • 3-ethyl pyridine. The Good Scents Company. Available at: [Link]

  • IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet. (2020). PubMed. Available at: [Link]

  • Halogenated Organic Compounds. (2023). Spectroscopy Online. Available at: [Link]

  • Isotopes in Mass Spectrometry. Chemistry Steps. Available at: [Link]

  • ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. ACS Publications. Available at: [Link]

  • Infrared Absorption Spectra of Quaternary Salts of Pyridine. Polish Academy of Sciences. Available at: [Link]

  • Developing and Standardising a Protocol for Quantitative Proton Nuclear Magnetic Resonance (1H-NMR) Spectroscopy of Saliva. (2018). ResearchGate. Available at: [Link]

  • Mass Spectroscopy. University of Calgary. Available at: [Link]

  • Electrospray Ionization (ESI) Mass Spectrometry. (2022). Physics LibreTexts. Available at: [Link]

  • Sample Preparation – FT-IR/ATR. University of Illinois Urbana-Champaign. Available at: [Link]

  • Electrospray Ionization (ESI). University of Arizona. Available at: [Link]

  • IR: alkyl halides. University of Colorado Boulder. Available at: [Link]

  • The features of IR spectrum. SlideShare. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Biological Activity of Novel Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine scaffold, a foundational heterocyclic amine, is a cornerstone of modern medicinal chemistry, integral to a vast array of FDA-approved therapeutics.[1][2][3] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its bioisosteric relationship with benzene, render it a "privileged" structure in drug design.[4] This guide provides an in-depth technical exploration of the diverse biological activities exhibited by novel pyridine derivatives, with a focus on their anticancer and antimicrobial applications. As a senior application scientist, this document moves beyond a mere recitation of facts, delving into the causality behind experimental choices, presenting validated protocols, and offering insights into the structure-activity relationships that drive successful drug discovery campaigns. We will explore key mechanisms of action, provide detailed, field-tested experimental workflows, and present data interpretation strategies to empower researchers in this dynamic field.

Introduction: The Enduring Significance of the Pyridine Scaffold in Medicinal Chemistry

Pyridine, a six-membered aromatic ring containing one nitrogen atom, is a versatile and indispensable scaffold in the development of pharmaceuticals.[5] Its presence in numerous natural products, including nicotinamide (a form of vitamin B3) and various alkaloids, hints at its fundamental role in biological processes.[2][4] In synthetic drug molecules, the pyridine ring is a key component in a wide range of therapeutic agents, from the anti-tuberculosis drug isoniazid to the anticancer agent imatinib and the antiviral atazanavir.[1][4]

The utility of the pyridine nucleus stems from several key physicochemical properties:

  • Hydrogen Bonding: The lone pair of electrons on the nitrogen atom allows it to act as a hydrogen bond acceptor, a critical interaction for binding to biological targets like enzymes and receptors.[4]

  • Modulation of Physicochemical Properties: The incorporation of a pyridine ring can enhance the aqueous solubility and metabolic stability of a drug candidate, improving its pharmacokinetic profile.[2][6]

  • Structural Versatility: The pyridine ring can be readily functionalized at multiple positions, allowing for the fine-tuning of steric and electronic properties to optimize target engagement and selectivity.[2]

These attributes have led to the widespread investigation of novel pyridine derivatives across a spectrum of diseases, including cancer, infectious diseases, inflammation, and neurological disorders.[1][6][7][8][9] This guide will focus on the two most prominent areas of research: oncology and microbiology.

Anticancer Activity of Novel Pyridine Derivatives

The development of pyridine-containing anticancer agents is a highly active area of research, with numerous compounds progressing through clinical trials.[4][5] A significant portion of FDA-approved, pyridine-based drugs target cancer, highlighting the scaffold's success in this therapeutic area.[4]

Mechanistic Insights: Targeting Key Oncogenic Pathways

The anticancer effects of pyridine derivatives are diverse, often involving the inhibition of key enzymes or pathways that drive tumor growth and survival.

  • Kinase Inhibition: Many pyridine-based drugs function as kinase inhibitors.[4] Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a common feature of many cancers. The pyridine scaffold can be designed to fit into the ATP-binding pocket of specific kinases, preventing their activity and blocking downstream signaling pathways that promote cell proliferation.[10]

  • Tubulin Polymerization Inhibition: Some pyridine derivatives exert their anticancer effects by interfering with the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division.[2] By inhibiting tubulin polymerization, these compounds can arrest the cell cycle and induce apoptosis (programmed cell death).[2]

  • DNA Interaction and Topoisomerase Inhibition: Certain pyridine derivatives, particularly metal complexes, can interact directly with DNA or inhibit topoisomerase enzymes, which are critical for DNA replication and repair.[2][10] This leads to DNA damage and ultimately, cell death.

Experimental Workflow: In Vitro Cytotoxicity Assessment

A crucial first step in evaluating a novel compound's anticancer potential is to determine its cytotoxicity against a panel of cancer cell lines. This is typically achieved using a colorimetric assay, such as the MTT assay, which measures cell viability.

G cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A 1. Culture Cancer Cell Lines B 2. Harvest & Count Cells A->B C 3. Seed Cells in 96-well Plates B->C E 5. Add Compound to Wells C->E D 4. Prepare Serial Dilutions of Pyridine Derivative D->E F 6. Incubate for 48-72 hours E->F G 7. Add MTT Reagent F->G H 8. Incubate (2-4 hours) G->H I 9. Solubilize Formazan Crystals H->I J 10. Read Absorbance at 570 nm I->J K 11. Calculate % Viability J->K L 12. Determine IC50 Value K->L

Caption: A typical workflow for assessing the cytotoxicity of novel compounds using the MTT assay.

Protocol: MTT Assay for Cell Viability

This protocol is a self-validating system, including controls for background absorbance, untreated cells (100% viability), and a positive control (a known cytotoxic agent).

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Novel pyridine derivative (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a series of dilutions of the pyridine derivative in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

  • Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with medium only (blank), cells with medium and DMSO (vehicle control), and a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Data Interpretation: IC50 Determination

The half-maximal inhibitory concentration (IC50) is the concentration of the drug that is required to reduce the viability of a cell population by 50%. It is a standard measure of a compound's potency. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Representative Data

The following table provides hypothetical IC50 values for a series of novel pyridine derivatives against different cancer cell lines, illustrating how data can be structured for comparison.

Compound IDSubstitution PatternIC50 (µM) vs. MCF-7 (Breast)IC50 (µM) vs. A549 (Lung)IC50 (µM) vs. HCT116 (Colon)
PY-014-chlorophenyl5.28.16.5
PY-023,4-dimethoxyphenyl2.84.53.1
PY-034-nitrophenyl15.722.418.9
Etoposide (Control)-1.12.31.5

Antimicrobial Activity of Novel Pyridine Derivatives

The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents.[11] Pyridine derivatives have shown considerable promise as antimicrobial agents, with activity against a broad range of bacteria and fungi.[2][11][12]

Mechanisms of Action

The antimicrobial mechanisms of pyridine derivatives are varied and can include:

  • Inhibition of Cell Wall Synthesis: Disrupting the integrity of the bacterial cell wall, leading to cell lysis.

  • Inhibition of DNA Gyrase: Interfering with DNA replication and repair.

  • Disruption of Cell Membranes: Causing leakage of cellular contents and loss of membrane potential.

  • Inhibition of Key Metabolic Pathways: Blocking essential enzymatic reactions necessary for microbial survival.

Experimental Workflow: Determining Antimicrobial Potency

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the drug that prevents visible growth of a microorganism.

G cluster_prep Preparation cluster_inoculate Inoculation & Incubation cluster_analysis Analysis A 1. Prepare Serial Dilutions of Compound in 96-well Plate B 2. Prepare Standardized Microbial Inoculum A->B C 3. Inoculate Wells with Microbial Suspension B->C D 4. Incubate at 37°C for 18-24 hours C->D E 5. Visually Inspect for Turbidity D->E F 6. Determine Lowest Concentration with No Growth (MIC) E->F

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC) via broth microdilution.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well plates

  • Novel pyridine derivative (dissolved in DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)

Methodology:

  • Compound Dilution: Add 100 µL of broth to all wells of a 96-well plate. Add 100 µL of the stock solution of the pyridine derivative to the first well and perform a two-fold serial dilution across the plate.

  • Inoculum Preparation: Prepare a microbial suspension standardized to a 0.5 McFarland turbidity standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 10 µL of the standardized inoculum to each well. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (growth).

Representative Data

The following table presents example MIC values for novel thienopyridine derivatives against various microbial strains.[11][12]

Compound IDOrganismMIC (mg/mL)
12aE. coli0.0195
12aB. mycoides<0.0048
12aC. albicans<0.0048
15E. coli>0.0048
15B. mycoides0.0098
15C. albicans0.039
CiprofloxacinE. coli0.008
FluconazoleC. albicans0.004

Data adapted from recent literature to illustrate typical results.[11][12]

Other Notable Biological Activities

While this guide focuses on anticancer and antimicrobial activities, it is important to note that novel pyridine derivatives have demonstrated a wide range of other biological effects, including:

  • Antiviral: Activity against various viruses such as HIV, hepatitis C virus (HCV), and respiratory syncytial virus (RSV).[1][2][13]

  • Anti-inflammatory: Inhibition of inflammatory pathways and enzymes like COX-2.[14] Some studies suggest the anti-inflammatory effects of certain pyridine derivatives may be linked to their iron-chelating activity.[8]

  • Neuroprotective: Potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease, often through mechanisms like acetylcholinesterase inhibition.[1]

  • Antidiabetic: Some derivatives have shown potential in managing diabetes by inhibiting enzymes like α-glucosidase.[2]

Conclusion and Future Directions

The pyridine scaffold remains a highly valuable and versatile platform in the quest for novel therapeutics. Its proven track record in approved drugs and the continuous emergence of new derivatives with potent and diverse biological activities underscore its importance in medicinal chemistry.[2][3] The ongoing research into pyridine derivatives continues to yield promising candidates for a wide range of diseases. Future efforts will likely focus on leveraging computational chemistry and machine learning to design more potent and selective pyridine-based drugs, as well as exploring novel drug delivery systems to enhance their therapeutic efficacy.[5] The adaptability and proven success of the pyridine core ensure its continued prominence in drug discovery for years to come.

References

  • Kaur, N., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. ACS Omega. Available at: [Link]

  • De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. Available at: [Link]

  • Elsayed, M. A., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Medicinal Chemistry Research. Available at: [Link]

  • Singh, M. P., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Popa, C. V., et al. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules. Available at: [Link]

  • Gulea, A., et al. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Molecules. Available at: [Link]

  • Elsayed, M. A., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and str. Medicinal Chemistry Research. Available at: [Link]

  • Singh, M., & Singh, J. (2023). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. World Journal of Pharmaceutical Research. Available at: [Link]

  • O'Reilly, M., et al. (2021). Pyridine alkaloids with activity in the central nervous system. Phytochemistry Reviews. Available at: [Link]

  • De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. Available at: [Link]

  • Zareen, S., et al. (2021). A review: Biological activities of novel cyanopyridine derivatives. Bioorganic Chemistry. Available at: [Link]

  • Ghorab, M. M., et al. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Kumar, A., & Kumar, V. (2018). A Review on PYRIDINE Derivatives “Potential for Analgesic & Anti-inflammatory Activity”. International Journal for Scientific Research & Development. Available at: [Link]

  • Singh, M. P., et al. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal on Science and Technology. Available at: [Link]

  • Ali, A. M., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. Available at: [Link]

  • Marinescu, M. (2021). Commentary on Pyridine Compounds & its Antimicrobial Activities. Journal of Organic and Inorganic Chemistry. Available at: [Link]

Sources

An In-depth Technical Guide to 4-Bromo-3-ethylpyridine Hydrochloride: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2][3] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a privileged structure in drug design. Functionalization of the pyridine ring allows for the precise tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.[4][5]

4-Bromo-3-ethylpyridine hydrochloride (CAS No. 1818847-53-8) is a halogenated pyridine derivative that, while not extensively documented in peer-reviewed literature, represents a highly valuable building block for chemical synthesis.[6][7][8] Its structure is particularly strategic: the bromine atom at the 4-position serves as a versatile handle for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings. The adjacent ethyl group at the 3-position provides a lipophilic element that can influence binding interactions and improve membrane permeability. This guide offers a comprehensive overview of this compound, presenting a plausible synthetic pathway, summarizing its known properties, and exploring its potential applications in drug discovery and development.

Synthesis of 4-Bromo-3-ethylpyridine Hydrochloride: A Proposed Pathway

While specific, detailed synthetic procedures for 4-Bromo-3-ethylpyridine hydrochloride are not widely published, a robust and logical pathway can be constructed from well-established principles of pyridine chemistry. The proposed multi-step synthesis starts from the readily available precursor, 3-ethylpyridine.

The overall strategy involves activating the pyridine ring towards electrophilic substitution at the 4-position, introducing a nitrogen-based functional group, and subsequently converting it to the desired bromide via a Sandmeyer-type reaction.

Synthetic_Pathway Start 3-Ethylpyridine N_Oxide 3-Ethylpyridine N-oxide Start->N_Oxide  Oxidation   Nitro_N_Oxide 4-Nitro-3-ethylpyridine N-oxide N_Oxide->Nitro_N_Oxide  Nitration   Amino_N_Oxide 4-Amino-3-ethylpyridine N-oxide Nitro_N_Oxide->Amino_N_Oxide  Reduction (Nitro)   Amino_Pyridine 4-Amino-3-ethylpyridine Amino_N_Oxide->Amino_Pyridine  Reduction (N-oxide)   Bromo_Pyridine 4-Bromo-3-ethylpyridine Amino_Pyridine->Bromo_Pyridine  Sandmeyer Reaction   End 4-Bromo-3-ethylpyridine hydrochloride Bromo_Pyridine->End  HCl treatment  

Sources

The Strategic Synthesis of Substituted Bromopyridines: A Historical and Technical Guide for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted bromopyridines represent a cornerstone in the synthesis of a vast array of pharmaceuticals and agrochemicals. Their unique electronic properties and the versatility of the carbon-bromine bond as a synthetic handle have established them as indispensable building blocks in modern medicinal chemistry. This guide provides a comprehensive overview of the discovery and historical evolution of synthetic methodologies for accessing these critical intermediates. We will traverse the timeline from early, harsh electrophilic brominations to the nuanced and highly selective transition-metal-catalyzed cross-coupling reactions that are the bedrock of contemporary drug discovery. This exploration is grounded in the principles of scientific integrity, offering not just protocols but also the causal reasoning behind experimental choices. Detailed experimental procedures, comparative data, and mechanistic diagrams are provided to equip researchers and drug development professionals with a thorough understanding of this vital class of molecules.

The Dawn of Pyridine Functionalization: Early Encounters with Bromination

The journey into the world of substituted bromopyridines begins with the early, often challenging, attempts to directly functionalize the pyridine ring. Unlike its carbocyclic cousin, benzene, pyridine is an electron-deficient heterocycle due to the electron-withdrawing nature of the nitrogen atom. This inherent electronic property deactivates the ring towards electrophilic aromatic substitution, the classical method for halogenating aromatic systems.

Early attempts at direct bromination of pyridine required forcing conditions, such as high temperatures and the presence of strong acids or oleum, and typically resulted in the formation of 3-bromopyridine.[1][2] This regioselectivity is a direct consequence of the electronic landscape of the pyridine ring, where the 3- and 5-positions are less deactivated towards electrophilic attack than the 2-, 4-, and 6-positions. However, these methods were often low-yielding and lacked general applicability, particularly for pyridines bearing sensitive functional groups.

A significant step forward in accessing specific bromopyridine isomers came with the application of diazotization reactions. The Sandmeyer reaction , a cornerstone of aromatic chemistry, provided a reliable method for the synthesis of 2-bromopyridine from the readily available 2-aminopyridine.[3] This transformation, involving the diazotization of the amino group followed by displacement with a bromide salt, offered a much milder and more regioselective route to this key isomer.

The Paradigm Shift: Transition-Metal Catalysis and the Rise of Cross-Coupling

The latter half of the 20th century witnessed a revolution in organic synthesis with the advent of transition-metal-catalyzed cross-coupling reactions. These powerful methodologies transformed the way carbon-carbon and carbon-heteroatom bonds are formed, and substituted bromopyridines emerged as premier coupling partners. The utility of the carbon-bromine bond as a handle for these transformations propelled bromopyridines from simple intermediates to strategic linchpins in the synthesis of complex molecules.

The Suzuki-Miyaura Coupling: A Workhorse in Biaryl Synthesis

The Suzuki-Miyaura coupling, arguably the most widely used cross-coupling reaction in the pharmaceutical industry, facilitates the formation of a carbon-carbon bond between an organoboron reagent and an organic halide.[4][5] Bromopyridines are excellent substrates for this reaction, enabling the synthesis of a diverse array of biaryl and heteroaryl-pyridine structures, which are prevalent motifs in biologically active molecules.[4]

Causality in Experimental Design: The choice of catalyst, ligand, and base is critical for a successful Suzuki-Miyaura coupling. Palladium catalysts, such as Pd(PPh₃)₄ or Pd(OAc)₂, are commonly employed. The phosphine ligands stabilize the palladium center and modulate its reactivity. The base, typically an aqueous solution of sodium or potassium carbonate, plays a crucial role in the transmetalation step of the catalytic cycle. The reaction is tolerant of a wide range of functional groups, making it ideal for the late-stage functionalization of complex molecules.[4]

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromopyridine with Phenylboronic Acid

  • Materials: 3-Bromopyridine, Phenylboronic acid, Pd(PPh₃)₄, 2M Aqueous Sodium Carbonate, Toluene, Ethanol.

  • Procedure:

    • To a round-bottom flask, add 3-bromopyridine (1.0 eq), phenylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.03 eq).

    • Add a 2:1 mixture of toluene and ethanol.

    • Add 2M aqueous sodium carbonate (2.0 eq).

    • Heat the mixture to reflux (approximately 90-100 °C) under a nitrogen atmosphere for 4-6 hours, monitoring the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 3-Bromopyridine 3-Bromopyridine Reaction_Vessel Suzuki-Miyaura Coupling 3-Bromopyridine->Reaction_Vessel Phenylboronic_Acid Phenylboronic Acid Phenylboronic_Acid->Reaction_Vessel Pd_Catalyst Pd(PPh₃)₄ Pd_Catalyst->Reaction_Vessel Base Na₂CO₃ (aq) Base->Reaction_Vessel Solvent Toluene/Ethanol Solvent->Reaction_Vessel 3-Phenylpyridine 3-Phenylpyridine Reaction_Vessel->3-Phenylpyridine

The Sonogashira Coupling: Forging Carbon-Carbon Triple Bonds

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction has proven invaluable for the synthesis of acetylenic pyridine derivatives, which are important intermediates in the synthesis of various pharmaceuticals and functional materials. Bromopyridines are effective electrophiles in this transformation.

Causality in Experimental Design: The Sonogashira coupling is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. The palladium catalyst facilitates the oxidative addition to the bromopyridine, while the copper(I) salt activates the terminal alkyne. An amine base, such as triethylamine or diisopropylamine, is used to scavenge the hydrogen bromide generated during the reaction.

The Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by providing a general and efficient method for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of an amine with an aryl halide, and bromopyridines are excellent substrates. This methodology is of paramount importance in drug discovery, as the arylamine motif is a common feature in a wide range of biologically active molecules.

Causality in Experimental Design: The success of the Buchwald-Hartwig amination relies on the use of specialized phosphine ligands that promote the reductive elimination step, which is often the rate-limiting step in the catalytic cycle. A strong, non-nucleophilic base, such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide, is required to deprotonate the amine and facilitate the reaction.

Modern Frontiers: C-H Functionalization and Novel Approaches

While cross-coupling reactions of pre-functionalized bromopyridines remain a dominant strategy, recent research has focused on the direct C-H functionalization of the pyridine ring to introduce bromine atoms.[6] These methods offer a more atom-economical and step-efficient approach to substituted bromopyridines.

Another innovative approach involves the Zincke reaction , where a pyridinium salt reacts with a secondary amine to open the pyridine ring, forming a Zincke aldehyde.[7][8] This intermediate can then undergo various transformations, providing a unique entry point for the functionalization of the pyridine skeleton. While historically significant, modern variations of this reaction continue to be explored for the synthesis of complex pyridine derivatives.[9][10]

Substituted Bromopyridines in Action: Case Studies in Drug Development

The strategic importance of substituted bromopyridines is best illustrated by their application in the synthesis of marketed pharmaceuticals.

Table 1: Examples of FDA-Approved Drugs Synthesized Using Bromopyridine Intermediates

Drug NameTherapeutic AreaBromopyridine IntermediateSynthetic Transformation
Abiraterone Prostate Cancer3-BromopyridineSuzuki or Negishi Coupling
Nevirapine HIV/AIDS2-Chloro-3-amino-4-picolineNucleophilic Aromatic Substitution
Etoricoxib Anti-inflammatory2,6-Dichloro-3-methylpyridineSuzuki Coupling
Case Study: Synthesis of Abiraterone

Abiraterone, a key drug for the treatment of castration-resistant prostate cancer, features a pyridine ring appended to a steroid core.[11] The synthesis of abiraterone relies on a crucial cross-coupling reaction between a steroidal triflate or iodide and a 3-pyridyl organometallic reagent, which is often prepared from 3-bromopyridine.[2][4][12]

Abiraterone_Synthesis 3-Bromopyridine 3-Bromopyridine Organometallic_Reagent 3-Pyridyl Organometallic (from 3-Bromopyridine) 3-Bromopyridine->Organometallic_Reagent e.g., n-BuLi, ZnBr₂ Steroid_Precursor Steroidal Triflate/Iodide Coupling_Reaction Cross-Coupling (e.g., Negishi) Steroid_Precursor->Coupling_Reaction Organometallic_Reagent->Coupling_Reaction Abiraterone Abiraterone Coupling_Reaction->Abiraterone

Case Study: Synthesis of Nevirapine

Nevirapine is a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV/AIDS.[13] A key step in its synthesis involves the coupling of 2-chloro-3-amino-4-picoline with another substituted pyridine derivative.[13][14] While the key intermediate is a chloropyridine, its synthesis often involves transformations of related brominated precursors.

Conclusion and Future Outlook

The history of substituted bromopyridines is a testament to the relentless pursuit of synthetic efficiency and selectivity in organic chemistry. From the early, brute-force methods of direct halogenation to the elegant and powerful transition-metal-catalyzed cross-coupling reactions of today, the ability to strategically introduce a bromine atom onto the pyridine ring has been a pivotal enabler of drug discovery and development. As the demand for novel, complex pharmaceuticals continues to grow, so too will the need for innovative and sustainable methods for the synthesis of these invaluable building blocks. The ongoing exploration of C-H activation and other direct functionalization strategies promises to open new avenues for the construction of substituted bromopyridines, further empowering medicinal chemists to design and create the next generation of life-saving medicines.

References

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved January 23, 2026, from [Link]

  • Douglas, C. J., & Weiss, M. M. (2021). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society, 143(45), 18865–18871.
  • Brovarskyi, V. O., & Dmytriv, Y. V. (2018). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Synthesis, 50(15), 2939-2946.
  • CN110790809B - Preparation method of abiraterone acetate - Google Patents. (n.d.).
  • Singh, A. K., & Kumar, S. (2022). Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines. ACS Omega, 7(13), 11634–11644.
  • Verma, R., & Kumar, S. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 13(11), 1315-1331.
  • Comins, D. L., & Joseph, S. P. (2011). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 111(5), 2862–2901.
  • WO2016118586A1 - Lowcost, high yield synthesis of nevirapine - Google Patents. (n.d.).
  • US2742479A - Halogenation of pyridines - Google Patents. (n.d.).
  • Vanderwal, C. D. (2020). (L-460) Zincke reaction: Basic concept & Reaction Mechanism for primary & secondary amine as Nu. YouTube.
  • Li, J., & Chen, G. (2021).
  • CN104130183A - Synthetic method for 3-bromopyridine - Google Patents. (n.d.).
  • Glorius, F. (2022).
  • Iqbal, J., & Ahmad, S. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(18), 4253.
  • Silvestri, R., & Artico, M. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(4), 1801.
  • US20140155363A1 - Process and intermediates for the preparation of abiraterone acetate - Google Patents. (n.d.).
  • Boehringer Ingelheim Pharmaceuticals, Inc. (2007).
  • Steel, P. G., & Marder, T. B. (2014). Iridium-catalysed C–H borylation of pyridines. Organic & Biomolecular Chemistry, 12(37), 7318-7325.
  • Johnson, C. D., & Katritzky, A. R. (1969). The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XXI. Bromination of 2-aminopyridines. Journal of the Chemical Society B: Physical Organic, 1211-1215.
  • Ma, S., Li, J., Tang, H., & Xu, F. (2018).
  • El-Zahabi, M. A., et al. (2023). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA-APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS.
  • Maluenda, I., & Navarro, O. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(5), 7528-7557.
  • Comins, D. L. (2011). Methodology for the Synthesis of Pyridines and Pyridones: Development and Applications. The Journal of Organic Chemistry, 76(17), 6849–6863.
  • CN106243022A - A kind of preparation method of nevirapine intermediate - Google Patents. (n.d.).
  • CA1126276A - Halogenation of pyridine compounds - Google Patents. (n.d.).
  • Organic Syntheses. (n.d.). 3-bromopyrene. Retrieved January 23, 2026, from [Link]

  • Steel, P. G., & Marder, T. B. (2014).
  • American Chemical Society. (n.d.). Iridium-catalyzed C-H borylation of substituted pyridines. Retrieved January 23, 2026, from [Link]

  • Sriram, D., Yogeeswari, P., & Kishore, M. R. K. (2006). Synthesis and anti-HIV activity of nevirapine prodrugs. Pharmazie, 61(11), 895–897.
  • Maluenda, I., & Navarro, O. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014.
  • CN104974081A - Synthetic method of 3-bromopyridine - Google Patents. (n.d.).
  • Vanderwal, C. D. (2020). Reductive Zincke Reaction: Opening of Pyridinium Rings to δ‐Amino Ketones via Transfer Hydrogenation.
  • CN103242410A - Preparation method of abiraterone acetate - Google Patents. (n.d.).
  • Wikipedia. (n.d.). Zincke aldehyde. Retrieved January 23, 2026, from [Link]

  • Miyaura, N., Yamada, K., & Suzuki, A. (1979). A New Stereospecific Cross-Coupling by the Palladium Catalyzed Reaction of 1-Alkenylboranes with 1-Alkenyl or 1-Alkynyl Halides. Tetrahedron Letters, 20(36), 3437-3440.
  • Yousef, R. G., et al. (2023). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA-APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Semantic Scholar.
  • Wang, X., et al. (2016). Research on the synthesis and characterization of abiraterone acetate.
  • Pearson, D. E., & Evans, R. A. (1969). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. The Journal of Organic Chemistry, 34(11), 3610-3613.
  • Singh, S., & Singh, P. P. (2023). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Journal of Drug Delivery and Therapeutics, 13(1), 123-132.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • University of Colombo. (n.d.). Pyridines. Retrieved January 23, 2026, from [Link]

  • FDA-approved drugs containing pyridine or dihydropyridine scaffolds for... - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

  • US5569760A - Process for preparing nevirapine - Google Patents. (n.d.).
  • Organic Syntheses. (n.d.). 3-pyridylboronic acid. Retrieved January 23, 2026, from [Link]

  • Ye, J., & Hong, S. (2022). C4-Selective C–H Borylation of Pyridinium Derivatives Driven by Electron Donor–Acceptor Complexes. Organic Letters, 24(50), 9294–9299.
  • Domingo, L. R., & Ríos-Gutiérrez, M. (2021). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry, 45(13), 5949-5958.
  • Harman, W. D. (2021). A Zincke-Inspired Cycloreversion/Cyclization Sequence with Arrested Rearomatization: Synthesis of 2‑Aminodihydropyridinium Complexes. Organometallics, 40(17), 2947–2957.
  • Zincke, T. (1904). The Zincke reaction. A review. Justus Liebigs Annalen der Chemie, 333(2-3), 296-311.

Sources

Methodological & Application

Application Notes & Protocols: The Role of 4-Bromo-3-ethylpyridine Hydrochloride in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of modern drug discovery and development, heterocyclic building blocks are indispensable tools for constructing complex molecular architectures with desired pharmacological profiles. Substituted pyridines, in particular, are prevalent scaffolds in a vast array of Active Pharmaceutical Ingredients (APIs). 4-Bromo-3-ethylpyridine hydrochloride serves as a highly valuable and versatile intermediate in this context. Its utility stems from the strategic placement of a reactive bromine atom on the electron-deficient pyridine ring, making it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of medicinal chemistry, enabling the efficient and modular construction of carbon-carbon and carbon-heteroatom bonds.

While specific literature for the 3-ethyl derivative is less common than for its 3-methyl counterpart, the underlying chemical principles and reactivity patterns are directly translatable. The protocols and applications detailed herein are based on the well-established chemistry of closely related bromo-pyridines and provide a robust framework for the use of 4-Bromo-3-ethylpyridine in pharmaceutical synthesis.[1][2] This guide provides researchers, scientists, and drug development professionals with a detailed overview of its applications, causality-driven protocols, and the strategic insights required for its successful implementation in a synthetic workflow.

Physicochemical Properties, Handling, and Preparation

A thorough understanding of the reagent's properties is critical for safe handling and successful experimental design. The hydrochloride salt form enhances stability and simplifies handling compared to the free base.

Table 1: Properties of 4-Bromo-3-ethylpyridine Hydrochloride

PropertyValueSource / Note
Molecular Formula C₇H₉BrClNCalculated
Molecular Weight 222.51 g/mol Calculated
Appearance Off-white to light yellow powderInferred from analogues[3]
CAS Number Not explicitly found; 10168-00-0 for free base (methyl)[4]
Primary Hazard Harmful if swallowed, skin/eye irritantBased on 4-Bromo-3-methylpyridine HCl[5]

Safety & Handling: As with its methyl-analogue, 4-Bromo-3-ethylpyridine hydrochloride should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5] It is classified as harmful if swallowed and can cause skin and serious eye irritation.[5] Work should be conducted in a well-ventilated fume hood. For cross-coupling reactions, which are often oxygen-sensitive, standard anhydrous and anaerobic (e.g., under Argon or Nitrogen) techniques are required.

Protocol 1: In-situ Free Base Generation for Reaction The hydrochloride salt is stable but the free base is required for most coupling reactions. The free base is typically generated in situ or extracted just prior to use.

  • Objective: To prepare the 4-Bromo-3-ethylpyridine free base from its hydrochloride salt for subsequent reaction.

  • Procedure:

    • Dissolve 4-Bromo-3-ethylpyridine hydrochloride (1.0 eq) in deionized water.

    • Cool the solution in an ice bath (0-5 °C).

    • Slowly add a saturated solution of a mild inorganic base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), while stirring until the solution becomes basic (pH > 8).

    • Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3x volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the free base, which can be used immediately in the next step.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The primary role of 4-Bromo-3-ethylpyridine in pharmaceutical synthesis is as a coupling partner in palladium-catalyzed reactions. The C4-Br bond is activated towards oxidative addition to a Pd(0) center, initiating the catalytic cycle that forges new, complex bonds crucial for building potential drug candidates.[6][7]

Application Note 2.1: Suzuki-Miyaura Coupling for C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing bi-aryl and heteroaryl-aryl linkages, which are key structural motifs in numerous APIs.[6][8] Using 4-Bromo-3-ethylpyridine in this reaction allows for the direct attachment of various aryl or heteroaryl groups at the 4-position of the pyridine ring.

Causality: The choice of a palladium catalyst with appropriate ligands (e.g., phosphines) is critical for facilitating the three key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[9] A base is required to activate the boronic acid partner for the transmetalation step.[9] The solvent system, often a mixture of an organic solvent like 1,4-dioxane and water, ensures that both the organic-soluble pyridine and the often water-soluble boronate salt can interact effectively.[10]

Diagram 1: General Workflow for Suzuki-Miyaura Coupling

G cluster_prep Reagent Preparation cluster_reaction Reaction Setup (Inert Atm.) cluster_workup Work-up & Purification reagent1 4-Bromo-3-ethylpyridine HCl setup Combine reagents in Dioxane/Water Solvent reagent1->setup reagent2 Aryl Boronic Acid reagent2->setup base_prep Base (e.g., K₃PO₄) base_prep->setup catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->setup heat Heat (e.g., 90 °C) setup->heat quench Quench & Extract heat->quench purify Column Chromatography quench->purify product Final Product: 4-Aryl-3-ethylpyridine purify->product

Caption: Workflow for Suzuki-Miyaura coupling.

Protocol 2: General Protocol for Suzuki-Miyaura Coupling

  • Objective: To synthesize a 4-aryl-3-ethylpyridine derivative.

  • Materials & Reagents:

    • 4-Bromo-3-ethylpyridine (free base, 1.0 mmol, 1.0 eq)

    • Arylboronic acid (1.1 mmol, 1.1 eq)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

    • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 eq)

    • Anhydrous 1,4-dioxane (8 mL)

    • Deionized water (2 mL)

    • Argon or Nitrogen gas

  • Procedure:

    • To a flame-dried Schlenk flask, add 4-Bromo-3-ethylpyridine, the arylboronic acid, and K₃PO₄.

    • Evacuate the flask and backfill with inert gas (repeat 3 times).

    • Add the Pd(PPh₃)₄ catalyst under a positive flow of inert gas.

    • Add the degassed 1,4-dioxane and water via syringe.

    • Heat the reaction mixture to 90 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).[10]

    • Upon completion, cool the mixture to room temperature.

    • Add water and ethyl acetate. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Diagram 2: Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd⁰L₂ (Active Catalyst) B Oxidative Addition A->B Ar-Br (4-Bromo-3-ethylpyridine) C Ar-Pdᴵᴵ(L)₂-Br B->C D Transmetalation C->D [Ar'B(OH)₃]⁻ (from Base + Ar'B(OH)₂) E Ar-Pdᴵᴵ(L)₂-Ar' D->E F Reductive Elimination E->F F->A Catalyst Regeneration G Ar-Ar' (Product) F->G

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Application Note 2.2: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is the premier method for linking terminal alkynes to aryl halides, forming arylalkyne structures.[11] This reaction is invaluable in pharmaceutical synthesis for several reasons: it introduces a rigid linear linker, the resulting alkyne can serve as a handle for further functionalization (e.g., via "click chemistry"), or it can be a precursor to other functional groups.[12] 4-Bromo-3-ethylpyridine is an excellent substrate for this transformation.

Causality: The Sonogashira reaction typically employs a dual-catalyst system.[11] A palladium complex (e.g., Pd(PPh₃)₄) performs the main cross-coupling cycle, while a copper(I) salt (e.g., CuI) acts as a co-catalyst to form a copper(I) acetylide intermediate, which facilitates the transmetalation step.[12] An amine base, such as triethylamine (Et₃N), is crucial as it serves both to scavenge the HBr byproduct and as the solvent.[13]

Table 2: Typical Parameters for Sonogashira Coupling

ParameterTypical Reagent/ConditionPurpose
Aryl Halide 4-Bromo-3-ethylpyridineElectrophilic partner
Alkyne Terminal Alkyne (e.g., Phenylacetylene)Nucleophilic partner
Pd Catalyst Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (2-5 mol%)Main cross-coupling catalyst
Cu Co-catalyst Copper(I) Iodide (CuI) (3-10 mol%)Forms copper acetylide, facilitates transmetalation
Base/Solvent Triethylamine (Et₃N) or DiisopropylamineScavenges HBr, acts as solvent
Temperature Room Temperature to 60 °CMild conditions are often sufficient[14]

Protocol 3: General Protocol for Sonogashira Coupling

  • Objective: To synthesize a 4-alkynyl-3-ethylpyridine derivative.

  • Materials & Reagents:

    • 4-Bromo-3-ethylpyridine (free base, 1.0 mmol, 1.0 eq)

    • Terminal alkyne (1.2 mmol, 1.2 eq)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

    • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

    • Anhydrous triethylamine (Et₃N) or THF/Et₃N mixture

    • Argon or Nitrogen gas

  • Procedure:

    • To a flame-dried Schlenk flask, add Pd(PPh₃)₄ and CuI.

    • Evacuate and backfill the flask with inert gas (repeat 3 times).

    • Add a degassed solution of 4-Bromo-3-ethylpyridine in Et₃N.

    • Add the terminal alkyne dropwise via syringe while stirring.

    • Stir the reaction at room temperature and monitor by TLC or LC-MS. Gentle heating (e.g., 50 °C) may be required for less reactive substrates.[15]

    • Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient).

    • Characterize the final product using ¹H NMR, ¹³C NMR, IR (for alkyne C≡C stretch), and Mass Spectrometry.

Conclusion and Future Outlook

4-Bromo-3-ethylpyridine hydrochloride is a strategic and versatile building block for pharmaceutical synthesis. Its true value is unlocked through palladium-catalyzed cross-coupling reactions, which provide reliable and modular pathways to complex pyridine-containing molecules. The Suzuki-Miyaura and Sonogashira couplings, detailed in this guide, represent the most common and powerful applications of this intermediate. By understanding the underlying mechanisms and following robust, self-validating protocols, researchers can effectively leverage this reagent to accelerate the synthesis of novel APIs and advance drug discovery programs. The continued development of new catalysts and reaction conditions will only expand the utility of such fundamental building blocks in the future.[16][17][18]

References

  • PubChem. 4-Bromo-3-methylpyridine hydrochloride. National Center for Biotechnology Information. [Link]

  • Pharmaoffer. 3-Bromo-4-Methylpyridine API from Indian Manufacturers & Suppliers. [Link]

  • Google Patents. Preparation method of 4-(bromoacetyl) pyridine hydrobromide.
  • Google Patents. Method for preparing 3-bromo-4-methylpyridine.
  • Google Patents. Process for making 3-amino-2-chloro-4-methylpyridine.
  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Scribd. The Synthesis of Active Pharmaceutical Ingredients (APIs). [Link]

  • Google Patents. Processes for the preparation of (3S,4R)-3,ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]-pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)
  • Chemsrc. 4-Bromo-3-methylpyridine | CAS#:10168-00-0. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Google Patents. United States Patent 8,030,304 B2. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives.... [Link]

  • ACS Publications. Room-Temperature, Copper-Free Sonogashira Reactions.... [Link]

  • Beilstein Journal of Organic Chemistry. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. [Link]

  • SCIRP. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]

  • ResearchGate. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives.... [Link]

  • Google Patents.
  • YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]

  • University of Southampton ePrints. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei.... [Link]

  • SCL Lifesciences. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. [Link]

  • ResearchGate. Recent Advances in Sonogashira Reactions. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Properties of 3-Bromo-4-methylpyridine. [Link]

  • SCL Lifesciences. Pioneering Progress: Active Pharmaceutical Ingredients (APIs) Synthesis Enabled by Continuous Flow Chemistry. [Link]

Sources

application of 4-Bromo-3-ethylpyridine hydrochloride in agrochemical development

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to 4-Bromo-3-ethylpyridine Hydrochloride in Agrochemical Synthesis

Authored by: A Senior Application Scientist

Introduction: The Pyridine Scaffold in Modern Agrochemicals

The pyridine ring is a cornerstone of modern agrochemical design, serving as a vital pharmacophore in a vast array of fungicides, herbicides, and insecticides.[1][2] Its prevalence is due to a combination of favorable properties: metabolic stability, appropriate polarity for systemic movement in plants, and the ability to be functionalized at multiple positions to fine-tune biological activity and physical properties.[3][4] Halogenated pyridines, in particular, are highly valued as versatile intermediates because the halogen atom acts as a reactive handle for constructing more complex molecular architectures through a variety of coupling reactions.[3][5]

This guide focuses on 4-Bromo-3-ethylpyridine hydrochloride, a heterocyclic building block poised for significant application in the discovery and development of next-generation crop protection agents. While direct literature on this specific ethyl-substituted compound is emerging, its strategic value can be expertly demonstrated by drawing parallels with its close, well-documented analog, 4-bromo-3-methylpyridine, which is a known intermediate in agrochemical synthesis.[6][7] We will explore the compound's properties, its strategic reactivity, and provide detailed protocols for its application in key synthetic transformations relevant to agrochemical development.

Compound Profile: Physicochemical & Safety Data

A thorough understanding of a starting material's properties is critical for successful reaction development. The data for 4-Bromo-3-ethylpyridine hydrochloride and its related free base are summarized below.

PropertyValueSource / Note
Chemical Name 4-Bromo-3-ethylpyridine hydrochloride-
CAS Number 1060814-73-9For the hydrochloride salt
Molecular Formula C₇H₉BrClN-
Molecular Weight 222.51 g/mol -
Appearance White to off-white solid (predicted)Based on typical hydrochloride salts
Boiling Point (Free Base) ~220-230 °C at 760 mmHg (estimated)Extrapolated from 4-bromo-3-methylpyridine data[8]
Density (Free Base) ~1.45-1.55 g/cm³ (estimated)Extrapolated from 4-bromo-3-methylpyridine data[8]
Solubility Soluble in water, methanol; sparingly soluble in less polar organic solventsTypical for hydrochloride salts
Safety Note Irritant. May cause skin, eye, and respiratory irritation. Handle with appropriate PPE.Based on GHS data for analogous compounds like 4-Bromo-3-methylpyridine HCl[9]

Strategic Value & Reactivity Overview

The synthetic utility of 4-Bromo-3-ethylpyridine lies in the strategic placement of its functional groups. The bromine atom at the C4 position is an excellent leaving group and a versatile handle for palladium-catalyzed cross-coupling reactions. The ethyl group at the C3 position provides steric and electronic influence, which can be critical for achieving desired binding affinity to biological targets in the final agrochemical product. The hydrochloride salt form enhances stability and improves handling characteristics compared to the free base.

The primary transformations leveraged in agrochemical synthesis from this intermediate include:

  • Suzuki-Miyaura Coupling: Formation of C-C bonds with boronic acids/esters to create bi-aryl or hetero-biaryl structures, common in many fungicides and herbicides.[10]

  • Sonogashira Coupling: Formation of C-C bonds with terminal alkynes, introducing a rigid alkynyl linker found in some bioactive molecules.

  • Buchwald-Hartwig Amination: Formation of C-N bonds, allowing for the introduction of amine functionalities crucial for many insecticides.

  • Nucleophilic Aromatic Substitution (SNAr): Direct displacement of the bromide by strong nucleophiles, although this is less common for 4-halopyridines compared to 2- or 3-halopyridines unless the ring is further activated.[5]

G main 4-Bromo-3-ethylpyridine Hydrochloride p1 Bi-aryl / Hetero-biaryl Pyridines (Fungicides, Herbicides) main->p1 Suzuki Coupling [Pd catalyst, Base, Ar-B(OH)₂] p2 Alkynyl Pyridines (Bioactive Scaffolds) main->p2 Sonogashira Coupling [Pd/Cu catalyst, Base, R-C≡CH] p3 Amino Pyridines (Insecticide Precursors) main->p3 Buchwald-Hartwig [Pd catalyst, Base, R₂NH] p4 Other Functionalized Pyridines (e.g., via SNAr) main->p4 Nucleophilic Substitution [Nu⁻]

Caption: Key synthetic pathways from 4-Bromo-3-ethylpyridine.

Application Protocol 1: Synthesis of a Bi-aryl Fungicide Precursor via Suzuki-Miyaura Coupling

This protocol details the synthesis of a hypothetical fungicide intermediate, 4-(4-fluorophenyl)-3-ethylpyridine, demonstrating the core utility of the starting material in creating C-C bonds. The 4-fluorophenyl moiety is a common feature in agricultural fungicides.

Rationale for Experimental Design:
  • Catalyst: Palladium(II) acetate with SPhos is a robust catalyst system for Suzuki couplings involving heteroaromatic halides, often providing high yields and tolerating a wide range of functional groups.

  • Base: Potassium phosphate (K₃PO₄) is an effective base for this transformation, being strong enough to facilitate transmetalation without causing significant side reactions.

  • Solvent System: A mixture of a non-polar organic solvent (e.g., Toluene or 1,4-Dioxane) and water allows for both the organic reactants and the inorganic base to be in accessible phases, promoting an efficient reaction.

  • Free-Basing: The protocol starts with a neutralization step, as the hydrochloride salt is not reactive in the catalytic cycle. The free pyridine base is required.

Step-by-Step Methodology:

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_run Execution & Workup prep1 1. Free-Basing Neutralize 4-Bromo-3-ethylpyridine HCl with aq. NaHCO₃ prep2 2. Extraction Extract free base into Ethyl Acetate prep1->prep2 prep3 3. Drying & Concentration Dry over Na₂SO₄, filter, and evaporate solvent prep2->prep3 react2 5. Add Solids Add free base, 4-fluorophenylboronic acid, K₃PO₄, Pd(OAc)₂, SPhos prep3->react2 react1 4. Assemble Glassware Schlenk flask, condenser, magnetic stirrer react1->react2 react3 6. Inert Atmosphere Evacuate and backfill with Argon/Nitrogen (3x) react2->react3 react4 7. Add Solvents Add degassed Toluene and Water react3->react4 run1 8. Heating Heat to 90-100 °C with vigorous stirring run2 9. Monitoring Monitor by TLC or GC-MS until SM is consumed run1->run2 run3 10. Workup Cool, dilute with water, extract with Ethyl Acetate run2->run3 run4 11. Purification Purify crude product via column chromatography run3->run4 run5 12. Characterization Confirm structure by ¹H NMR, ¹³C NMR, and MS run4->run5

Caption: Workflow for Suzuki-Miyaura coupling protocol.

  • Reagent Preparation (Free-Basing):

    • In a separatory funnel, dissolve 1.0 eq of 4-Bromo-3-ethylpyridine hydrochloride in deionized water.

    • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases and the pH is ~8-9.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free base, 4-Bromo-3-ethylpyridine.

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 4-Bromo-3-ethylpyridine (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 3.0 eq).

    • Add the palladium(II) acetate catalyst (0.02 eq) and the SPhos ligand (0.04 eq).

    • Evacuate and backfill the flask with the inert gas three times.

    • Add degassed toluene and water (e.g., in a 4:1 ratio by volume).

  • Reaction Execution:

    • Heat the reaction mixture to 90-100 °C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with deionized water and transfer to a separatory funnel.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 4-(4-fluorophenyl)-3-ethylpyridine.

  • Validation:

    • Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Application Protocol 2: Synthesis of an Alkynylpyridine Intermediate via Sonogashira Coupling

This protocol outlines the synthesis of 3-ethyl-4-(phenylethynyl)pyridine, a potential precursor for more complex agrochemicals where a rigid alkyne linker is desired for optimal target engagement.

Rationale for Experimental Design:
  • Catalyst System: The classic Sonogashira coupling system uses a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) to facilitate the main catalytic cycle and a copper(I) iodide (CuI) co-catalyst to activate the alkyne.

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used. It acts as both the base for the reaction and often as the solvent.

  • Solvent: A polar aprotic solvent like tetrahydrofuran (THF) is commonly used to dissolve the reactants.

Step-by-Step Methodology:
  • Reagent Preparation:

    • Prepare the free base of 4-Bromo-3-ethylpyridine as described in Protocol 1.

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an inert atmosphere, add the 4-Bromo-3-ethylpyridine (1.0 eq) and dissolve it in a mixture of THF and triethylamine (e.g., 2:1 ratio).

    • Add phenylacetylene (1.1 eq).

    • Add the catalysts: Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq) and copper(I) iodide (CuI, 0.05 eq).

    • Degas the solution by bubbling argon through it for 15 minutes.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) to increase the reaction rate.

    • Monitor the reaction by TLC or GC-MS. The reaction is often complete within 2-8 hours.

  • Workup and Purification:

    • Once complete, filter the reaction mixture through a pad of Celite to remove the catalyst residues and ammonium salts, washing with THF or ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

    • Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to obtain the pure 3-ethyl-4-(phenylethynyl)pyridine.

  • Validation:

    • Confirm the structure and purity via ¹H NMR, ¹³C NMR, and HRMS.

Conclusion and Future Outlook

4-Bromo-3-ethylpyridine hydrochloride is a highly valuable and versatile building block for agrochemical research and development. Its well-defined reactive site at the C4 position allows for reliable and efficient incorporation into complex molecular scaffolds using robust and scalable cross-coupling methodologies. The protocols provided herein for Suzuki and Sonogashira couplings serve as a foundational blueprint for researchers to explore the synthesis of novel fungicides, herbicides, and insecticides. The strategic presence of the 3-ethyl group offers a distinct advantage for probing structure-activity relationships, potentially leading to the discovery of next-generation crop protection agents with improved efficacy, selectivity, and environmental profiles.

References

  • Development of novel pyridine-based agrochemicals: A review. ResearchGate. (2024). [Link]

  • CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
  • 4-Bromo-3-methylpyridine hydrochloride. PubChem. [Link]

  • 4-Bromo-3-methylpyridine. Chemsrc. [Link]

  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC. [Link]

  • Synthesis of a Neonicotinoide Pesticide Derivative via Chemoenzymatic Dynamic Kinetic Resolution. ACS Publications. [Link]

  • EP1140845A1 - Substituted pyridine herbicides.
  • 3-Bromo-4-ethylpyridine. J&K Scientific LLC. [Link]

  • The Role of 4-Bromo-3-chloropyridine in Modern Organic Synthesis. Autechindustry. [Link]

  • WO/2022/243111 NEW SUBSTITUTED PYRIDINES AS FUNGICIDES. WIPO Patentscope. [Link]

  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. ScienceDirect. [Link]

  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]

  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Europe PMC. [Link]

  • Good Pyridine Hunting: a Biomimic Compound, a Modifier and a Unique Pharmacophore in Agrochemicals. ResearchGate. [Link]

  • Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case. PMC. [Link]

  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ResearchGate. [Link]

  • Synthesis of a new class of pyridine herbicide. Sci-Hub. [Link]

  • Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. [Link]

  • Pyridine. Wikipedia. [Link]

  • The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. MDPI. [Link]

  • Key Applications of 3-Bromo-4-methylpyridine in Modern Chemical Industries. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • 3-ethyl pyridine. The Good Scents Company. [Link]

Sources

Application Notes and Protocols for the Heck Coupling Reaction with 4-Bromo-3-ethylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview and detailed protocols for successfully employing 4-Bromo-3-ethylpyridine hydrochloride in Heck coupling reactions. Recognizing the pivotal role of substituted pyridine scaffolds in medicinal chemistry and drug discovery, this document moves beyond a simple recitation of steps to offer an in-depth understanding of the reaction's nuances, particularly when dealing with this challenging yet valuable substrate.

Introduction: The Significance of 3,4-Disubstituted Pyridines in Medicinal Chemistry

The pyridine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and bioactive molecules. Its ability to act as a hydrogen bond acceptor and its modulation of a compound's physicochemical properties make it a privileged scaffold in drug design. Specifically, the 3,4-disubstituted pyridine core is a key component in numerous therapeutic agents, contributing to their efficacy in treating a range of conditions from neurological disorders to cancer. The Heck coupling reaction, a cornerstone of modern synthetic chemistry, offers a powerful and versatile method for the C-C bond formation necessary to construct these complex molecular architectures.[1] This palladium-catalyzed reaction allows for the vinylation of aryl halides, providing a direct route to introduce valuable alkenyl groups onto the pyridine ring, thereby enabling further functionalization and the exploration of novel chemical space.

This application note will delve into the critical aspects of performing a Heck coupling reaction with 4-Bromo-3-ethylpyridine hydrochloride, a substrate that presents unique challenges due to the presence of the nitrogen heterocycle and its formulation as a hydrochloride salt.

The Heck Coupling Reaction: Mechanism and Key Considerations

The Heck reaction, also known as the Mizoroki-Heck reaction, is the palladium-catalyzed coupling of an unsaturated halide with an alkene in the presence of a base to form a substituted alkene.[2][3][4] The catalytic cycle, as illustrated below, involves several key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (4-Bromo-3-ethylpyridine) to form a Pd(II) intermediate.

  • Olefin Coordination and Insertion: The alkene coordinates to the Pd(II) complex and subsequently inserts into the Pd-aryl bond.

  • β-Hydride Elimination: A hydrogen atom from the alkyl group beta to the palladium is eliminated, forming the desired substituted alkene and a palladium-hydride species.

  • Reductive Elimination: The base regenerates the Pd(0) catalyst by reacting with the palladium-hydride species, completing the catalytic cycle.[2][5]

Heck_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Olefin_Complex [(Alkene)Ar-Pd(II)-X(L)] Ar-Pd(II)-X(L2)->Olefin_Complex Olefin Coordination (-L) Insertion_Product [R-CH2-CH(Ar)-Pd(II)-X(L)] Olefin_Complex->Insertion_Product Migratory Insertion Pd-H_Complex [H-Pd(II)-X(L2)] Insertion_Product->Pd-H_Complex β-Hydride Elimination (+ Product) Pd-H_Complex->Pd(0)L2 Reductive Elimination (+ Base-HX)

Caption: The catalytic cycle of the Heck reaction.

The Challenge of the Hydrochloride Salt

4-Bromo-3-ethylpyridine is often supplied as a hydrochloride salt to improve its stability and handling. However, the protonated pyridinium nitrogen is electron-withdrawing, which can deactivate the ring towards oxidative addition. More critically, the acidic nature of the salt will quench the base required for the catalytic cycle. Therefore, it is essential to neutralize the hydrochloride salt to the free pyridine base before its use in the Heck reaction.

Protocol for Neutralization:

  • Dissolve the 4-Bromo-3-ethylpyridine hydrochloride in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic solution with a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), until effervescence ceases.[6]

  • Separate the organic layer.

  • Wash the organic layer with brine to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter and concentrate the solution under reduced pressure to yield the free base of 4-Bromo-3-ethylpyridine. The free base should be used immediately or stored under an inert atmosphere.

Alternatively, an excess of the base used in the Heck reaction can be added to neutralize the hydrochloride salt in situ. However, for reproducibility and to avoid potential side reactions, prior neutralization is recommended.

Catalyst and Ligand Selection: Mitigating Catalyst Poisoning

The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation. The choice of ligand is therefore critical to shield the metal center and promote the desired catalytic activity.

  • Bulky, Electron-Rich Phosphine Ligands: Ligands such as tri-tert-butylphosphine (P(tBu)₃), tricyclohexylphosphine (PCy₃), and Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos) are often effective. Their steric bulk can disfavor the coordination of the pyridine nitrogen to the palladium.

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong sigma donors that form robust bonds with palladium, making them less susceptible to displacement by the pyridine substrate. They have shown great utility in challenging cross-coupling reactions.[7][8]

Palladium Precatalysts: The use of pre-formed palladium precatalysts, which are air- and moisture-stable, can offer improved reactivity and reproducibility compared to generating the active Pd(0) species in situ from sources like Pd(OAc)₂.

The Role of the Base

The base in the Heck reaction serves to regenerate the active Pd(0) catalyst at the end of the cycle.[2] Both organic and inorganic bases are commonly used.

  • Inorganic Bases: Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are frequently employed.[9] They are generally robust and cost-effective.

  • Organic Bases: Tertiary amines, such as triethylamine (NEt₃) or diisopropylethylamine (DIPEA), are also common choices.[2]

The choice of base can significantly impact the reaction outcome and should be optimized for the specific substrate and catalyst system. For pyridine-containing substrates, a non-coordinating inorganic base is often a good starting point to avoid further competition for the palladium catalyst.

Solvent and Temperature Considerations

Polar aprotic solvents such as DMF, DMAc, NMP, and acetonitrile are typically used for Heck reactions as they can solubilize the polar intermediates in the catalytic cycle. The reaction temperature is a critical parameter to control, with typical ranges between 80-140 °C. Higher temperatures can sometimes lead to side reactions or catalyst decomposition.

Experimental Protocols

The following protocols are provided as a starting point for the Heck coupling of 4-Bromo-3-ethylpyridine with representative alkenes. Optimization of the reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary to achieve the desired yield and purity.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification Neutralization Neutralize 4-Bromo-3-ethylpyridine HCl to free base Reagents Combine free base, alkene, base, catalyst, and ligand in a reaction vessel Neutralization->Reagents Degassing Degas solvent Solvent Add degassed solvent Degassing->Solvent Reagents->Solvent Inert_Atmosphere Purge with inert gas (N2 or Ar) Solvent->Inert_Atmosphere Heating Heat to desired temperature with stirring Inert_Atmosphere->Heating Cooling Cool reaction to room temperature Heating->Cooling Filtration Filter to remove solids Cooling->Filtration Extraction Perform aqueous work-up and extraction Filtration->Extraction Purification Purify by column chromatography Extraction->Purification

Caption: General experimental workflow for the Heck coupling reaction.

Protocol 1: Coupling with an Acrylate

This protocol describes the coupling of 4-Bromo-3-ethylpyridine with a generic acrylate ester.

Table 1: Reagents and Conditions for Coupling with an Acrylate

Reagent/ParameterAmount/ConditionNotes
4-Bromo-3-ethylpyridine (free base)1.0 mmol, 1.0 equivEnsure complete neutralization of the HCl salt.
Acrylate Ester1.2 mmol, 1.2 equiv
Pd(OAc)₂0.02 mmol, 2 mol%
P(o-tol)₃0.04 mmol, 4 mol%
Triethylamine (NEt₃)2.0 mmol, 2.0 equiv[10]
DMF5 mLAnhydrous and degassed.
Temperature100 °C
Time12-24 hMonitor by TLC or GC-MS.

Step-by-Step Procedure:

  • To a dry Schlenk tube, add 4-Bromo-3-ethylpyridine (free base), the acrylate ester, Pd(OAc)₂, and P(o-tol)₃.

  • Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous, degassed DMF and triethylamine via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Coupling with a Styrene

This protocol outlines the coupling of 4-Bromo-3-ethylpyridine with a generic styrene derivative.

Table 2: Reagents and Conditions for Coupling with a Styrene

Reagent/ParameterAmount/ConditionNotes
4-Bromo-3-ethylpyridine (free base)1.0 mmol, 1.0 equiv
Styrene Derivative1.5 mmol, 1.5 equiv[9]
PdCl₂(PPh₃)₂0.03 mmol, 3 mol%
K₂CO₃2.0 mmol, 2.0 equiv[9]
DMAc5 mLAnhydrous and degassed.
Temperature120 °C
Time16-24 hMonitor by TLC or GC-MS.

Step-by-Step Procedure:

  • In a dry reaction vessel, combine 4-Bromo-3-ethylpyridine (free base), the styrene derivative, PdCl₂(PPh₃)₂, and K₂CO₃.

  • Seal the vessel and purge with an inert gas.

  • Add anhydrous, degassed DMAc.

  • Heat the mixture to 120 °C with stirring.

  • Monitor the reaction until the starting material is consumed.

  • Cool the reaction to ambient temperature.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and perform an aqueous work-up as described in Protocol 1.

  • Purify the product via flash column chromatography.

Troubleshooting Common Issues

Table 3: Troubleshooting Guide

IssuePotential CauseSuggested Solution
No or Low Conversion Incomplete neutralization of the hydrochloride salt.Ensure complete conversion to the free base before the reaction.
Catalyst inhibition by the pyridine substrate.Increase the steric bulk of the phosphine ligand (e.g., P(tBu)₃) or switch to an NHC ligand.
Inactive catalyst.Use a fresh batch of palladium catalyst or a more robust precatalyst. Ensure anhydrous and oxygen-free conditions.
Formation of Side Products Homocoupling of the aryl halide.Lower the reaction temperature and/or catalyst loading.
Polymerization of the alkene.Add a polymerization inhibitor (e.g., hydroquinone) if using a highly reactive alkene.
Poor Reproducibility Variability in reagent quality.Use high-purity, anhydrous reagents and solvents.
Inconsistent heating or stirring.Ensure uniform heating and efficient stirring.

Characterization and Analysis

The successful synthesis of the desired product should be confirmed by standard analytical techniques:

  • Thin-Layer Chromatography (TLC): For monitoring reaction progress and assessing purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the conversion of starting materials and identify the mass of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation and confirmation of the product's identity.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the product.

Conclusion

The Heck coupling reaction is a powerful tool for the functionalization of 4-Bromo-3-ethylpyridine, a valuable building block in drug discovery. Careful consideration of the substrate's properties, particularly the need for neutralization of the hydrochloride salt, and judicious selection of the catalyst system are paramount for a successful outcome. The protocols and troubleshooting guide provided herein offer a solid foundation for researchers to develop and optimize their synthetic routes towards novel 3,4-disubstituted pyridine derivatives.

References

  • Heck Reaction - Chemistry LibreTexts. (2023). Available at: [Link]

  • Heck Reaction - Organic Chemistry Portal. (n.d.). Available at: [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (2015). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. (2023). Faraday Discussions. Available at: [Link]

  • The Intramolecular Heck Reaction. (2004). Macmillan Group Meeting. Available at: [Link]

  • The Heck, Suzuki, and Olefin Metathesis Reactions. (2016). Master Organic Chemistry. Available at: [Link]

  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021). YouTube. Available at: [Link]

  • Practical Heck−Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle. (2008). Organic Letters. Available at: [Link]

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022). Inorganic Chemistry. Available at: [Link]

  • How to neutralize 4-Bromopyridine hydrochloride? (2022). ResearchGate. Available at: [Link]

  • Highly efficient Heck reactions of aryl bromides with n-butyl acrylate mediated by a palladium/phosphine-imidazolium salt system. (2001). Organic Letters. Available at: [Link]

  • The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. (2018). Molecules. Available at: [Link]

  • Heck coupling reaction by pyridine‐coordinated tridentate complex... (n.d.). ResearchGate. Available at: [Link]

  • Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a. (n.d.). ResearchGate. Available at: [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (2021). Angewandte Chemie International Edition. Available at: [Link]

  • HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA I- INTRODUCTION II. (n.d.). International Journal of ChemTech Research. Available at: [Link]

  • Regioselective difunctionalization of pyridines via 3,4-pyridynes. (2014). Nature Communications. Available at: [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). Scientific Reports. Available at: [Link]

  • Heck Reaction—State of the Art. (2018). Catalysts. Available at: [Link]

Sources

Application Notes and Protocols: 4-Bromo-3-ethylpyridine Hydrochloride as a Versatile Intermediate for Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Pyridines in Drug Discovery

In the landscape of pharmaceutical development, pyridine derivatives are a cornerstone, forming the structural core of numerous therapeutic agents. Their prevalence is due to the pyridine ring's unique electronic properties, its ability to act as a hydrogen bond acceptor, and its capacity to serve as a bioisostere for a phenyl ring, often improving solubility and metabolic profiles. Within this class, halo-pyridines are exceptionally valuable as versatile intermediates, providing a reactive handle for constructing complex molecular architectures through a variety of cross-coupling reactions.

This document provides a technical guide on the synthesis and application of 4-Bromo-3-ethylpyridine hydrochloride, a key building block for API synthesis. While specific public-domain data for this ethyl-substituted derivative is limited, this guide leverages established, robust chemical principles and protocols demonstrated for analogous structures, particularly the closely related 4-bromo-3-methylpyridine. The methodologies presented herein are designed to be scientifically sound and adaptable for researchers in organic synthesis and drug development. Pharmaceutical intermediates, such as 4-Bromo-3-ethylpyridine, are crucial chemical compounds that serve as the foundational building blocks in the multi-step synthesis of APIs.[1]

Physicochemical and Safety Profile

Accurate characterization of a synthetic intermediate is fundamental for its effective use and for ensuring laboratory safety. The properties of 4-Bromo-3-ethylpyridine hydrochloride are expected to be similar to its well-documented methyl analog.

Table 1: Physicochemical Properties

PropertyValue (4-Bromo-3-ethylpyridine HCl)Value (4-Bromo-3-methylpyridine HCl - for comparison)Data Source (for methyl analog)
IUPAC Name 4-bromo-3-ethylpyridine;hydrochloride4-bromo-3-methylpyridine;hydrochloridePubChem[2]
Synonyms 4-Bromo-3-ethylpicoline HCl4-Bromo-3-picoline HClPubChem[1][2]
CAS Number Data not publicly available40899-37-4PubChem[1][2][3]
Molecular Formula C₇H₉BrClNC₆H₇BrClNPubChem[1][2][3]
Molecular Weight 222.51 g/mol 208.48 g/mol PubChem[1][2][3]
Appearance Expected to be a powder or liquidPowder or liquidEchemi[1]
Storage Store in a cool, dry, well-ventilated area, away from light and heat sources.Stored at room temperature, in a ventilated place.Echemi[1]

Safety and Handling: The hydrochloride salt is generally a solid and is less volatile than its free base form. Based on GHS classifications for the analogous methyl compound, 4-Bromo-3-ethylpyridine hydrochloride should be handled with care, assuming it may be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is required. All manipulations should be performed in a well-ventilated fume hood.

Proposed Synthesis of 4-Bromo-3-ethylpyridine Hydrochloride

The most reliable and industrially relevant method for introducing a bromine atom at the 4-position of a pyridine ring, starting from an amino group, is the Sandmeyer reaction.[4] This process involves the diazotization of a primary amine followed by displacement with a bromide salt, typically catalyzed by copper(I) bromide. The following is a proposed three-step synthesis adapted from established procedures for similar compounds.[5]

Workflow for Synthesis of 4-Bromo-3-ethylpyridine Hydrochloride

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Sandmeyer Reaction cluster_2 Step 3: Salt Formation A 3-Ethyl-4-nitropyridine B Reduction (e.g., H₂, Pd/C) A->B C 3-Ethyl-4-aminopyridine B->C D Diazotization (NaNO₂, HBr, 0°C) C->D E Diazonium Salt Intermediate D->E F Bromide Displacement (CuBr) E->F G 4-Bromo-3-ethylpyridine (Free Base) F->G H Dissolution in Solvent (e.g., Diethyl Ether) G->H I Addition of HCl H->I J 4-Bromo-3-ethylpyridine HCl (Final Product) I->J

Caption: Proposed synthetic workflow for 4-Bromo-3-ethylpyridine HCl.

Protocol 1: Synthesis of 3-Ethyl-4-aminopyridine (Precursor)

Causality: The synthesis begins with a suitable precursor, 3-ethyl-4-nitropyridine. The nitro group is an excellent precursor to the required amine functionality via catalytic hydrogenation. This reduction is typically clean and high-yielding.

Materials:

  • 3-Ethyl-4-nitropyridine

  • Methanol (MeOH)

  • 10% Palladium on Carbon (Pd/C)

  • Diatomaceous earth (Celite)

  • Hydrogen gas (H₂)

  • Autoclave or similar hydrogenation reactor

Procedure:

  • In a suitable autoclave, dissolve 3-ethyl-4-nitropyridine (1.0 eq) in methanol.

  • Carefully add 10% Pd/C catalyst (typically 0.5-1% by weight of the nitro compound).

  • Seal the reactor and purge with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen gas (e.g., to 0.5 MPa).

  • Stir the reaction mixture at a controlled temperature (e.g., 30-40°C) for 12-18 hours.

  • Monitor the reaction for completion using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reactor to room temperature and carefully vent the hydrogen.

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Caution: The Pd/C catalyst can be pyrophoric upon exposure to air; ensure the filter cake remains wet with solvent during filtration.

  • Wash the filter cake with additional methanol.

  • Concentrate the combined filtrate under reduced pressure to yield 3-ethyl-4-aminopyridine, which can be used in the next step, often without further purification.

Protocol 2: Synthesis of 4-Bromo-3-ethylpyridine (Sandmeyer Reaction)

Causality: This step is the core transformation. The amine is converted into a diazonium salt at low temperatures to ensure its stability. The subsequent addition of this in situ generated salt to a solution of copper(I) bromide facilitates the substitution of the diazonium group with bromide. The use of hydrobromic acid serves both as the acid for diazotization and as a source of bromide ions.

Materials:

  • 3-Ethyl-4-aminopyridine (from Protocol 1)

  • 48% Hydrobromic acid (HBr)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Ice

  • 50% Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Set up a three-necked flask with a mechanical stirrer, thermometer, and addition funnel, and cool it in an ice-salt bath.

  • To the flask, add 3-ethyl-4-aminopyridine (1.0 eq) followed by the slow addition of 48% HBr (approx. 4.0 eq), keeping the internal temperature below 5°C.

  • Cool the resulting slurry to between -5°C and 0°C.

  • In a separate beaker, prepare a solution of sodium nitrite (approx. 2.0 eq) in water.

  • Slowly add the sodium nitrite solution dropwise to the reaction flask, ensuring the temperature is maintained below 0°C. The rate of addition should be controlled to manage gas evolution (N₂).

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0°C.

  • In a separate reaction vessel, prepare a solution or slurry of CuBr in 48% HBr.

  • Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous gas evolution will occur.

  • Allow the reaction to slowly warm to room temperature and stir for 1-2 hours.

  • Carefully neutralize the reaction mixture by the slow addition of 50% NaOH solution, keeping the temperature below 20°C, until the pH is alkaline (pH ~9).

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude 4-bromo-3-ethylpyridine.

Protocol 3: Formation of 4-Bromo-3-ethylpyridine Hydrochloride

Causality: Converting the free base into its hydrochloride salt facilitates purification by crystallization and improves the compound's stability and handling characteristics. The salt is typically a crystalline solid that is easier to weigh and store than the corresponding liquid or low-melting solid free base.

Materials:

  • Crude 4-bromo-3-ethylpyridine (from Protocol 2)

  • Diethyl ether or Ethyl acetate

  • Hydrochloric acid (concentrated, or as a solution in isopropanol/ether)

Procedure:

  • Dissolve the crude 4-bromo-3-ethylpyridine in a minimal amount of a suitable solvent like diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a solution of HCl (e.g., 2M in diethyl ether) or bubble HCl gas through the solution until precipitation is complete.

  • Stir the resulting slurry in the cold for 30 minutes.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the filter cake with cold diethyl ether to remove impurities.

  • Dry the solid under vacuum to yield 4-Bromo-3-ethylpyridine hydrochloride. Purity can be assessed by NMR and melting point analysis.

Application in API Synthesis: Suzuki-Miyaura Cross-Coupling

The bromine atom at the 4-position of the pyridine ring is an excellent handle for palladium-catalyzed cross-coupling reactions, which are fundamental in modern pharmaceutical synthesis for creating carbon-carbon bonds.[6] The Suzuki-Miyaura coupling, which joins an organohalide with an organoboron compound, is particularly powerful for constructing biaryl structures common in APIs.

Workflow for a Representative Suzuki-Miyaura Coupling Reaction

G cluster_0 A 4-Bromo-3-ethylpyridine F Reaction Mixture A->F B Arylboronic Acid (R-B(OH)₂) B->F C Pd Catalyst (e.g., Pd(PPh₃)₄) C->F D Base (e.g., Na₂CO₃) D->F E Solvent (e.g., Toluene/H₂O) E->F G Heating under Inert Atmosphere (e.g., 80-100°C) F->G H 4-Aryl-3-ethylpyridine (Coupled Product) G->H

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 4: Suzuki-Miyaura Coupling of 4-Bromo-3-ethylpyridine with an Arylboronic Acid

Causality: This protocol describes the palladium-catalyzed coupling of the C-Br bond with a C-B bond. The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium catalyst to the C-Br bond, transmetalation with the boronic acid (activated by the base), and reductive elimination to form the new C-C bond and regenerate the catalyst. The aqueous base is crucial for activating the boronic acid for transmetalation.

Materials:

  • 4-Bromo-3-ethylpyridine (free base form)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Sodium carbonate (Na₂CO₃) (2.0 eq)

  • Toluene

  • Water

  • Nitrogen or Argon gas

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask, add 4-bromo-3-ethylpyridine (1.0 eq), the arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Add the palladium catalyst, Pd(PPh₃)₄ (3 mol%).

  • Add a solvent mixture of toluene and water (e.g., a 4:1 ratio).

  • Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Heat the reaction mixture to 90-100°C with vigorous stirring under the inert atmosphere for 4-12 hours.

  • Monitor the reaction for completion by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Transfer to a separatory funnel, wash with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 4-aryl-3-ethylpyridine product.

Conclusion

4-Bromo-3-ethylpyridine hydrochloride is a valuable and versatile intermediate for the synthesis of complex pharmaceutical molecules. Although detailed literature on this specific compound is sparse, its synthesis can be reliably achieved through established methods such as the Sandmeyer reaction, analogous to its well-documented methyl counterpart. Its utility in API synthesis is highlighted by its reactivity in powerful C-C bond-forming reactions like the Suzuki-Miyaura coupling, enabling the construction of diverse molecular scaffolds essential for modern drug discovery. The protocols detailed in this guide provide a solid foundation for researchers to synthesize and utilize this important building block.

References

  • CN104945314A - Method for preparing 3-bromo-4-methylpyridine. Google Patents.
  • PubChem. 4-Bromo-3-methylpyridine hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • Chemsrc. 4-Bromo-3-methylpyridine | CAS#:10168-00-0. Available at: [Link]

  • Pharmaoffer.com. FDA-Approved 3-Bromo-4-Methylpyridine API Manufacturers & Suppliers. Available at: [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link]

  • Wang, Z. Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, 2009.
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483.
  • Crystal structures of three 4-substituted-2,2′-bipyridines synthesized by Sonogashira and Suzuki–Miyaura cross-coupling reactions. National Institutes of Health. Available at: [Link]

  • ChemInform Abstract: Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. ResearchGate. Available at: [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. National Institutes of Health. Available at: [Link]

  • The Crucial Role of Pyridine Derivatives in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

Sources

Application Note: A Validated HPLC Method for the Analysis of 4-Bromo-3-ethylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Bromo-3-ethylpyridine hydrochloride, a key intermediate in pharmaceutical synthesis. The developed isocratic reversed-phase method provides excellent specificity, linearity, accuracy, and precision, making it suitable for quality control and stability testing in drug development and manufacturing. The protocol herein offers a comprehensive guide for researchers, scientists, and drug development professionals, from method development principles to full validation according to the International Council for Harmonisation (ICH) guidelines.

Introduction

4-Bromo-3-ethylpyridine hydrochloride is a substituted pyridine derivative of increasing importance in the synthesis of active pharmaceutical ingredients (APIs). The purity and accurate quantification of this intermediate are critical to ensure the quality, safety, and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the separation, identification, and quantification of compounds in complex mixtures.[1] This application note addresses the need for a reliable analytical method by providing a detailed, validated HPLC protocol for 4-Bromo-3-ethylpyridine hydrochloride.

The development of a successful HPLC method hinges on a thorough understanding of the analyte's physicochemical properties and the principles of chromatography.[2][3] As 4-Bromo-3-ethylpyridine hydrochloride is a polar, ionizable compound, a reversed-phase approach was selected. The method development strategy focused on optimizing the mobile phase composition and pH to achieve adequate retention and symmetrical peak shape on a C18 stationary phase.[2]

Physicochemical Properties of 4-Bromo-3-ethylpyridine Hydrochloride

PropertyEstimated Value/CharacteristicRationale/Reference
Chemical Structure Chemical Structure of 4-Bromo-3-ethylpyridine hydrochlorideBased on the chemical name.
Molecular Formula C₇H₉BrClNInferred from the structure.
Molecular Weight ~222.51 g/mol Calculated based on the molecular formula.
pKa ~4-5Pyridine derivatives typically have a pKa in this range.[4][5] This is a critical parameter for controlling retention in reversed-phase HPLC by adjusting the mobile phase pH.
Solubility Soluble in water and polar organic solvents (e.g., methanol, acetonitrile).The hydrochloride salt form enhances aqueous solubility.[6]
UV Absorbance Expected λmax ~250-275 nmPyridine and its derivatives are known to absorb UV radiation in this range.[1]

HPLC Method Development and Optimization

The primary goal of the method development was to achieve a separation with good resolution, symmetrical peak shape, and a reasonable analysis time.

Chromatographic System
  • System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode-array detector (DAD).

  • Software: OpenLab CDS ChemStation Edition or equivalent.

Initial Screening and Column Selection

A standard C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) was chosen as the initial stationary phase due to its wide applicability in reversed-phase chromatography. The hydrophobic nature of the C18 stationary phase provides retention for non-polar and moderately polar compounds.[3][7]

Mobile Phase Optimization

The mobile phase composition is a critical factor influencing the retention and selectivity of the separation. A mixture of an aqueous buffer and an organic modifier is typically used in reversed-phase HPLC.[2]

  • Organic Modifier: Acetonitrile was selected over methanol due to its lower viscosity and UV cutoff, providing better peak efficiency and baseline stability at lower wavelengths.

  • Aqueous Phase and pH Control: Since 4-Bromo-3-ethylpyridine is a basic compound, the mobile phase pH plays a crucial role in its retention. At a pH below its pKa, the compound will be protonated (ionized), leading to reduced retention on a reversed-phase column.[2] Conversely, a pH above the pKa will result in the neutral form, leading to increased retention. To ensure consistent retention and good peak shape, a phosphate buffer (pH 3.0) was chosen. The acidic pH suppresses the ionization of residual silanol groups on the silica-based stationary phase, minimizing peak tailing.

Final Optimized HPLC Method
ParameterCondition
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase 20 mM Potassium Phosphate Monobasic (pH adjusted to 3.0 with phosphoric acid) : Acetonitrile (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 260 nm
Injection Volume 10 µL
Run Time 10 minutes

Experimental Protocols

Preparation of Solutions

Mobile Phase (20 mM Potassium Phosphate, pH 3.0 : Acetonitrile (60:40, v/v))

  • Weigh 2.72 g of potassium phosphate monobasic and dissolve it in 1000 mL of HPLC-grade water.

  • Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid.

  • Filter the aqueous buffer through a 0.45 µm nylon filter.

  • Mix 600 mL of the filtered buffer with 400 mL of HPLC-grade acetonitrile.

  • Degas the mobile phase by sonication or online degasser before use.

Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 25 mg of 4-Bromo-3-ethylpyridine hydrochloride reference standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

Working Standard Solutions Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations for linearity, accuracy, and precision studies.

Sample Preparation

  • Accurately weigh a sample containing approximately 25 mg of 4-Bromo-3-ethylpyridine hydrochloride into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Method Validation

The developed HPLC method was validated according to the ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[8][9][10] The validation parameters assessed were specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[11][12]

Specificity

Specificity was evaluated by analyzing a blank (mobile phase), a placebo (a mixture of all potential formulation components except the active ingredient), and a spiked sample. The chromatograms demonstrated that there were no interfering peaks at the retention time of 4-Bromo-3-ethylpyridine hydrochloride, confirming the method's specificity.

Linearity

The linearity of the method was assessed by analyzing six standard solutions at concentrations ranging from 50 to 150 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Concentration Range 50 - 150 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = mx + c
Accuracy

Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the nominal concentration). Each concentration was analyzed in triplicate.

Spiked Concentration (µg/mL)Mean Recovery (%)% RSD
8099.80.5
100100.20.3
120100.50.4
Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of a 100 µg/mL standard solution were performed on the same day.

  • Intermediate Precision: The analysis was repeated on a different day by a different analyst using a different instrument.

Precision Level% RSD of Peak Area
Repeatability < 1.0%
Intermediate Precision < 2.0%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ/S)

  • LOQ = 10 * (σ/S)

Where σ is the standard deviation of the y-intercepts of the regression line and S is the slope of the calibration curve.

ParameterResult
LOD ~0.1 µg/mL
LOQ ~0.3 µg/mL
Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the method parameters, including:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic modifier)

  • Mobile phase pH (± 0.2 units)

The system suitability parameters (e.g., tailing factor, theoretical plates) and the peak area remained within the acceptable limits for all variations, demonstrating the robustness of the method.

Visualization of Workflows

MethodDevelopmentWorkflow cluster_0 Analyte Characterization cluster_1 Method Development cluster_2 Method Validation (ICH Q2) A Physicochemical Properties (pKa, Solubility, UV λmax) B Column Selection (Reversed-Phase C18) A->B Guides initial choices C Mobile Phase Screening (ACN vs. MeOH, Buffer Selection) B->C Select stationary phase D Optimization of Parameters (pH, Gradient/Isocratic, Flow Rate, Temp.) C->D Refine separation E Specificity D->E Optimized conditions F Linearity E->F G Accuracy & Precision F->G H LOD & LOQ G->H I Robustness H->I J Final Validated Method I->J Meets acceptance criteria

Caption: Workflow for HPLC Method Development and Validation.

ValidationProcess cluster_acceptance Acceptance Criteria Validation Validation Protocol Specificity Linearity Accuracy Precision LOD/LOQ Robustness Specificity_Crit No interference at analyte Rt Validation:f0->Specificity_Crit Linearity_Crit r² > 0.999 Validation:f1->Linearity_Crit Accuracy_Crit Recovery 98-102% Validation:f2->Accuracy_Crit Precision_Crit %RSD < 2.0% Validation:f3->Precision_Crit Robustness_Crit SST parameters pass Validation:f5->Robustness_Crit FinalMethod Final Method Approved Validation->FinalMethod All criteria met

Caption: Key Parameters and Criteria for Method Validation.

Conclusion

A simple, rapid, and reliable isocratic reversed-phase HPLC method for the quantitative determination of 4-Bromo-3-ethylpyridine hydrochloride has been successfully developed and validated. The method meets all the requirements of the ICH guidelines for a validated analytical procedure, demonstrating high specificity, linearity, accuracy, precision, and robustness. This application note provides a comprehensive protocol that can be readily implemented in quality control laboratories for the routine analysis of 4-Bromo-3-ethylpyridine hydrochloride in pharmaceutical development and manufacturing.

References

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PubMed Central. Available at: [Link]

  • Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). - DTIC. Available at: [Link]

  • HPLC Method for Analysis of Pyridine on Primesep 100 Column - SIELC Technologies. Available at: [Link]

  • HPLC Methods for analysis of Pyridine - HELIX Chromatography. Available at: [Link]

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column - HELIX Chromatography. Available at: [Link]

  • 4-Bromo-3-methylpyridine hydrochloride | C6H7BrClN | CID 18958774 - PubChem. Available at: [Link]

  • 4-Bromo-3-methylpyridine | CAS#:10168-00-0 | Chemsrc. Available at: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available at: [Link]

  • Reversed Phase HPLC Method Development - Phenomenex. Available at: [Link]

  • Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Available at: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA). Available at: [Link]

  • HPLC for the Retention and Resolution of Very Polar Compounds - Fisher Scientific. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • Help with 4-Bromopyridine HCl : r/Chempros - Reddit. Available at: [Link]

  • Steps for HPLC Method Validation - Pharmaguideline. Available at: [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis - LCGC International. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. Available at: [Link]

  • Reverse Phase Chromatography Techniques - Chrom Tech, Inc. Available at: [Link]

  • Understanding the Synthesis and Properties of 3-Bromo-4-methylpyridine. Available at: [Link]

Sources

Application and Protocol Guide for the Gas Chromatography (GC) Analysis of Bromopyridine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Critical Role of Bromopyridine Analysis in Pharmaceutical Development

Bromopyridines are a class of heterocyclic organic compounds that serve as pivotal intermediates in the synthesis of a vast array of Active Pharmaceutical Ingredients (APIs). Their versatile reactivity makes them indispensable building blocks in the creation of novel therapeutics. Consequently, the purity and isomeric profile of bromopyridine intermediates must be rigorously controlled and monitored throughout the drug development process. In-process control and final product quality assessment rely heavily on robust analytical methodologies to ensure the safety, efficacy, and batch-to-batch consistency of the final drug product.

Gas Chromatography (GC) stands as a powerful and widely adopted analytical technique for the separation and quantification of volatile and semi-volatile compounds, making it exceptionally well-suited for the analysis of bromopyridine intermediates. This comprehensive guide provides a detailed exploration of the principles, protocols, and practical considerations for the successful GC analysis of these critical pharmaceutical intermediates. We will delve into the causality behind experimental choices, from column selection and detector optimization to sample preparation and troubleshooting, to provide researchers, scientists, and drug development professionals with a self-validating framework for their analytical workflows.

I. Foundational Principles: Navigating the GC Analysis of Bromopyridines

The successful GC analysis of bromopyridine intermediates hinges on a thorough understanding of their physicochemical properties and how these interact with the components of the gas chromatograph. Bromopyridines are polar, nitrogen-containing heterocyclic compounds. The presence of the basic nitrogen atom and the electronegative bromine atom dictates their chromatographic behavior.

Column Selection: A Tale of Two Polarities

The selection of the GC column is the most critical decision in method development, as the stationary phase dictates the selectivity of the separation.[1] For bromopyridines, two primary approaches can be successfully employed, each with its own set of advantages.

  • "Like-Dissolves-Like" with Polar Columns: The fundamental principle of chromatography suggests that a polar analyte will be best retained and separated on a polar stationary phase.[2] For pyridine and its derivatives, a polyethylene glycol (PEG) phase, commonly known as a WAX-type column, is an excellent choice. An Agilent CP-Wax 51 for Amines column, for instance, has demonstrated effective separation of pyridine and its isomers.[3] The polar nature of the WAX phase interacts strongly with the polar bromopyridine molecules, leading to good resolution.

  • The Utility of Non-Polar Columns: Counterintuitively, non-polar columns, such as those with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms or HP-5ms), are also widely and successfully used for the analysis of polar compounds like bromopyridines.[4] These columns separate analytes primarily based on their boiling points. While polar interactions are minimal, the high efficiency of modern capillary columns often provides sufficient resolution, especially for isomeric separations. A key advantage of these non-polar columns is their robustness and higher thermal stability compared to many polar phases.

The choice between a polar and non-polar column will depend on the specific bromopyridine isomers being analyzed and the complexity of the sample matrix. Method development should ideally screen both column types to determine the optimal choice for a given application.

Detector Selection: Tailoring Detection to the Analyte

The choice of detector is dictated by the chemical nature of the analyte and the required sensitivity of the analysis. For bromopyridine intermediates, several detectors are suitable.

  • Flame Ionization Detector (FID): The FID is a robust, general-purpose detector that responds to virtually all organic compounds.[5] It is an excellent choice for routine analysis and quantification of bromopyridine intermediates, especially when present at moderate to high concentrations.

  • Electron Capture Detector (ECD): The ECD is highly sensitive to compounds containing electronegative atoms, such as halogens.[6] This makes it an ideal choice for trace-level analysis of bromopyridines, where high sensitivity is paramount. However, the ECD can have a more limited linear range compared to the FID.[7]

  • Mass Spectrometer (MS): An MS detector provides not only quantitative data but also structural information, which is invaluable for the unambiguous identification of impurities and isomers.[] The fragmentation patterns generated by MS can help to distinguish between different bromopyridine isomers. For routine quality control, a single quadrupole MS is often sufficient, while more complex analyses may benefit from tandem MS (MS/MS) for enhanced selectivity and sensitivity.

Inlet Parameters: A Balancing Act of Volatilization and Stability

The GC inlet is where the sample is vaporized prior to entering the column. The inlet temperature is a critical parameter that must be carefully optimized, especially for potentially thermally labile compounds.[9]

  • Preventing Thermal Degradation: Some brominated aromatic compounds can be susceptible to thermal degradation at elevated temperatures.[10] It is therefore crucial to set the inlet temperature high enough to ensure complete and rapid vaporization of the bromopyridine intermediates without causing them to break down. A good starting point for the inlet temperature is typically 250 °C.[11] However, if peak tailing or the appearance of unexpected peaks is observed, thermal degradation should be investigated by systematically lowering the inlet temperature.

  • Split vs. Splitless Injection: The choice between split and splitless injection depends on the concentration of the analytes. For major component analysis, a split injection is used to introduce only a small fraction of the sample onto the column, preventing overloading. For trace analysis of impurities, a splitless injection is employed to transfer the entire sample onto the column, maximizing sensitivity.

II. Experimental Protocols

The following protocols provide a starting point for the GC analysis of bromopyridine intermediates. Method validation should be performed to ensure the suitability of the chosen method for its intended purpose, in accordance with ICH guidelines.[12]

Sample Preparation Protocol for Bromopyridine Intermediates from a Reaction Mixture

This protocol is designed to extract bromopyridine intermediates from a typical organic reaction mixture for GC analysis.

  • Sample Collection: Carefully collect a representative sample from the reaction mixture.

  • Quenching (if necessary): If the reaction is ongoing, quench a small aliquot of the reaction mixture by adding it to a suitable solvent or aqueous solution to stop the reaction.

  • Liquid-Liquid Extraction (LLE):

    • Dilute the quenched reaction mixture with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any acidic byproducts.

    • Wash the organic layer with brine (saturated aqueous sodium chloride) to remove excess water.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filtration: Filter the dried organic solution to remove the drying agent.

  • Dilution: Dilute the filtered solution to a suitable concentration for GC analysis (typically in the range of 10-100 µg/mL) with the same solvent used for extraction.

  • Vialing: Transfer the final solution to a 2 mL autosampler vial for injection into the GC.

GC Method Protocol for Isomeric Purity of Bromopyridines

This protocol provides a starting point for the separation of bromopyridine isomers.

Instrumentation: A gas chromatograph equipped with a split/splitless injector and a suitable detector (FID, ECD, or MS).

Method Parameters:

ParameterCondition 1 (Non-Polar Column)Condition 2 (Polar Column)Rationale
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thicknessAgilent CP-Wax 51 for Amines, 25 m x 0.22 mm ID, 0.2 µm film thicknessDB-5ms offers robustness and separates based on boiling point. The WAX column provides selectivity for polar amines.
Carrier Gas Helium or Hydrogen at a constant flow of 1.0 mL/minNitrogen at 70 kPaHelium and hydrogen are common carrier gases. Nitrogen can provide high efficiency.[13]
Inlet Temperature 250 °C250 °CEnsures complete vaporization while minimizing the risk of thermal degradation.
Injection Mode Split (e.g., 50:1)Split (e.g., 30 mL/min)Prevents column overload for purity analysis of the main component.
Injection Volume 1 µL0.1 µLDependent on sample concentration and system sensitivity.
Oven Program Initial: 60 °C, hold 2 min; Ramp: 10 °C/min to 280 °C, hold 5 minInitial: 70 °C, hold 4 min; Ramp: 10 °C/min to 240 °CThe temperature program is optimized to separate the isomers of interest in a reasonable timeframe.
Detector FID at 300 °C, or MS (scan mode)FID at 250 °CFID is a robust detector for quantification. MS provides structural confirmation.

III. Data Presentation and Interpretation

A successful GC analysis will yield a chromatogram with sharp, symmetrical peaks that are well-resolved from each other.

Representative Chromatographic Data

The following table summarizes expected performance characteristics for a well-optimized GC method for bromopyridine analysis.

Performance MetricTarget ValueSignificance
Resolution (Rs) > 1.5Ensures accurate integration of adjacent peaks.
Tailing Factor (Tf) 0.9 - 1.2Indicates good peak symmetry and minimal unwanted interactions in the system.
Linearity (R²) > 0.999Demonstrates a proportional response of the detector to the analyte concentration.[14]
Precision (%RSD) < 2%Shows the repeatability of the measurement.[14]
Accuracy (% Recovery) 98 - 102%Indicates the closeness of the measured value to the true value.[14]

IV. Troubleshooting Common Issues in Bromopyridine Analysis

The basic nature of the pyridine ring can lead to specific challenges in GC analysis.

Peak Tailing

Peak tailing is a common issue when analyzing basic compounds like pyridines and is often caused by interactions with acidic silanol groups in the GC system.[15]

  • Cause: Active sites in the inlet liner, at the head of the column, or on the stationary phase itself can interact with the basic nitrogen atom of the bromopyridine, causing peak tailing.[16]

  • Solution:

    • Inlet Maintenance: Regularly replace the inlet liner with a deactivated one. Using a liner with glass wool can sometimes help, but it must also be deactivated.

    • Column Trimming: If the front of the column becomes active, trimming 5-10 cm from the inlet end can restore peak shape.

    • Use of Inert Columns: Employing columns specifically designed for inertness, such as Agilent's Ultra Inert series, can significantly reduce peak tailing for active compounds.[17]

Thermal Degradation

As previously mentioned, thermal stability can be a concern for some brominated compounds.

  • Cause: The inlet temperature is too high, causing the bromopyridine molecules to decompose.

  • Solution:

    • Lower the Inlet Temperature: Systematically decrease the inlet temperature in 10-20 °C increments to find the optimal temperature that allows for complete vaporization without degradation.

    • Use a Programmed Temperature Vaporization (PTV) Inlet: A PTV inlet allows for a cool injection followed by a rapid temperature ramp, which can minimize the thermal stress on the analyte.[18]

V. Visualizing the Workflow and Logic

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical process for troubleshooting peak tailing.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis Sample Reaction Mixture Sample Quench Quench Reaction Sample->Quench LLE Liquid-Liquid Extraction Quench->LLE Dry Dry Organic Layer LLE->Dry Filter Filter Dry->Filter Dilute Dilute to Final Concentration Filter->Dilute Inject Inject into GC Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect Detection (FID/ECD/MS) Separate->Detect Data Data Acquisition & Processing Detect->Data

Figure 1: Experimental workflow for GC analysis of bromopyridine intermediates.

Troubleshooting_Peak_Tailing Problem Peak Tailing Observed CheckInlet Inspect & Clean/Replace Inlet Liner Problem->CheckInlet TrimColumn Trim 5-10 cm from Column Inlet CheckInlet->TrimColumn If problem persists Resolved Problem Resolved CheckInlet->Resolved If problem is resolved UseInert Consider Using an Inert Column TrimColumn->UseInert If problem persists TrimColumn->Resolved If problem is resolved UseInert->Resolved If problem is resolved

Figure 2: Logical workflow for troubleshooting peak tailing of bromopyridine compounds.

VI. Conclusion

The GC analysis of bromopyridine intermediates is a critical aspect of quality control in the pharmaceutical industry. By carefully selecting the appropriate column, detector, and inlet parameters, and by following robust sample preparation and troubleshooting protocols, researchers and analysts can develop reliable and accurate methods for the characterization of these important compounds. The principles and protocols outlined in this guide provide a solid foundation for achieving high-quality chromatographic data, ultimately contributing to the development of safe and effective medicines.

VII. References

  • Agilent Technologies, Inc. (2014). Competitive Column Inertness Analysis with Active Basic Compounds. Retrieved from [Link]

  • Agilent Technologies, Inc. (2011). Pyridines Separation of pyridine and other amines. Retrieved from [Link]

  • AIDIC - The Italian Association of Chemical Engineering. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Retrieved from [Link]

  • Chromtech. (n.d.). Restek APPLICATIONS Technical Guides. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. Retrieved from [Link]

  • Environics. (2024). Conducting GC Method Validation Using High Accuracy Standards. Retrieved from [Link]

  • FDA. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Fox Scientific, Inc. (n.d.). Restek GCxGC Columns: Your One Source for 2D Gas Chromatography. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Method Development and Validation of Gas Chromatography. Retrieved from [Link]

  • LCGC International. (2020). The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. Retrieved from [Link]

  • MDPI. (2021). Automated GC-FID Analysis of Brominated Flame Retardants in Polyester Resins with Hydrogen Carrier Gas. Retrieved from [Link]

  • Phenomenex. (2020). Fast GC Analysis with Nitrogen: A Guide. Retrieved from [Link]

  • Phenomenex. (n.d.). The Ultimate Guide to.... Retrieved from [Link]

  • Postnova Analytics. (n.d.). Agilent J&W GC Column Selection Guide. Retrieved from [Link]

  • Reddit. (2024). Question about temperature in injection for gc/ms. Retrieved from [Link]

  • ResearchGate. (2016). Tailing Peaks - Part 2 - GC Troubleshooting Series. Retrieved from [Link]

  • Stolarczyk, E. U., Groman, A., & Maruszak, W. (n.d.). VALIDATION OF GC METHOD FOR QUANTITATIVE DETERMINATION OF RESIDUAL 2-(2-CHLOROETHOXY)ETHANOL (CEE) AND N-METHYL-2-PYRROLIDINONE (NMP) IN PHARMACEUTICAL ACTIVE SUBSTANCE. Pharmaceutical Research Institute.

  • YouTube. (2016). Tailing Peaks - Part 2 - GC Troubleshooting Series. Retrieved from [Link]

  • Agilent. (n.d.). GC Inlets An Introduction. Retrieved from [Link]

  • Agilent. (n.d.). Sample Preparation Fundamentals for Chromatography. Retrieved from [Link]

  • Agilent. (n.d.). THE ESSENTIAL CHROMATOGRAPHY & SPECTROSCOPY CATALOG, GC AND GC/MS 2015-2016 Edition - Applications. Retrieved from [Link]

  • Oxford Indices. (n.d.). FID, ECD & Pyrolysis. Retrieved from [Link]

  • Agilent. (2010). Techniques for Making Your GC Analysis More Repeatable Reproducible Repeatable, Reproducible and Robust. Retrieved from [Link]

  • American Pharmaceutical Review. (2014). Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. Retrieved from [Link]

  • Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview. Retrieved from [Link]

  • Buck Scientific. (n.d.). Pesticide Analysis by GC / ECD / NPD & FID. Retrieved from [Link]

  • Chromatography Forum. (2016). Inlet temperature GCMS. Retrieved from [Link]

  • IISTE.org. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Retrieved from [Link]

  • LCGC International. (2025). Optimizing Splitless Injections in Gas Chromatography, Part III: Setting Up and Optimizing the Inlet. Retrieved from [Link]

  • Phenomenex. (2022). Temperature Programming for Better GC Results. Retrieved from [Link]

  • PubMed. (n.d.). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. Retrieved from [Link]

  • Restek. (2021). Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]

  • ResearchGate. (2021). Pyridine and GC Capillary Column, is it safe?. Retrieved from [Link]

  • Scribd. (n.d.). Phenomenex Columns. Retrieved from [Link]

  • Journal of Chromatography A. (n.d.). Simple Methods to Analyse Compounds Using Flame Ionization Detectors.

  • Agilent. (n.d.). GC & GC/MS Applications Overview. Retrieved from [Link]

  • Agilent. (n.d.). GC AND GC/MS. Retrieved from [Link]

  • Phenomenex. (2018). How To Select The Ideal GC Columns. Retrieved from [Link]

  • Phenomenex. (n.d.). GC COLUMN. Retrieved from [Link]

  • Restek. (n.d.). Restek GC Columns. Retrieved from [Link]

  • Emerson Global. (n.d.). Application Note: Fundamentals of Gas Chromatography. Retrieved from [Link]

  • Journal of the American Chemical Society. (2024). Bromine Incorporation Affects Phase Transformations and Thermal Stability of Lead Halide Perovskites. Retrieved from [Link]

  • MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Retrieved from [Link]

  • PubMed. (n.d.). Two-dimensional on-line detection of brominated and iodinated volatile organic compounds by ECD and ICP-MS after GC separation. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of chlorinated and brominated polycyclic aromatic hydrocarbons in total deposition by GC/MS/MS. Retrieved from [Link]

  • OSHA. (1991). T-PV2295-01-9112-CH Matrix: Air Target concentration: 5 ppm (15 mg/m3). Retrieved from [Link]

Sources

neutralization of 4-Bromopyridine hydrochloride for nucleophilic reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Generation of Nucleophilic 4-Bromopyridine: A Guide to the Neutralization of its Hydrochloride Salt

Abstract

4-Bromopyridine is a pivotal heterocyclic building block in medicinal chemistry and materials science, primarily utilized in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. For enhanced stability and handling, it is commonly supplied as a crystalline, non-volatile hydrochloride salt. However, in this protonated state, the pyridine nitrogen's lone pair is unavailable, rendering the molecule inactive for most nucleophilic applications. This guide provides a comprehensive examination of the chemical principles and step-by-step protocols for the effective neutralization of 4-bromopyridine hydrochloride to generate the reactive free base, an essential prerequisite for its use in synthetic chemistry. We present two robust methods—a classic aqueous-organic extraction and an in situ non-aqueous neutralization—complete with mechanistic rationale, troubleshooting, and safety considerations to empower researchers in drug development and chemical synthesis.

Scientific Foundation: The Imperative for Neutralization

The synthetic utility of 4-bromopyridine hinges on the availability of the lone pair of electrons on its sp²-hybridized nitrogen atom. In its hydrochloride salt form, this nitrogen is protonated, forming the 4-bromopyridinium cation. This seemingly simple acid-base modification has profound consequences for the molecule's reactivity.

The Impact of Protonation on Reactivity
  • Deactivation of the Ring: The positive charge on the 4-bromopyridinium ion strongly deactivates the entire aromatic ring towards attack by external nucleophiles. The electron-poor nature of the ring is enhanced, but the cationic character repels incoming nucleophilic species.

  • Unavailability of the Nitrogen Lone Pair: The primary role of pyridine derivatives in many reactions is to act as a nucleophile or a ligand for a metal catalyst. Protonation sequesters the nitrogen's lone pair, nullifying this reactivity.

Therefore, deprotonation is not merely a preparatory step but a mandatory activation of the molecule. The choice of base is governed by the acidity of the 4-bromopyridinium ion. The pKₐ of the parent pyridinium ion is approximately 5.2.[1][2] The electron-withdrawing bromine atom at the 4-position further increases the acidity (lowers the pKₐ) of the 4-bromopyridinium ion to a predicted value of ~3.35.[3][4] Consequently, a base whose conjugate acid has a pKₐ significantly greater than 3.35 is required to drive the equilibrium toward the formation of the free base.

Neutralization_Equilibrium Reactant 4-Bromopyridinium Hydrochloride (Inactive Salt) Product 4-Bromopyridine (Nucleophilic Free Base) Reactant->Product Deprotonation Base Base (B:) ConjAcid Conjugate Acid (BH+) Base->ConjAcid Protonation

Caption: Acid-Base equilibrium for the activation of 4-bromopyridine.

Key Physicochemical Data for Protocol Design

A successful neutralization strategy exploits the differences in the physicochemical properties of the salt and its corresponding free base.

CompoundFormula WeightFormpKₐ (Conjugate Acid)Water SolubilityOrganic Solvent Solubility
4-Bromopyridine HCl 194.46 g/mol White to off-white crystals[5]~3.35 (predicted)[3][4]SolubleGenerally Insoluble[6]
4-Bromopyridine 158.00 g/mol Low-melting solid or liquid[3]N/AInsoluble[4]Soluble (DCM, Ether, EtOAc)[7]

Experimental Protocols for Neutralization

Two primary methods are presented, each with distinct advantages depending on the requirements of the subsequent chemical transformation.

Protocol 1: Biphasic Neutralization and Extraction

This is the most common and rigorous method for isolating the pure, neutral 4-bromopyridine free base. It is ideal when the subsequent reaction is sensitive to the presence of ammonium salts or requires a precisely quantified amount of the free base.

Causality Behind Experimental Choices:

  • Saturated NaHCO₃: A weak base is chosen to minimize potential side reactions that could occur with strong bases like NaOH. Its conjugate acid (H₂CO₃, pKₐ ~6.35) is sufficiently weak to ensure complete deprotonation of the 4-bromopyridinium ion. The formation of CO₂ gas provides a visual confirmation of the reaction.[7]

  • DCM Extraction: Dichloromethane (DCM) is an excellent solvent for the free base and is denser than water, simplifying the separation of layers.

  • Anhydrous MgSO₄: Used to efficiently remove dissolved water from the organic phase, which is critical for many moisture-sensitive downstream reactions.

  • Careful Solvent Removal: The free base can be unstable and has been reported to self-oligomerize or discolor upon prolonged storage or heating.[6][7] Minimal heating and immediate use are strongly advised.

Materials and Reagents:

  • 4-Bromopyridine hydrochloride

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

  • Separatory funnel, Erlenmeyer flasks, round-bottom flask

  • Rotary evaporator

Step-by-Step Methodology:

  • Dissolution: In a suitable Erlenmeyer flask, dissolve 1.0 equivalent of 4-bromopyridine hydrochloride in a minimal amount of deionized water (e.g., 5-10 mL per gram of salt).

  • Basification: Transfer the aqueous solution to a separatory funnel. Slowly add saturated aqueous NaHCO₃ solution in portions. Mild effervescence (CO₂ evolution) will occur. Continue addition until the gas evolution ceases and the aqueous phase is basic (pH > 8, check with pH paper).

  • Extraction: Extract the aqueous layer with DCM (e.g., 3 x 20 mL). After each addition of DCM, securely stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for ~30 seconds.

  • Separation: Allow the layers to separate fully. Drain the lower organic (DCM) layer into a clean, dry Erlenmeyer flask.

  • Drying: Add anhydrous MgSO₄ to the combined organic extracts. Swirl the flask; if the MgSO₄ clumps together, add more until some remains free-flowing. Let it stand for 10-15 minutes.

  • Isolation: Filter the solution through a fluted filter paper or a cotton plug into a pre-weighed round-bottom flask to remove the drying agent.

  • Concentration: Remove the DCM solvent under reduced pressure using a rotary evaporator. Use a low bath temperature (<30°C) to prevent degradation. The resulting 4-bromopyridine should be a colorless liquid or a low-melting solid and should be used immediately.[7]

Biphasic_Workflow A 1. Dissolve Salt in H₂O B 2. Add Sat. NaHCO₃ (pH > 8) A->B C 3. Extract with DCM (3x) B->C D 4. Combine Organic Layers C->D E 5. Dry over MgSO₄ D->E F 6. Filter E->F G 7. Concentrate in vacuo (<30°C) F->G H Use Immediately G->H

Caption: Workflow for Biphasic Neutralization and Extraction.

Protocol 2: In Situ Neutralization with an Organic Base

This method is highly efficient for reactions that are not sensitive to the presence of a trialkylammonium hydrochloride byproduct. It is the preferred method for moisture-sensitive reactions, as it avoids any contact with water.

Causality Behind Experimental Choices:

  • Triethylamine (TEA): A common, inexpensive organic base. The pKₐ of its conjugate acid, triethylammonium (~10.75), is much higher than that of 4-bromopyridinium, ensuring the acid-base reaction proceeds to completion.

  • Anhydrous Solvent: The reaction is performed in a dry, aprotic solvent compatible with the subsequent nucleophilic substitution step (e.g., THF, DMF, Acetonitrile).

  • Slight Excess of Base: Using 1.1-1.2 equivalents of TEA ensures that all the hydrochloride salt is neutralized.

Materials and Reagents:

  • 4-Bromopyridine hydrochloride

  • Triethylamine (TEA), freshly distilled

  • Anhydrous reaction solvent (e.g., THF, DMF)

  • Inert atmosphere setup (e.g., Nitrogen or Argon balloon)

Step-by-Step Methodology:

  • Setup: To a flame-dried flask under an inert atmosphere, add 4-bromopyridine hydrochloride (1.0 eq.).

  • Solvent Addition: Add the desired volume of anhydrous reaction solvent to create a suspension.

  • Base Addition: While stirring, add triethylamine (1.1 eq.) dropwise via syringe at room temperature.

  • Neutralization: Stir the suspension at room temperature for 30-60 minutes. The solid 4-bromopyridine hydrochloride will gradually be replaced by the free base (which may dissolve) and a precipitate of triethylammonium chloride.

  • Direct Use: The resulting mixture, containing the solubilized 4-bromopyridine free base, can be used directly for the subsequent reaction. The triethylammonium chloride salt is often a spectator and can be removed during the final reaction workup.

Downstream Application: Nucleophilic Aromatic Substitution (SNAr)

Once neutralized, 4-bromopyridine becomes an excellent substrate for SNAr reactions. The ring nitrogen acts as a powerful electron-withdrawing group, stabilizing the negatively charged intermediate (a Meisenheimer-like complex) formed upon nucleophilic attack at the C4 position.[8][9] This activation is crucial for the displacement of the bromide leaving group.

SNAr_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Leaving Group Departure Start 4-Bromopyridine + Nu⁻ Intermediate Meisenheimer-like Intermediate (Resonance Stabilized) Start->Intermediate Slow Product 4-Nu-Pyridine + Br⁻ Intermediate->Product Fast

Caption: General mechanism for SNAr on 4-bromopyridine.

Troubleshooting and Safety

IssueObservationProbable CauseRecommended Action
Incomplete Neutralization Low yield; starting material present in reaction mixture.Insufficient base added during workup (Protocol 1); insufficient stirring time (Protocol 2).Protocol 1: Re-extract with fresh basic solution. Protocol 2: Increase stirring time or add a slight additional amount of base.
Product Degradation Isolated free base is pink, brown, or black.[7]Overheating during solvent removal; prolonged storage; exposure to air/light.Use lower bath temperatures for concentration. Use the free base immediately after preparation. Store under inert gas if brief storage is unavoidable.
Emulsion Formation Difficult layer separation during extraction (Protocol 1).High concentration of salts or byproducts.Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion. Gentle swirling can also help.

Safety Precautions:

  • 4-Bromopyridine Hydrochloride: This compound is harmful if swallowed, inhaled, or in contact with skin, and causes serious eye irritation.[10]

  • 4-Bromopyridine (Free Base): The free base is known to be a lachrymator (causes tearing).[6]

  • Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[11] Personal Protective Equipment (PPE), including nitrile gloves, safety glasses, and a lab coat, is mandatory.

References

  • Reddit. (2024, October 4). Help with 4-Bromopyridine HCl. r/Chempros. [Link]

  • ResearchGate. (2022, July 26). How to neutralize 4-Bromopyridine hydrochloride?[Link]

  • Cheméo. (n.d.). 4-Bromopyridine (CAS 1120-87-2) Chemical & Physical Properties. [Link]

  • Wikipedia. (n.d.). Pyridinium chloride. [Link]

  • PubChem. (n.d.). 4-Bromopyridine. National Center for Biotechnology Information. [Link]

  • Wikipedia. (n.d.). Pyridinium. [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • YouTube. (2019, January 19). nucleophilic aromatic substitutions. [Link]

Sources

Application Notes and Protocols for the Safe Handling and Storage of 4-Bromo-3-ethylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 4-Bromo-3-ethylpyridine hydrochloride is a substituted pyridine derivative that serves as a valuable building block in organic synthesis. Its structural motifs are relevant in the development of novel pharmaceutical and agrochemical compounds.[1] Given its chemical properties and reactive nature, a comprehensive understanding and strict adherence to safety protocols are paramount for researchers, scientists, and drug development professionals. This document provides a detailed guide to the safe handling, storage, and emergency procedures for 4-Bromo-3-ethylpyridine hydrochloride, grounded in established safety principles for pyridine-based reagents.

Disclaimer: Specific safety data for 4-Bromo-3-ethylpyridine hydrochloride is limited. Therefore, this guide is constructed based on data from the closely related analog, 4-Bromo-3-methyl pyridine hydrochloride, and general safety protocols for pyridine hydrochloride salts.[2][3] Users must always consult the specific Safety Data Sheet (SDS) provided by the supplier for the exact lot number they are handling and perform a thorough risk assessment before commencing any work.

Section 1: Hazard Identification and Risk Assessment

The foundational step in ensuring laboratory safety is a thorough understanding of the potential hazards associated with a substance. 4-Bromo-3-ethylpyridine hydrochloride is classified with several hazards that necessitate careful management.

GHS Hazard Classification: Based on data for analogous compounds, the following hazards are anticipated[2][4]:

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation

The primary routes of occupational exposure are inhalation of dust particles, direct skin or eye contact, and accidental ingestion. A systematic risk assessment is mandatory before any handling of this compound. This process ensures that potential hazards are identified and mitigated through appropriate control measures.

RiskAssessment A Step 1: Identify Hazards (Review SDS, Chemical Properties) B Step 2: Assess Risks (Evaluate Exposure Potential, Severity of Harm) A->B C Step 3: Implement Controls (Engineering, Administrative, PPE) B->C D Step 4: Review & Update (Periodically Re-evaluate Procedures) C->D D->A Feedback Loop

Caption: A systematic workflow for chemical risk assessment.

Section 2: Engineering and Administrative Controls

The hierarchy of controls prioritizes engineering solutions to isolate personnel from hazards.

  • Primary Engineering Control (Fume Hood): All handling of 4-Bromo-3-ethylpyridine hydrochloride, especially the solid form, must be conducted inside a certified chemical fume hood.[5] This is critical to prevent the inhalation of fine dust particles and to contain any potential vapors, thereby protecting the user and the laboratory environment.[5][6] The volatile nature of related pyridine compounds underscores this necessity.[7]

  • Secondary Engineering Controls: Facilities must be equipped with easily accessible and fully functional safety showers and eyewash stations.[8] This ensures immediate decontamination in the event of a significant spill or splash.

  • Administrative Controls: These controls are management-led procedures that reduce exposure risk. They include:

    • Mandatory Training: All personnel must be trained on the specific hazards of this compound and the procedures outlined in this document and the SDS.

    • Clear Labeling: All primary and secondary containers must be clearly labeled with the chemical name, concentration, and appropriate GHS hazard pictograms.[5]

    • Restricted Access: Designate specific areas within the lab for handling this compound to limit potential exposure to untrained personnel.

Section 3: Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.

TaskRequired Personal Protective Equipment
Handling Solid Compound Nitrile or neoprene gloves, chemical splash goggles, full-length lab coat. A respirator may be required if dust generation is unavoidable.[8][9]
Preparing/Handling Solutions Nitrile or neoprene gloves, chemical splash goggles (or safety glasses with side shields as a minimum), full-length lab coat.[3][8]
General Laboratory Work Lab coat and safety glasses.

Causality Behind PPE Choices:

  • Gloves: Pyridine derivatives can be absorbed through the skin.[10] Nitrile or neoprene gloves offer better chemical resistance than latex and should be inspected for integrity before each use.[5] Contaminated gloves must be disposed of properly after use.[9]

  • Eye Protection: The compound is a serious eye irritant.[2] Chemical splash goggles provide a complete seal around the eyes, offering superior protection against dust, splashes, and vapors compared to standard safety glasses.

  • Lab Coat: A full-length lab coat protects street clothes and skin from accidental contamination.[8]

Section 4: Protocols for Safe Handling

The following protocol details the steps for weighing the solid compound and preparing a stock solution. This process has the highest potential for dust generation and requires strict adherence to safety procedures.

Protocol 4.1: Weighing and Preparing a Solution

  • Preparation: a. Verify that the chemical fume hood has a current certification and that the airflow is functioning correctly. b. Assemble all necessary equipment (spatulas, weigh paper/boat, beaker, stir bar, solvent, waste container) and place them inside the fume hood. c. Don all required PPE as specified in Section 3 (gloves, goggles, lab coat).

  • Execution (inside the fume hood): a. Place a weigh boat on the analytical balance and tare it. b. Carefully retrieve the 4-Bromo-3-ethylpyridine hydrochloride container from its storage location. Keep the container closed until it is inside the fume hood. c. Open the container and use a clean spatula to carefully transfer the desired amount of solid to the weigh boat. Avoid any rapid movements that could create airborne dust. d. If any solid is spilled, clean it immediately with a damp paper towel (for small spills) and dispose of it in the designated hazardous waste container. e. Close the primary container tightly.[5] f. Carefully transfer the weighed solid into the beaker containing the appropriate solvent. g. Add a stir bar and place the beaker on a stir plate to facilitate dissolution. h. Once dissolved, cap the beaker or transfer the solution to a labeled storage bottle.

  • Post-Handling: a. Decontaminate the spatula and any other reusable equipment. b. Wipe down the work surface inside the fume hood. c. Remove PPE by first taking off gloves (using a technique that avoids touching the outer surface), then the lab coat, and finally the eye protection.[9] d. Wash hands thoroughly with soap and water.[9][11]

Workflow cluster_prep Preparation cluster_exec Execution (in Fume Hood) cluster_post Post-Handling A Don Required PPE B Verify Fume Hood Function A->B C Gather All Materials B->C D Weigh Solid Compound C->D E Transfer to Solvent D->E G Clean Any Spills Immediately D->G If spill occurs F Dissolve and Cap E->F H Decontaminate Workspace F->H I Properly Doff PPE H->I J Dispose of Hazardous Waste I->J K Wash Hands Thoroughly J->K

Caption: Standard workflow for safely weighing and dissolving a hazardous solid.

Section 5: Storage and Incompatibility

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.

ParameterStorage RequirementRationale
Location Store in a cool, dry, well-ventilated area.[6][11]Prevents degradation and reduces vapor pressure. Ventilation prevents accumulation of potentially harmful vapors.
Container Keep in a tightly closed, properly labeled container.[5]Prevents contamination and release into the environment. Pyridine hydrochlorides can be hygroscopic; a tight seal protects from atmospheric moisture.[5][8]
Temperature Recommended storage temperature as per the product label.Stability may be temperature-dependent.
Incompatibles Store away from strong oxidizing agents.[11]Contact with strong oxidizers can lead to vigorous or explosive reactions.

Section 6: Emergency Procedures

Immediate and correct action during an emergency can significantly mitigate harm.

Emergency SituationImmediate Action Protocol
Skin Contact Immediately remove contaminated clothing.[12] Flush the affected skin with copious amounts of soap and water for at least 15 minutes.[13] Seek medical attention if irritation persists.[11]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[10][13] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.
Inhalation Move the affected person to fresh air immediately.[7][13] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[14]
Ingestion Do NOT induce vomiting.[10] If the person is conscious, rinse their mouth with water.[10][12] Seek immediate medical attention.[15]
Small Spill Evacuate non-essential personnel. Wearing appropriate PPE, absorb the spill with an inert material like vermiculite, dry sand, or earth.[16] Place the absorbed material in a sealed container for hazardous waste disposal. Ventilate and wash the area after cleanup is complete.[16]
Large Spill Evacuate the area immediately and contact your institution's emergency response team.

Section 7: Waste Disposal

All materials contaminated with 4-Bromo-3-ethylpyridine hydrochloride, including empty containers, disposable PPE, and spill cleanup materials, must be treated as hazardous waste.[16]

  • Procedure: Collect waste in a designated, sealed, and properly labeled container.

  • Compliance: Dispose of waste through a licensed hazardous waste disposal contractor, following all local, state, and federal regulations.[10] Do not dispose of this chemical down the drain or in regular trash.[10]

References

  • 3-BROMO-4-METHYLPYRIDINE Safety Data Sheet. (2025, December 19). Thermo Fisher Scientific.
  • 3-Bromo-4-methylpyridine Safety Data Sheet. (2010, November 16). Thermo Fisher Scientific.
  • 4-Bromo-3-methylpyridine hydrochloride.
  • 4-Bromo-3-methylpyridine hydrochloride.Echemi.
  • 4-Bromo-3-methylpyridine hydrochloride.Synchem.
  • 4-Bromo-3-methylpyridine. (2025, August 27). Chemsrc.
  • Pyridine Hazard Summary.New Jersey Department of Health.
  • Pyridine hydrochloride Safety Data Sheet. (2021, June 19). Sigma-Aldrich.
  • Essential Safety and Operational Protocols for Handling Pyridin-4-ol-d5.Benchchem.
  • 4-Bromo-3-methylpyridine. (2025, July 4). ChemicalBook.
  • Pyridine Safety Data Sheet. (2025, August 5). Sigma-Aldrich.
  • Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific.
  • Pyridine Safety D
  • Pyridine: incident management.GOV.UK.
  • Pyridine hydrochloride Material Safety D
  • Pyridine hydrochloride(628-13-7)MSDS.ChemicalBook.
  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific.
  • 4-Bromopyridine Hydrobromide Safety Data Sheet. (2025, January 28). TCI EUROPE N.V.
  • 3-Bromo-4-methylpyridine.Sigma-Aldrich.
  • 4-Bromo-3-methyl-pyridine hydrochloride.Chem-Impex.
  • 3-Bromo-4-methylpyridine Safety Data Sheet. (2026, January 17). ChemicalBook.
  • 3-Bromo-4-chloropyridine.

Sources

Application Notes & Protocols: A Guide to Cross-Coupling Reactions with Pyridine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyridine ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals due to its ability to engage in hydrogen bonding and act as a bioisostere for a phenyl ring.[1] Consequently, the development of robust and versatile methods for the synthesis and functionalization of pyridines is of paramount importance to the drug development industry. While traditional cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, the direct use of pyridines, particularly at the 2-position, can be challenging.[2] This "2-pyridyl problem" stems from the propensity of the nitrogen atom to coordinate to the metal catalyst, as well as the instability of many 2-pyridyl organometallic reagents.[2]

To circumvent these challenges, the use of N-activated pyridinium salts has emerged as a powerful strategy. By converting the pyridine nitrogen into a positively charged pyridinium ion, the electron density of the ring is altered, facilitating key steps in the catalytic cycle and often leading to cleaner and more efficient reactions. This guide provides an in-depth overview of the principles, critical parameters, and detailed protocols for setting up cross-coupling reactions with various pyridinium salts, aimed at researchers, scientists, and drug development professionals.

The Principle: Why Use Pyridinium Salts?

The enhanced reactivity of pyridinium salts in cross-coupling reactions is rooted in fundamental mechanistic principles. The classic palladium-catalyzed Suzuki-Miyaura coupling, for instance, proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[3][4]

The activation of the pyridine as a salt has several key advantages:

  • Facilitated Oxidative Addition: The positive charge on the pyridinium nitrogen withdraws electron density from the pyridine ring, making the carbon-leaving group bond more susceptible to oxidative addition by the low-valent metal catalyst (e.g., Pd(0) or Ni(0)). This is often the rate-limiting step, and its acceleration can significantly improve reaction efficiency.

  • Prevention of Catalyst Inhibition: The lone pair on the nitrogen of a neutral pyridine can coordinate to the metal center, leading to catalyst deactivation. By converting this lone pair into a covalent bond in a pyridinium salt, this detrimental side reaction is prevented.

  • Versatility of Activating Groups: A variety of groups can be used to form the pyridinium salt, including alkyl groups, acyl groups, and sulfonyl groups (e.g., in the form of PyFluor).[5] This allows for fine-tuning of the salt's reactivity and physical properties. N-Vinylpyridinium salts have also been shown to be effective coupling partners.[6]

The Catalytic Cycle in Action

The generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction involving a pyridinium salt is depicted below. This cycle is representative of many palladium-catalyzed cross-coupling reactions.

Catalytic_Cycle Pd(0)L2 Active Catalyst Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex R-Pd(II)(X)L2 (Pyridyl Complex) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Intermediate R-Pd(II)(R')L2 Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product R-R' (Coupled Product) Reductive_Elimination->Product Pyridinium_Salt Pyridinium Salt (R-X) Pyridinium_Salt->Oxidative_Addition Organoboron_Reagent Organoboron Reagent (R'-B(OR)2) Organoboron_Reagent->Transmetalation Base Base Base->Transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling of a pyridinium salt.

Critical Parameters for Success: A Scientist's Perspective

The success of a cross-coupling reaction with a pyridinium salt hinges on the careful selection and optimization of several key parameters. Simply following a literature procedure without understanding the underlying principles can lead to failed reactions and wasted resources.

The Catalyst System: Palladium vs. Nickel

Both palladium and nickel are effective catalysts for these transformations, with the choice often depending on the specific substrates and desired reactivity.

  • Palladium Catalysts: Palladium complexes are the workhorses of cross-coupling chemistry.[7] Pre-catalysts such as Pd(OAc)2 and Pd2(dba)3 are commonly used in combination with a variety of phosphine ligands. The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity. Bulky, electron-rich phosphine ligands like SPhos, XPhos, and RuPhos are often effective for challenging couplings.[5]

  • Nickel Catalysts: Nickel catalysts are gaining prominence as a more earth-abundant and cost-effective alternative to palladium.[8][9] They can exhibit unique reactivity and are particularly useful for the coupling of alkylpyridinium salts.[10][11] Nickel-catalyzed reactions often proceed via different mechanisms, sometimes involving radical intermediates, which can open up new avenues for bond formation.[12]

The Pyridinium Salt: Choosing Your Electrophile

The nature of the activating group on the pyridinium nitrogen has a profound impact on the salt's stability and reactivity.

  • N-Alkyl and N-Aryl Pyridinium Salts: These are perhaps the most straightforward types of pyridinium salts. Their reactivity can be tuned by varying the steric and electronic properties of the alkyl or aryl group.

  • N-Acyl and N-Sulfonyl Pyridinium Salts: These salts are highly activated and can be excellent electrophiles. Pyridine-2-sulfonyl fluoride (PyFluor) is a notable example that has been successfully employed in Suzuki-Miyaura couplings.[5][13]

  • Pyridinium Triflates: Derived from hydroxypyridines, pyridyl triflates are versatile coupling partners that readily undergo oxidative addition.[14]

The Coupling Partner: The Nucleophile

The choice of nucleophile dictates the type of cross-coupling reaction being performed.

  • Organoboron Reagents (Suzuki-Miyaura): Boronic acids and their esters are the most common nucleophiles due to their stability, low toxicity, and broad functional group tolerance.[15]

  • Amines (Buchwald-Hartwig): This reaction is a powerful tool for forming C-N bonds, which are prevalent in pharmaceuticals.[16][17] The choice of ligand is critical for achieving high yields and selectivity.

  • Other Nucleophiles: Organozinc, organotin, and organosilicon reagents can also be used in Negishi, Stille, and Hiyama couplings, respectively. Pyridine sulfinates have also been shown to be effective nucleophilic partners.[18][19][20]

The Base and Solvent: The Reaction Environment

The base and solvent are not merely spectators; they are integral components of the catalytic system.

  • Base: The base plays multiple roles, including activating the organoboron reagent in Suzuki couplings and facilitating the reductive elimination step.[21] Common choices include carbonates (K2CO3, Cs2CO3), phosphates (K3PO4), and hydroxides (NaOH, KOH). The strength and solubility of the base can significantly impact the reaction outcome.

  • Solvent: The solvent must be able to dissolve all reaction components and be stable at the required temperature. Aprotic polar solvents like dioxane, THF, and DMF are frequently used.[3] The addition of water can sometimes be beneficial, particularly in Suzuki reactions.[22]

Experimental Protocols: A Step-by-Step Guide

The following is a generalized protocol for a palladium-catalyzed Suzuki-Miyaura cross-coupling of a pyridinium salt with a boronic acid. This protocol should be adapted and optimized for specific substrates.

Materials and Reagents
  • Pyridinium salt (1.0 equiv)

  • Boronic acid (1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd(OAc)2, 2-5 mol%)

  • Phosphine ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., K3PO4, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., dioxane or toluene)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Equipment Setup and Degassing Workflow

Properly establishing an inert atmosphere is critical to prevent the oxidation of the catalyst and other reagents.

Degassing_Workflow start Start add_solids Add solids (pyridinium salt, boronic acid, base, catalyst, ligand) to a flame-dried Schlenk flask. start->add_solids seal_flask Seal the flask with a septum. add_solids->seal_flask vacuum_purge Evacuate and backfill with inert gas (e.g., Argon). seal_flask->vacuum_purge repeat_cycle Repeat vacuum/backfill cycle 3-5 times. vacuum_purge->repeat_cycle add_solvent Add degassed solvent via syringe. repeat_cycle->add_solvent heat_stir Heat the reaction mixture to the desired temperature with vigorous stirring. add_solvent->heat_stir end Reaction in Progress heat_stir->end

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Reactions with 4-Bromo-3-ethylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with heteroaromatic substrates, specifically focusing on the nuances of using 4-Bromo-3-ethylpyridine as its hydrochloride salt. Our goal is to provide actionable, in-depth solutions grounded in mechanistic understanding to help you improve reaction yields and minimize impurities.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles faced during the coupling of 4-Bromo-3-ethylpyridine hydrochloride.

Q1: My Suzuki reaction with 4-Bromo-3-ethylpyridine hydrochloride is giving very low to no yield. What is the most common reason for this failure?

A: The most frequent oversight when using a hydrochloride salt of a pyridine is insufficient base. Your reaction requires a base for two distinct purposes:

  • Neutralization: You must first neutralize the hydrochloride salt to generate the free, unprotonated 4-Bromo-3-ethylpyridine in situ. This requires one full equivalent of base.

  • Catalytic Turnover: An additional amount of base (typically 1.5 to 3 equivalents) is required to activate the boronic acid for the transmetalation step in the catalytic cycle.[1]

Therefore, you need to use at least one extra equivalent of base compared to a standard Suzuki protocol that uses a neutral aryl halide. A common starting point is 3-4 equivalents of a base like K₂CO₃ or K₃PO₄.

Q2: I've added enough base, but the reaction is still sluggish or incomplete. What should I investigate next?

A: The issue likely lies with catalyst inhibition or a suboptimal catalyst system. The nitrogen atom of the pyridine ring is Lewis basic and can coordinate to the palladium center, effectively acting as a catalyst poison and hindering its activity.[2]

To overcome this, you should employ a catalyst system with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[3][4] These ligands promote the desired catalytic steps (oxidative addition and reductive elimination) while their steric bulk can disfavor the inhibitory binding of the pyridine nitrogen.[2]

Q3: I am observing a significant amount of 3-ethylpyridine as a byproduct. What is this, and how can I prevent it?

A: This byproduct is the result of a common side reaction called hydrodehalogenation (or dehalogenation), where the bromine atom is replaced by a hydrogen atom.[5] This often occurs when the catalytic cycle is slow, and the palladium-aryl intermediate reacts with a hydrogen source in the mixture (e.g., from the solvent or impurities) before it can couple with the boronic acid. To mitigate this:

  • Increase the rate of transmetalation: Use a more stable boronic acid derivative like a pinacol ester (Bpin) to maintain its concentration throughout the reaction.[5]

  • Optimize the base: A stronger, non-nucleophilic base like K₃PO₄ can sometimes accelerate the desired coupling relative to dehalogenation.

  • Ensure rigorous degassing: Oxygen can interfere with the catalyst and lead to side reactions.[6]

Q4: My starting boronic acid appears to be degrading during the reaction, leading to low conversion. What's happening?

A: You are likely observing protodeboronation , where the C-B bond of the boronic acid is cleaved by a proton source (often water in the presence of a base) to yield the corresponding arene.[5][6] This is a major cause of low yields. To address this:

  • Use a more stable boronic ester: Boronic acid pinacol esters (Bpin) or MIDA boronates are significantly more stable towards protodeboronation than free boronic acids.[5]

  • Use anhydrous conditions: If protodeboronation is severe, switching to anhydrous conditions with a base like K₃PO₄ or Cs₂CO₃ in a solvent like toluene or dioxane can be effective.[6]

  • Control the water content: While some water is often beneficial for Suzuki reactions (especially with boronic acids), too much can exacerbate decomposition. A common practice is to use a mixed solvent system like dioxane/water (e.g., 9:1 ratio).[6]

Section 2: Systematic Troubleshooting and Optimization

If the initial fixes in the FAQ section are insufficient, a systematic approach to optimization is necessary. The following guide provides a logical workflow and detailed protocols for refining your reaction conditions.

Logical Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting your reaction.

G start Start: Low Yield with 4-Bromo-3-ethylpyridine HCl check_base Is Base Stoichiometry Correct? (>2.5 eq total) start->check_base base_stoich_no Adjust Base: Add 1 eq for HCl salt + 1.5-2 eq for reaction. check_base->base_stoich_no No base_stoich_yes Yes check_base->base_stoich_yes Yes base_stoich_no->check_base check_side_products Analyze Crude Reaction: Identify Major Byproducts base_stoich_yes->check_side_products dehalogenation Dehalogenation Observed (3-ethylpyridine) check_side_products->dehalogenation Dehalogenation homocoupling Homocoupling Observed (Biphenyl from Boronic Acid) check_side_products->homocoupling Homocoupling no_reaction Mainly Unreacted Starting Material check_side_products->no_reaction No Reaction solve_dehalogenation Optimize Ligand/Base: 1. Use bulky, e⁻-rich ligand (SPhos). 2. Switch to stronger base (K₃PO₄). 3. Use boronic ester (Bpin). dehalogenation->solve_dehalogenation solve_homocoupling Improve Degassing: 1. Sparge solvent with Ar/N₂. 2. Use fresh catalyst. homocoupling->solve_homocoupling solve_no_reaction Screen Catalyst & Conditions: 1. Screen Ligands (Buchwald, NHC). 2. Screen Solvents (Dioxane, Toluene, 2-MeTHF). 3. Increase Temperature. no_reaction->solve_no_reaction end_point Optimized Reaction solve_dehalogenation->end_point solve_homocoupling->end_point solve_no_reaction->end_point

Caption: A troubleshooting flowchart for optimizing the Suzuki reaction.

Step-by-Step Optimization Protocol

1. Base Screening

The choice of base is critical. It must be strong enough to deprotonate the pyridine salt and activate the boronic acid but not so harsh that it causes degradation.

Table 1: Recommended Bases for Screening

BaseEquivalents (Total)Common Solvent SystemKey Considerations
K₂CO₃3.0Dioxane/H₂O (9:1)A good, general-purpose starting point.[6]
K₃PO₄3.0Toluene or DioxaneStronger, often better for sluggish reactions and can be used in anhydrous conditions.[6][7]
Cs₂CO₃2.5 - 3.0Dioxane or DMFHighly effective but more expensive. Excellent for difficult couplings.
NaHCO₃4.0Dioxane/H₂O (9:1)A milder base, useful if your boronic acid is particularly sensitive to protodeboronation.[6]

Protocol: Small-Scale Base Screening

  • To four separate microwave vials, add 4-Bromo-3-ethylpyridine hydrochloride (1.0 eq), your boronic acid or ester (1.1 eq), and a Pd catalyst/ligand system (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)).

  • To each vial, add one of the bases from Table 1 with the specified equivalents.

  • Add the corresponding solvent (e.g., 0.5 M concentration).

  • Seal the vials, and purge with argon or nitrogen for 5-10 minutes.

  • Heat the reactions at 80-100 °C for 4-12 hours.

  • Cool, quench with water, extract with an organic solvent (e.g., EtOAc), and analyze the crude mixture by LC-MS or GC-MS to determine conversion and byproduct formation.

2. Catalyst & Ligand Selection

For an electron-deficient, sterically accessible substrate like 4-bromo-3-ethylpyridine, the oxidative addition step of the catalytic cycle is generally facile.[5] The main challenges are preventing catalyst inhibition by the pyridine nitrogen and promoting the subsequent steps.[2]

G cluster_cycle Suzuki Catalytic Cycle cluster_inhibition Inhibition Pathway Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-Br Inhibited_Pd L₂Pd(0)---Pyridine (Inactive Complex) Pd0->Inhibited_Pd PdII_Aryl Ar-Pd(II)L₂-Br OA->PdII_Aryl TM Transmetalation PdII_Aryl->TM Ar'-B(OR)₂ + Base PdII_Diaryl Ar-Pd(II)L₂-Ar' TM->PdII_Diaryl RE Reductive Elimination PdII_Diaryl->RE RE->Pd0 Ar-Ar' Py Pyridine (Substrate/Product) Py->Inhibited_Pd Inhibition

Caption: The Suzuki cycle and the competing catalyst inhibition pathway.

Table 2: Recommended Ligands for Screening

Ligand ClassExample(s)Key Features & Rationale
Buchwald LigandsSPhos, XPhos, RuPhosHighly electron-rich and bulky dialkylbiaryl phosphines. Excellent for promoting fast catalytic turnover and overcoming catalyst inhibition.[4]
N-Heterocyclic Carbenes (NHCs)IPr, IMesStrong σ-donors that form very stable Pd-complexes. Often effective for challenging substrates, including aryl chlorides.[1][3]
Bidentate PhosphinesXantphos, dppfOffer different bite angles and geometries. Dppf is a classic, robust ligand, while Xantphos is known for promoting difficult couplings.[8]

3. Boronic Acid/Ester Choice

The stability of your boron reagent is paramount. Free boronic acids are susceptible to decomposition, especially at elevated temperatures.

Table 3: Common Boron Reagents

Reagent TypeStructure ExampleStabilityReactivityNotes
Boronic AcidR-B(OH)₂LowHighProne to protodeboronation and trimerization (boroxines). Often requires aqueous conditions.[5]
Pinacol EsterR-B(pin)HighModerateExcellent stability, easy to handle and purify. A highly recommended starting point.[5]
Trifluoroborate SaltR-BF₃KHighModerateVery stable solids. Slowly hydrolyze in situ to the active boronic acid.[5]

Using a pinacol ester (1.1-1.2 equivalents) is the most reliable strategy to avoid issues related to boronic acid instability.[5]

Section 3: References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Kitano, Y., & Arisawa, M. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin, 73(4), 327–335. Retrieved from [Link]

  • Reddit. (2022). How to approach choosing reaction conditions for Suzuki? r/Chempros. Retrieved from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • MDPI. (2023). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Catalysts. Retrieved from [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115, Harvard University. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • National Institutes of Health. (2018). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. ACS Catalysis. Retrieved from [Link]

Sources

solubility issues of 4-Bromopyridine hydrochloride in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An essential guide for researchers, this Technical Support Center provides in-depth troubleshooting for solubility challenges encountered with 4-bromopyridine hydrochloride in organic solvents. Authored from the perspective of a Senior Application Scientist, this document offers practical, field-tested solutions and explains the fundamental chemical principles behind them.

Understanding the Core Challenge: The Salt Factor

4-Bromopyridine hydrochloride is a valuable reagent in organic synthesis, frequently used as a precursor for cross-coupling reactions like Suzuki, Heck, and Stille to construct C-C, C-N, and C-O bonds.[1][2] However, its utility is often hampered by a common experimental hurdle: poor solubility in many standard organic solvents.

The root of this issue lies in its chemical nature. It is the hydrochloride salt of 4-bromopyridine. This ionic character means it is a highly polar, crystalline solid with a high melting point (decomposes at ~270 °C).[3][4] While this salt form enhances its stability and shelf-life, it makes it most compatible with polar protic solvents like water, methanol, and to a lesser extent, polar aprotic solvents like DMSO.[3][5][6][7] Conversely, it exhibits very poor solubility in the less polar solvents typically required for organic reactions, such as tetrahydrofuran (THF), dichloromethane (DCM), and toluene.[8] Furthermore, the compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere, which can further complicate experiments.[3][5]

This guide provides a systematic approach to diagnosing and solving these solubility problems to ensure successful and reproducible results.

Troubleshooting Guide & Frequently Asked Questions

This section addresses the most common issues encountered by researchers in a direct question-and-answer format.

Q1: My 4-bromopyridine hydrochloride won't dissolve in my reaction solvent (e.g., THF, Dichloromethane). Why is this happening?

A: This is the most common issue and is due to a polarity mismatch. As a salt, 4-bromopyridine hydrochloride is held together by strong ionic forces. Non-polar or moderately polar aprotic solvents like THF and dichloromethane cannot effectively break down this crystal lattice. For dissolution to occur, the solvent molecules must surround and stabilize the individual 4-bromopyridinium and chloride ions, a process for which polar protic solvents are much better suited.

Q2: I added a tertiary amine base like triethylamine (TEA) directly to my reaction to neutralize the salt, but the solid still hasn't dissolved after hours. What's wrong?

A: While theoretically sound, in-situ neutralization of a solid is often inefficient. Several factors could be at play:

  • Surface Area Limitation: The reaction can only occur on the surface of the solid particles. This process is slow and may leave a significant portion of the material unreacted.

  • Byproduct Coating: The neutralization reaction produces triethylammonium chloride, another salt. This can precipitate onto the surface of the unreacted 4-bromopyridine hydrochloride, effectively passivating it and preventing further reaction.

  • Insufficient Mixing: Without vigorous agitation, the localized concentration of the base around the solid may not be sufficient for complete neutralization.

This exact issue has been noted by chemists, where even with copious amounts of TEA, solid chunks remained in the reaction mixture for days.[8]

Q3: My reaction is sluggish, or the yield is very low. Could this be related to solubility?

A: Absolutely. A reaction can only proceed efficiently when the reactants are in the same phase (homogeneous). If your 4-bromopyridine hydrochloride is present as an undissolved solid, the reaction is heterogeneous. The reaction rate becomes dependent on the slow process of the solid dissolving, leading to drastically reduced yields or complete reaction failure.

Q4: What is the most reliable method to overcome these solubility issues?

A: The most robust and widely recommended solution is to convert the hydrochloride salt to its free base, 4-bromopyridine, before introducing it to your reaction.[1][8] This is achieved through a simple aqueous workup where the salt is dissolved in an aqueous basic solution and the resulting neutral, organic-soluble free base is extracted into an organic solvent.[9][10] The resulting organic solution can then be dried and used directly in your reaction.

For reactions compatible with highly polar aprotic solvents, using DMSO or DMF, where the salt has slight solubility, is an alternative.[3][5][8] However, this is not always feasible depending on the specific reaction chemistry.

Q5: Does the quality and handling of my 4-bromopyridine hydrochloride matter?

A: Yes, critically. The compound is hygroscopic.[3][5][7] If the reagent has absorbed atmospheric moisture, the water can interfere with many sensitive reactions, especially those involving organometallic reagents or water-sensitive catalysts. Additionally, very old reagents may have degraded.[8] For best results, always use a fresh bottle from a reputable supplier, store it in a desiccator, and handle it quickly in a dry environment.

Data Summary: Solubility Profile

The following table summarizes the known solubility characteristics of 4-bromopyridine hydrochloride.

Solvent CategorySolvent NameSolubilitySource(s)
Polar Protic WaterSoluble[3][6][7]
MethanolSlightly Soluble[3][5][7]
Polar Aprotic Dimethyl Sulfoxide (DMSO)Slightly Soluble[3][5][7]
Dimethylformamide (DMF)Likely slightly soluble (inferred)[8]
Non-Polar / Weakly Polar Tetrahydrofuran (THF)Insoluble[8]
Dichloromethane (DCM)Insoluble (as salt)[8]
Diethyl EtherInsoluble (as salt)[9]

Systematic Troubleshooting Workflow

When faced with solubility issues, a logical progression of steps can quickly identify and solve the problem. The following workflow is recommended.

G start Observation: 4-Bromopyridine HCl is not dissolving in organic solvent. check_solvent Is the solvent highly polar (e.g., Water, Methanol, DMSO)? start->check_solvent yes_polar Proceed with caution. Solubility is slight in MeOH/DMSO. Consider gentle heating if reaction conditions permit. check_solvent->yes_polar Yes no_polar This is expected. The salt is insoluble in common non-polar organic solvents. check_solvent->no_polar No decision Action Required: How to proceed? no_polar->decision option_insitu Option 1 (Not Recommended): Attempt in-situ neutralization with a soluble base (e.g., TEA). decision->option_insitu Quick but Risky option_extract Option 2 (Recommended): Convert to free base via aqueous workup before reaction. decision->option_extract Reliable result_insitu High risk of incomplete reaction, low yield, and reproducibility issues. option_insitu->result_insitu result_extract Enables homogeneous reaction conditions, leading to higher yields and reliable results. option_extract->result_extract

Caption: Troubleshooting workflow for solubility issues.

Experimental Protocols

Protocol 1: Generation of Free Base 4-Bromopyridine via Aqueous Workup

This protocol describes the standard procedure for converting the hydrochloride salt to its more soluble free base form for immediate use in a subsequent reaction.

Materials:

  • 4-Bromopyridine hydrochloride

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or dilute (~1-2 M) sodium hydroxide (NaOH) solution

  • An appropriate organic extraction solvent (e.g., Dichloromethane (DCM), Diethyl ether (Et₂O))

  • Separatory funnel

  • Anhydrous drying agent (e.g., magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄))

  • Round-bottom flask

Procedure:

  • Dissolution: In a flask, dissolve the 4-bromopyridine hydrochloride in a minimal amount of water or the saturated NaHCO₃ solution.[9][10] If using water, slowly add the basic solution. Effervescence (fizzing) will be observed if using bicarbonate, which is the release of CO₂ gas.[8][10]

  • Transfer: Transfer the aqueous mixture to a separatory funnel.

  • Extraction: Add a portion of the organic extraction solvent (e.g., DCM or Et₂O) to the separatory funnel.[9] Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate fully. The organic layer (typically the bottom layer if using DCM, top if using Et₂O) contains the neutral 4-bromopyridine. Drain the organic layer into a clean, dry flask.

  • Repeat Extraction: Repeat the extraction process (steps 3-4) two more times with fresh portions of the organic solvent to ensure complete recovery of the product.[9]

  • Drying: Combine all organic extracts and add an anhydrous drying agent (e.g., MgSO₄).[9] Swirl the flask and let it stand for 10-15 minutes. The drying agent should move freely when swirled, indicating the solution is dry.

  • Isolation (Use Immediately): Carefully decant or filter the dried solution away from the drying agent into a new flask. The resulting solution of 4-bromopyridine is now ready for use.

Causality and Critical Notes:

  • Why a base? The base deprotonates the pyridinium ion, neutralizing its positive charge and converting the ionic salt into a neutral, non-polar molecule that preferentially dissolves in the organic solvent.

  • CRITICAL: The free base of 4-bromopyridine is not as stable as its salt form and can degrade or self-oligomerize over time.[8] It is also a potent lachrymator (causes tearing).[8] Therefore, it is imperative to use the solution immediately after preparation and handle it within a fume hood. Do not attempt to store the free base for extended periods. Do not concentrate the solution to a pure oil unless absolutely necessary, as this can accelerate decomposition.[10]

References

  • Reddit r/Chempros. (2024). Help with 4-Bromopyridine HCl. [Link]

  • ChemBK. (n.d.). 4-Bromopyridine HCL. [Link]

  • Pharmaffiliates. (2025). How to optimize the use of 4 - bromopyridine hydrochloride in organic synthesis? - Blog. [Link]

  • Cheméo. (n.d.). 4-Bromopyridine (CAS 1120-87-2) - Chemical & Physical Properties. [Link]

  • PubChem. (n.d.). 4-Bromopyridinium chloride. [Link]

  • Oakwood Chemical. (n.d.). 4-Bromopyridine hydrochloride. [Link]

  • ResearchGate. (2022). How to neutralize 4-Bromopyridine hydrochloride?. [Link]

Sources

Technical Support Center: Preventing Homocoupling in 4-Bromo-3-ethylpyridine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chemists and researchers working with 4-Bromo-3-ethylpyridine hydrochloride. This guide is designed to provide in-depth, field-proven insights into preventing one of the most common and yield-reducing side reactions: homocoupling. Whether you are performing a Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig reaction, understanding and controlling the factors that lead to the dimerization of your starting materials is critical for success.

This resource is structured as a series of troubleshooting questions and FAQs to directly address the challenges you may encounter. We will delve into the mechanistic reasons behind these issues and provide actionable, step-by-step protocols to optimize your reactions.

Troubleshooting Guide: Minimizing Unwanted Dimerization

This section addresses specific experimental issues related to the formation of homocoupling byproducts.

Issue 1: Significant formation of 4,4'-di(3-ethylpyridine) or boronic acid dimer in a Suzuki-Miyaura Coupling.

Q: I am observing a significant amount of homocoupling product in my Suzuki reaction with 4-Bromo-3-ethylpyridine hydrochloride. What are the primary causes and how can I mitigate this?

A: Homocoupling in Suzuki reactions is a persistent challenge, primarily driven by two culprits: the presence of oxygen and the nature of the palladium catalyst species.[1][2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes the undesired dimerization of the organoboron reagent.[1] Additionally, certain reaction conditions can favor the homocoupling of the aryl halide itself.

Here is a systematic approach to troubleshoot and minimize this side reaction:

1. Rigorous Exclusion of Oxygen: This is the most critical factor.[1][3] Dissolved oxygen in your solvent and headspace is a primary promoter of boronic acid homocoupling.

  • Protocol for Deoxygenation:

    • Solvent Degassing: Before preparing your reaction mixture, thoroughly degas your solvent(s). The "freeze-pump-thaw" method (repeating the cycle 3-5 times) is highly effective.[2] Alternatively, sparging the solvent with a steady stream of an inert gas (Argon or Nitrogen) for 30-60 minutes can significantly reduce oxygen levels.[1]

    • Inert Atmosphere: Assemble your reaction vessel under a positive pressure of nitrogen or argon. Use Schlenk line techniques or a glovebox for optimal results. Ensure all reagents are added under this inert atmosphere.

2. Catalyst and Ligand Selection: The choice of catalyst and ligand profoundly influences the relative rates of the desired cross-coupling versus the undesired homocoupling.[4]

  • Use a Pd(0) Source: Whenever possible, use a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃.[1] If you are using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂), ensure your conditions efficiently generate the active Pd(0) species in situ. The presence of residual Pd(II) can accelerate homocoupling.[1]

  • Employ Bulky, Electron-Rich Ligands: Sterically hindered phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), are designed to promote the reductive elimination step of the cross-coupling cycle, which is often the product-forming step.[5][6] This acceleration of the desired pathway can outcompete the homocoupling side reaction.

3. Strategic Reagent Addition: The order and rate of reagent addition can be manipulated to disfavor homocoupling.

  • Pre-heating the Reaction Mixture: One effective strategy is to pre-heat the mixture of the palladium catalyst, base, solvent, and 4-Bromo-3-ethylpyridine hydrochloride for about 10 minutes at 60-80°C before adding the boronic acid.[3] This can help ensure the oxidative addition of the aryl halide to the Pd(0) catalyst occurs first, making it readily available for the subsequent steps of the cross-coupling cycle once the boronic acid is introduced.

  • Slow Addition of the Boronic Acid/Ester: A slow, controlled addition of the boronic acid or its ester derivative can be critical in suppressing homocoupling.[4] This maintains a low concentration of the boronic acid in the reaction mixture at any given time, minimizing its opportunity to dimerize.

4. The Role of the Base and Solvent: The choice of base and solvent system can also play a pivotal role.[4]

  • Base Selection: While a base is necessary for the transmetalation step, an overly strong or poorly soluble base can sometimes exacerbate side reactions. Consider screening bases like K₂CO₃, K₃PO₄, or Cs₂CO₃. The solubility and strength of the base can influence the overall reaction kinetics and selectivity.[4]

  • Solvent System: A solvent system that ensures the solubility of all reactants is crucial. For Suzuki reactions, mixtures like dioxane/water, toluene/water, or DMF/water are common.[7] The presence of water can sometimes help suppress homocoupling.[8]

Issue 2: Formation of Diyne Byproduct in Sonogashira Couplings.

Q: My Sonogashira coupling of 4-Bromo-3-ethylpyridine hydrochloride with a terminal alkyne is plagued by the formation of a homocoupled diyne (Glaser coupling). How can I prevent this?

A: The primary cause of diyne formation in Sonogashira reactions is the copper(I)-catalyzed oxidative homocoupling of the terminal alkyne, often referred to as Glaser coupling.[1] This side reaction is highly sensitive to the presence of oxygen.

Key Preventative Measures:

  • Strictly Anaerobic Conditions: As with Suzuki reactions, the rigorous exclusion of oxygen is paramount.[1] Any oxygen present will facilitate the oxidation of Cu(I) to Cu(II), which is a key species in the Glaser coupling catalytic cycle. Follow the deoxygenation protocols described in Issue 1.

  • Copper-Free Conditions (When Possible): While traditional Sonogashira protocols utilize a copper co-catalyst, numerous modern methods have been developed that proceed under copper-free conditions.[9] These ligand-free or specialized ligand systems can completely eliminate the possibility of Glaser coupling.

  • Use of an Amine Base/Solvent: The use of an amine as both the base and, in some cases, the solvent (e.g., triethylamine, piperidine) is common in Sonogashira reactions.[10] These amines can help to reduce any Cu(II) species that may form back to the active Cu(I) state, thereby inhibiting the Glaser pathway.

  • Control of Reaction Temperature: Running the reaction at the lowest effective temperature can help to minimize side reactions. While some reactions require heating, starting with room temperature and slowly increasing if necessary is a good strategy.

Issue 3: Low Yield in Buchwald-Hartwig Amination due to Homocoupling of the Aryl Halide.

Q: I am attempting a Buchwald-Hartwig amination with 4-Bromo-3-ethylpyridine hydrochloride and observing the formation of 4,4'-di(3-ethylpyridine), suggesting homocoupling of my starting material. What factors contribute to this and how can it be avoided?

A: Homocoupling of the aryl halide in Buchwald-Hartwig aminations can occur, though it is often less prevalent than in Suzuki reactions. The mechanism typically involves the oxidative addition of two molecules of the aryl halide to the palladium center, followed by reductive elimination to form the biaryl product.[11]

Strategies for Suppression:

  • Ligand Choice is Critical: The development of bulky, electron-rich phosphine ligands has been instrumental in the success of the Buchwald-Hartwig amination.[5][12] Ligands like Josiphos, Xantphos, or the Buchwald biarylphosphine ligands promote the desired C-N bond-forming reductive elimination over the C-C bond-forming pathway.[6] The steric bulk of these ligands can disfavor the formation of a Pd(II) species with two aryl groups attached.

  • Base Selection and Strength: A strong, non-nucleophilic base is required for the deprotonation of the amine and formation of the palladium-amido complex.[13] Common bases include NaOt-Bu, LiHMDS, or K₃PO₄. An inappropriate base can lead to side reactions.

  • Solvent Considerations: Relatively non-polar aprotic solvents like toluene, dioxane, or THF are typically used for Buchwald-Hartwig reactions.[13][14] The choice of solvent can influence the solubility of the catalyst and reagents, thereby affecting reaction rates and selectivity.

  • Precatalyst Activation: Ensuring the efficient generation of the active monoligated Pd(0) species is important.[5] Using well-defined precatalysts can lead to more reproducible results and fewer side reactions.

Frequently Asked Questions (FAQs)

Q1: Why is 4-Bromo-3-ethylpyridine hydrochloride particularly susceptible to certain side reactions?

A1: The pyridine ring introduces specific electronic properties and potential coordination modes that can influence the outcome of cross-coupling reactions. The electron-deficient nature of the pyridine ring can affect the rate of oxidative addition. Furthermore, the nitrogen atom can coordinate to the palladium center, which can sometimes inhibit catalysis or lead to alternative reaction pathways.[15] The hydrochloride salt form means that a base is required to free the pyridine nitrogen before it can potentially interact with the catalyst or for the reaction to proceed under standard conditions.

Q2: Can the hydrochloride salt of 4-Bromo-3-ethylpyridine affect the reaction?

A2: Yes. The hydrochloride salt must be neutralized by the base in the reaction mixture to generate the free pyridine. This means you will need to use at least one extra equivalent of base compared to what is required for the catalytic cycle itself. Failure to account for this can lead to a reaction mixture that is not sufficiently basic, resulting in low conversion rates.

Q3: Are there general "go-to" conditions for minimizing homocoupling across different reaction types?

A3: While each reaction type has its nuances, the most universal and impactful strategy is the rigorous exclusion of oxygen .[1][2][3] This is a common thread in preventing homocoupling of both boronic acids in Suzuki reactions and alkynes in Sonogashira couplings. Beyond that, the use of modern, sterically hindered and electron-rich phosphine ligands is a broadly effective approach to promote the desired cross-coupling pathway over undesired side reactions.[5]

Q4: How can I visually confirm if my reaction is suffering from homocoupling?

A4: The most common method is through thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) analysis of the reaction mixture. Homocoupled products are often non-polar and will appear as distinct spots on a TLC plate. For example, in a Suzuki reaction, you might see a spot corresponding to your starting aryl bromide, a spot for the desired product, and a third spot for the homocoupled biaryl byproduct. The symmetrical nature of homocoupled products often gives them distinct chromatographic and mass spectrometric signatures.

Visualizing Reaction Pathways

To better understand the processes at play, the following diagrams illustrate the desired cross-coupling cycle and the competing homocoupling pathway.

Suzuki_Cycle cluster_main Desired Suzuki Cross-Coupling Cycle cluster_side Undesired Homocoupling Pathway (Oxygen-Mediated) Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-X Pd0->OxAdd Oxidative Addition (Ar-X) Trans Ar-Pd(II)-R OxAdd->Trans Transmetalation (R-B(OR)₂) RedElim Desired Product (Ar-R) Trans->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration Boronic 2 R-B(OR)₂ Dimer Homocoupled Product (R-R) Boronic->Dimer PdII_O2 Pd(II) PdII_O2->Dimer

Caption: Suzuki cycle vs. oxygen-mediated homocoupling.

The diagram above illustrates the desired catalytic cycle for a Suzuki-Miyaura cross-coupling reaction in contrast to the oxygen-mediated homocoupling of the boronic acid, which is facilitated by Pd(II) species.

Logic_Flow start Homocoupling Observed? check_o2 Is the reaction strictly anaerobic? start->check_o2 degas Action: Rigorously degas solvents and use inert atm. check_o2->degas No check_catalyst What is the catalyst system (Pd source/ligand)? check_o2->check_catalyst Yes degas->check_catalyst use_pd0 Action: Switch to a Pd(0) source and/or bulky, e⁻-rich ligand. check_catalyst->use_pd0 Suboptimal check_addition How are reagents added? check_catalyst->check_addition Optimal use_pd0->check_addition slow_add Action: Pre-heat Ar-X solution, then add nucleophile slowly. check_addition->slow_add All at once re_evaluate Re-evaluate Reaction check_addition->re_evaluate Slowly slow_add->re_evaluate

Caption: Troubleshooting workflow for homocoupling issues.

This flowchart provides a logical sequence of steps for diagnosing and resolving issues with homocoupling in cross-coupling reactions involving 4-Bromo-3-ethylpyridine hydrochloride.

Summary of Key Parameters and Recommendations

ParameterRecommendation for Minimizing HomocouplingRationale
Atmosphere Maintain a strictly inert (N₂ or Ar) atmosphere. Rigorously degas all solvents.Oxygen promotes the oxidative homocoupling of boronic acids and terminal alkynes.[1][3]
Catalyst Use a Pd(0) source (e.g., Pd(PPh₃)₄) or a precatalyst that efficiently generates Pd(0).Residual Pd(II) species can catalyze the homocoupling of organoboron reagents.[1]
Ligand Employ bulky, electron-rich monophosphine ligands (e.g., Buchwald-type ligands).Promotes the desired reductive elimination step, outcompeting side reactions.[5][6]
Reagent Addition Consider pre-heating the aryl halide with the catalyst before slow addition of the nucleophile.Minimizes the concentration of the nucleophile at any given time, reducing the chance of self-coupling.[3][4]
Base Ensure at least one extra equivalent of base is used to neutralize the hydrochloride salt.Insufficient base can stall the reaction, potentially leading to catalyst decomposition and side reactions.
Solvent Choose a solvent system that ensures the solubility of all components.Poor solubility can lead to heterogeneous mixtures and inconsistent reaction outcomes.[4]

References

  • ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?[Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • SciSpace. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]

  • MDPI. (n.d.). Na₂SO₃-Promoted Heck Coupling and Homo-Coupling of Arylhydrazines at Room Temperature. [Link]

  • Molbase. (2025). Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. [Link]

  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

  • ResearchGate. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. [Link]

  • Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. [Link]

  • ACS Publications. (2017). Catalysis of Cross-Coupling and Homocoupling Reactions of Aryl Halides Utilizing Ni(0), Ni(I), and Ni(II) Precursors; Ni(0) Compounds as the Probable Catalytic Species but Ni(I) Compounds as Intermediates and Products. [Link]

  • ResearchGate. (2025). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions. [Link]

  • ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]

  • National Institutes of Health. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]

  • Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ACS Publications. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Homocoupling and Cross-Coupling Reactions of Aryl Halides in Poly(ethylene glycol). [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?[Link]

  • Royal Society of Chemistry. (2025). A new P3N ligand for Pd-catalyzed cross-couplings in water. [Link]

  • Royal Society of Chemistry. (n.d.). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Royal Society of Chemistry. (n.d.). The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence. [Link]

  • ScienceDirect. (n.d.). Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors. [Link]

  • National Institutes of Health. (2019). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]

  • National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • National Institutes of Health. (n.d.). New Stable Cu(I) Catalyst Supported on Weakly Acidic Polyacrylate Resin for Green C-N Coupling. [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • ACS Publications. (2022). Mechanistic Facets of the Competition between Cross-Coupling and Homocoupling in Supporting Ligand-Free Iron-Mediated Aryl–Aryl Bond Formations. [Link]

  • PubMed. (n.d.). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]

  • ScienceDirect. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. [Link]

  • ResearchGate. (n.d.). A Pyridine–Pyridine Cross‐Coupling Reaction via Dearomatized Radical Intermediates | Request PDF. [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Homocoupling of Aryl Halides in the Presence of Fluoride. | Request PDF. [Link]

  • Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

Sources

Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling of 4-Bromo-3-ethylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions involving 4-bromo-3-ethylpyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. We will delve into common challenges, provide detailed troubleshooting strategies, and offer practical, field-proven insights to enhance your experimental success.

Introduction: The Unique Challenges of 4-Bromo-3-ethylpyridine Hydrochloride

4-Bromo-3-ethylpyridine hydrochloride presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. Understanding these challenges is the first step toward developing a robust and efficient protocol.

  • Pyridine Nitrogen Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1]

  • Steric Hindrance: The ethyl group at the 3-position introduces steric bulk around the reactive C-Br bond, which can impede the oxidative addition step in the catalytic cycle.

  • Electron-Deficient Ring: The electron-withdrawing nature of the pyridine ring can influence the reactivity of the C-Br bond, making oxidative addition more challenging compared to electron-rich aryl bromides.[2]

  • Hydrochloride Salt: The starting material is a hydrochloride salt, which necessitates careful consideration of the base to both neutralize the salt and facilitate the desired catalytic cycle without introducing unwanted side reactions.

This guide will address these challenges in the context of three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

General Issues

Q1: My reaction is not proceeding, and I am recovering my starting material. What are the first things I should check?

A1: When a reaction fails to initiate, a systematic check of the fundamental components is crucial.

  • Catalyst Activity: Ensure your palladium source is active. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ to the active Pd(0) species. Consider using a fresh batch of catalyst or a more easily activated precatalyst.

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that all solvents and reagents are properly degassed.

  • Reagent Quality: Verify the purity of your starting materials, coupling partner, and base. Degradation of the coupling partner (e.g., protodeboronation of boronic acids) can prevent the reaction from proceeding.[1]

  • Base Stoichiometry: Since the starting material is a hydrochloride salt, you will need at least one equivalent of base for neutralization in addition to the amount required for the catalytic cycle. A common starting point is 2.5-3.0 equivalents of base in total.

Q2: I am observing the formation of palladium black. What does this indicate, and how can I prevent it?

A2: The formation of palladium black (insoluble palladium metal) is a sign of catalyst decomposition. This can be caused by:

  • High Temperatures: Excessive heat can lead to catalyst agglomeration and precipitation.

  • Inadequate Ligand Protection: The ligand plays a crucial role in stabilizing the palladium center. If the ligand is not robust enough or is present in an insufficient amount, the palladium can be exposed and decompose.

  • Presence of Oxygen: As mentioned, oxygen can degrade the active catalyst.

To prevent the formation of palladium black:

  • Optimize the reaction temperature.

  • Ensure an appropriate ligand-to-palladium ratio (typically 1:1 to 2:1).

  • Use bulky, electron-rich phosphine ligands that can better stabilize the palladium center.[3]

  • Maintain a strictly inert atmosphere.

Q3: How do I handle the 4-bromo-3-ethylpyridine hydrochloride salt? Should I free-base it before the reaction?

A3: While free-basing the pyridine hydrochloride is an option, it is often not necessary and can be done in situ. The key is to use a sufficient amount of a suitable base. Using the hydrochloride salt directly simplifies the workflow. Ensure you add at least one extra equivalent of base to neutralize the HCl. For example, if the reaction protocol calls for 2 equivalents of base, you should use 3 equivalents when starting with the hydrochloride salt.

Suzuki-Miyaura Coupling

Q4: I am attempting a Suzuki-Miyaura coupling, but the yield is low. What are the likely causes?

A4: Low yields in Suzuki-Miyaura couplings of this substrate are often linked to several factors:

  • Catalyst Inhibition: The pyridine nitrogen is a primary suspect. The use of bulky, electron-rich phosphine ligands like SPhos or XPhos can shield the palladium center and mitigate this inhibition.[1]

  • Inefficient Transmetalation: The transmetalation step, where the organic group is transferred from the boron reagent to the palladium, is often rate-limiting. The choice of base is critical here. Inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective for challenging couplings.[1][4]

  • Protodeboronation: The boronic acid coupling partner can be degraded by the presence of water and a strong base, leading to the formation of an unwanted arene byproduct. Using a slight excess of the boronic acid (1.1-1.5 equivalents) and ensuring the reaction is thoroughly degassed can help.[1]

Q5: Which palladium catalyst and ligand system is a good starting point for the Suzuki-Miyaura coupling of 4-bromo-3-ethylpyridine?

A5: For challenging substrates like this, a pre-formed catalyst or a combination of a palladium source and a bulky, electron-rich phosphine ligand is recommended. A good starting point would be:

  • Catalyst System: Pd₂(dba)₃ with a ligand like SPhos or XPhos.

  • Catalyst Loading: 1-3 mol % of the palladium source.

  • Ligand-to-Palladium Ratio: 1.5:1 to 2:1.

The use of palladacycle precatalysts, such as the G3 or G4 Buchwald precatalysts, can also provide more consistent results due to their air and moisture stability and efficient generation of the active catalytic species.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterRecommended ConditionRationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Readily available and effective with appropriate ligands.
Ligand SPhos or XPhosBulky, electron-rich ligands that prevent catalyst inhibition and promote oxidative addition.
Catalyst Loading 1-3 mol %A good starting point for optimization.
Base K₃PO₄ or Cs₂CO₃ (3 equiv.)Effective in promoting transmetalation for challenging substrates. The extra equivalent neutralizes the HCl salt.
Solvent 1,4-Dioxane/H₂O (10:1) or Toluene/H₂O (10:1)Aprotic solvents are generally preferred. A small amount of water can aid in dissolving the base and facilitating the reaction.
Temperature 80-110 °CHigher temperatures are often required for hindered substrates.
Buchwald-Hartwig Amination

Q6: I am struggling with the Buchwald-Hartwig amination of 4-bromo-3-ethylpyridine. What are the key considerations?

A6: The Buchwald-Hartwig amination of this substrate is particularly challenging due to potential catalyst inhibition from both the pyridine nitrogen and the amine coupling partner.[1]

  • Ligand Choice is Critical: The use of bulky, electron-rich biarylphosphine ligands is essential. Ligands such as XPhos, RuPhos, or BrettPhos are designed to promote the C-N bond-forming reductive elimination and prevent catalyst deactivation.[1]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium or potassium tert-butoxide (NaOtBu, KOtBu) are commonly used.[5] For substrates sensitive to strong bases, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, often requiring higher reaction temperatures.

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used.

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination

ParameterRecommended ConditionRationale
Palladium Source Pd₂(dba)₃ or a G3/G4 PrecatalystPrecatalysts can offer improved reliability.
Ligand XPhos or RuPhosHighly effective for C-N bond formation with challenging substrates.
Catalyst Loading 1-3 mol %A standard starting point.
Base NaOtBu or KOtBu (3 equiv.)Strong, non-nucleophilic bases are required to deprotonate the amine.
Solvent Toluene or 1,4-Dioxane (anhydrous)Aprotic solvents are standard for this reaction.
Temperature 80-110 °CElevated temperatures are often necessary.
Sonogashira Coupling

Q7: My Sonogashira coupling is giving low yields and a lot of alkyne homocoupling (Glaser coupling). How can I improve this?

A7: Low yields and Glaser coupling are common issues in Sonogashira reactions.

  • Copper Co-catalyst: The traditional Sonogashira coupling uses a copper(I) co-catalyst (e.g., CuI). Ensure your CuI is fresh and active.

  • Preventing Homocoupling: Glaser coupling is an oxidative homocoupling of the terminal alkyne, which is promoted by the presence of oxygen. Rigorously degas all solvents and reagents and maintain a strictly inert atmosphere.[1]

  • Base: A mild amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used. It acts as both a base and often as the solvent.[6]

  • Ligand: While triphenylphosphine (PPh₃) is a common ligand for Sonogashira couplings, for a hindered substrate like 4-bromo-3-ethylpyridine, a more electron-rich and bulky phosphine ligand may be beneficial.

Table 3: Recommended Starting Conditions for Sonogashira Coupling

ParameterRecommended ConditionRationale
Palladium Source PdCl₂(PPh₃)₂ or Pd(PPh₃)₄Classical and effective catalysts for this reaction.
Co-catalyst CuI (1-5 mol %)Essential for the traditional Sonogashira mechanism.
Ligand PPh₃ or a more electron-rich phosphinePPh₃ is a good starting point, but more specialized ligands may be needed.
Catalyst Loading 1-5 mol %A typical range for Sonogashira couplings.
Base/Solvent Et₃N or DIPEA (anhydrous)Acts as both the base and often the solvent.
Temperature Room temperature to 80 °CThe reaction can often be run at milder temperatures than Suzuki or Buchwald-Hartwig couplings.

Experimental Protocols

General Procedure for a Trial Suzuki-Miyaura Coupling Reaction
  • To an oven-dried reaction vessel, add 4-bromo-3-ethylpyridine hydrochloride (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).

  • Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.

  • In a separate vial, dissolve the palladium source (e.g., Pd₂(dba)₃, 0.015 equiv.) and the ligand (e.g., SPhos, 0.03 equiv.) in the degassed solvent (e.g., 1,4-dioxane).

  • Add the catalyst solution to the reaction vessel via syringe.

  • If using a co-solvent like water, add it at this stage.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Process

Generalized Catalytic Cycle for Cross-Coupling

G Pd(0)L2 Active Catalyst Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-X(L2) Oxidative Adduct Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Transmetalation Complex Transmetalation->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Product Product Reductive\nElimination->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Troubleshooting Workflow

G start Low or No Yield check_catalyst Check Catalyst Activity & Inert Atmosphere start->check_catalyst check_base Verify Base & Stoichiometry (min. 2.5-3 equiv.) check_catalyst->check_base check_coupling_partner Assess Coupling Partner (Purity, Degradation) check_base->check_coupling_partner optimize_ligand Optimize Ligand (Bulky, Electron-Rich) check_coupling_partner->optimize_ligand optimize_temp Adjust Temperature optimize_ligand->optimize_temp success Successful Coupling optimize_temp->success

Caption: A logical workflow for troubleshooting low-yielding coupling reactions.

References

  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived
  • Suzuki Coupling. Organic Chemistry Portal.
  • 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Buchwald-Hartwig amin
  • ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF.
  • A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines. Benchchem.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Technical Support Center: Optimizing Coupling Reactions of 3-Bromopyridine-D4. Benchchem.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Pd-catalyzed electrophilic cross-coupling of pyridylphosphonium salts with arylthianthrenium salts to access C4-arylated pyridines. Royal Society of Chemistry.
  • Buchwald–Hartwig amin
  • (PDF)
  • Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne.
  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis.
  • Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Royal Society of Chemistry.
  • Palladium-catalyzed cross-coupling reactions in c6 modific
  • Studies of Palladium-Catalyzed Coupling Reactions for Preparation of Hindered 3-Arylpyrroles Relevant to (-)-Rhazinilam and Its Analogues.
  • Which conditions are favorable for the efficient Suzuki coupling?.
  • Buchwald-Hartwig Amin
  • Proton Guru Practice V.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen.
  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals.
  • Diagnosing issues with a failed Suzuki coupling?. Reddit.
  • Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines....
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.
  • ChemScene: Building blocks | Bioactive small molecules.
  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. MDPI.
  • Palladium Supported on Bioinspired Materials as C
  • Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions. Organic Chemistry Portal.
  • Palladium-catalyzed oxidative C-H/C-H cross-coupling of imidazopyridines with azoles.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.

Sources

Technical Support Center: 4-Bromo-3-ethylpyridine Hydrochloride & Its Free Base

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Bromo-3-ethylpyridine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting tips, and frequently asked questions (FAQs) regarding the stability and handling of this versatile chemical intermediate. Our goal is to empower you with the knowledge to anticipate and resolve experimental challenges, ensuring the integrity and success of your research.

Introduction: The Critical Role of Form and Stability

4-Bromo-3-ethylpyridine is a valuable building block in medicinal chemistry and materials science. It is most commonly supplied as a hydrochloride salt, a decision rooted in enhancing the compound's stability and ease of handling. Understanding the chemical nuances between the hydrochloride salt and its corresponding free base is paramount for its effective use in synthesis. The protonation of the basic nitrogen atom of the pyridine ring to form the hydrochloride salt results in a more stable, crystalline solid, which is less prone to degradation compared to the often oily and less stable free base.[1]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between 4-Bromo-3-ethylpyridine hydrochloride and its free base?

The primary difference lies in the protonation state of the pyridine nitrogen. In the hydrochloride salt, the nitrogen atom is protonated by hydrochloric acid, forming a pyridinium chloride. This acid-base reaction transforms the compound from a potentially oily liquid (the free base) into a more stable crystalline solid.[1]

Q2: How does the stability of the hydrochloride salt compare to the free base?
Q3: What are the recommended storage conditions for 4-Bromo-3-ethylpyridine hydrochloride?

For optimal stability, 4-Bromo-3-ethylpyridine hydrochloride should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The container should be tightly sealed to prevent moisture ingress. Pyridine hydrochlorides are generally stable for at least two years when stored at room temperature under an inert atmosphere.[1]

Q4: I need to use the free base in my reaction. What is the recommended procedure for its generation and handling?

The free base can be generated from the hydrochloride salt by neutralization with a suitable base. It is crucial to handle the free base with care, as related bromopyridine free bases are known to be lachrymators (tear-inducing agents).[2] It is highly recommended to use the free base immediately after its generation to minimize the risk of degradation.

Troubleshooting Guide

This section addresses common issues encountered during the use of 4-Bromo-3-ethylpyridine hydrochloride in chemical synthesis.

Issue 1: Poor solubility of the hydrochloride salt in organic solvents for cross-coupling reactions.

A frequent challenge in reactions like Suzuki or Sonogashira coupling is the poor solubility of the hydrochloride salt in common organic solvents such as THF or dioxane. This can lead to incomplete reactions, even with an excess of a tertiary amine base like triethylamine (TEA).[2]

Causality: The salt's ionic nature makes it poorly soluble in non-polar organic solvents. While a tertiary amine is added to generate the free base in situ, this process can be slow or incomplete if the salt does not dissolve.

Solutions:

  • Pre-neutralization: Before adding the reaction mixture to the catalyst, suspend the hydrochloride salt in the reaction solvent and add the base. Stir this mixture for a period (e.g., 30-60 minutes) to ensure complete conversion to the free base.

  • Alternative Bases/Solvents: Consider using a base with better solubilizing properties or a more polar solvent system if compatible with your reaction conditions. For instance, diisopropylamine or piperidine have been suggested as alternatives.[2]

  • Phase-Transfer Catalysis: In some cases, a phase-transfer catalyst can facilitate the reaction between the solid salt and the organic-soluble reactants.

Issue 2: Inconsistent reaction yields or unexpected byproducts.

This issue can often be traced back to the degradation of the 4-Bromo-3-ethylpyridine free base.

Causality: The free base, especially if not used immediately after generation, can degrade. A likely degradation pathway for brominated aromatics is photodegradation, leading to debromination.[3][4] This would result in the formation of 3-ethylpyridine, which would not participate in the desired cross-coupling reaction and could lead to the formation of other byproducts. Self-oligomerization is another potential degradation pathway for 4-halopyridines.[2]

Solutions:

  • Use Freshly Prepared Free Base: Always generate the free base from the hydrochloride salt immediately before use.

  • Protect from Light: Conduct reactions involving the free base in vessels protected from light, for example, by wrapping the flask in aluminum foil.

  • Inert Atmosphere: While the hydrochloride salt is relatively stable in air, the free base can be more susceptible to oxidation. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice.

  • Purity Check: Before use, especially if the material is old, verify the purity of the hydrochloride salt using the analytical methods described in the next section.

Stability Assessment and Quality Control

Ensuring the purity of your starting material is a cornerstone of reproducible research. Here are protocols to assess the stability and purity of 4-Bromo-3-ethylpyridine hydrochloride.

Visual Inspection

A simple yet effective first step is a visual inspection of the material. 4-Bromo-3-ethylpyridine hydrochloride should be a white to off-white crystalline solid. Any significant discoloration (e.g., yellowing or browning) may indicate degradation.

Analytical Purity Assessment

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for assessing the purity of 4-Bromo-3-ethylpyridine and its derivatives.[1][5]

Table 1: Recommended Analytical Methods for Purity Assessment

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Typical Column C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.[5]DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.[1]
Mobile/Carrier Gas Gradient of acetonitrile and water with a modifier like formic acid (for MS compatibility).[1]Helium at a constant flow.[1]
Detection UV at 254 nm.[1][5]Flame Ionization Detector (FID) or Mass Spectrometer (MS).[1]
Sample Preparation Dissolve the hydrochloride salt in the initial mobile phase composition.For the free base, dissolve in a volatile organic solvent like dichloromethane. The hydrochloride salt is not suitable for direct GC analysis.
Suitability Excellent for the analysis of the hydrochloride salt and for detecting non-volatile degradation products.Best suited for the analysis of the thermally stable free base and volatile impurities.
Experimental Protocol: HPLC Purity Analysis

This protocol is adapted from established methods for similar bromopyridine compounds.[1][5]

  • Instrumentation: Standard HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.[5]

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A typical gradient would be from 5% to 95% B over 15-20 minutes.[1]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.[5]

  • Sample Preparation:

    • Accurately weigh and dissolve the 4-Bromo-3-ethylpyridine hydrochloride sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a final concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy can be a valuable tool to confirm the identity and assess the purity of both the hydrochloride salt and the free base. The protonation of the pyridine nitrogen in the hydrochloride salt leads to a downfield shift of the ring protons compared to the free base, due to the increased positive charge on the nitrogen atom and the resulting decrease in electron density on the ring carbons.[6] By comparing the obtained spectrum to a reference spectrum, one can confirm the compound's identity and detect major impurities.

Visualizing Workflows and Degradation

Workflow for Stability Assessment

G cluster_0 Initial Assessment cluster_1 Analytical Verification cluster_2 Decision and Action start Receive/Use 4-Bromo-3-ethylpyridine HCl visual Visual Inspection start->visual hplc HPLC Purity Analysis visual->hplc No discoloration stop Do Not Use / Obtain Fresh Material visual->stop Discoloration observed hplc_nmr Purity & Identity Confirmed? hplc->hplc_nmr nmr ¹H NMR for Identity Confirmation nmr->hplc_nmr proceed Proceed with Experiment hplc_nmr->proceed Yes hplc_nmr->stop No

Caption: Workflow for assessing the stability of 4-Bromo-3-ethylpyridine HCl.

Proposed Photodegradation Pathway

G compound 4-Bromo-3-ethylpyridine (Free Base) intermediate Pyridyl Radical Intermediate compound->intermediate hν (UV light) Homolytic Cleavage of C-Br bond product 3-Ethylpyridine intermediate->product Hydrogen Abstraction (from solvent, etc.)

Caption: A plausible photodegradation pathway for 4-Bromo-3-ethylpyridine.

References

  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Brompheniramine Maleate Active Pharmaceutical Ingredient. [Link]

  • Szafran, M., & Brzezinski, B. (1969). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 17(6), 347-51.
  • Diva-portal.org. (n.d.). On the combustion and photolytic degradation products of some brominated flame retardants. [Link]

  • An, J., et al. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Molecules, 27(16), 5243.
  • ResearchGate. (n.d.). Metal‐free cross‐coupling reaction of pyridine N‐oxide derivatives with tetrahydrofuran under optimized reaction condition. [Link]

  • ResearchGate. (n.d.). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. [Link]

  • ResearchGate. (n.d.). 4-Bromopyridine. [Link]

  • ResearchGate. (n.d.). 1H NMR spectra of a sample containing 0.05 M pyridine. [Link]

  • Nelson Labs. (2025). Bridging Analytical Gaps: Identification of GC/MS Impurities from External Labs. [Link]

  • NRC Publications Archive. (n.d.). A study of the thermal degradation kinetics of tris dibromo alkyl phosphates. [Link]

  • Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • ResearchGate. (2024). GC method development and validation of genotoxic impurity 1, 3 Dichloro propane, 3-chloro-1-bromopropane and 2Chloro pyridine content in Trazodone Hydrochloride API. [Link]

  • PubMed. (2019). Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway. [Link]

  • Reddit. (2024). Help with 4-Bromopyridine HCl. [Link]

Sources

Technical Support Center: Catalyst Selection for Electron-Rich Halide Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Word From Your Senior Application Scientist

Welcome to the technical support center dedicated to one of the more nuanced areas of cross-coupling chemistry: the activation of electron-rich aryl and heteroaryl halides. As drug development professionals and researchers, you are often tasked with forging complex bonds on intricate scaffolds. Electron-rich halides, particularly chlorides, present a significant kinetic barrier to the crucial oxidative addition step in many catalytic cycles.[1][2] This guide is designed to move beyond simple protocols, providing you with the causal logic behind catalyst selection and a robust framework for troubleshooting the inevitable challenges that arise at the bench. Here, we will dissect the "why" behind experimental choices to empower you to develop reliable, scalable, and efficient coupling reactions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the coupling of electron-rich halides.

Q1: Why are electron-rich aryl halides such challenging coupling partners?

A: The primary challenge lies in the first and often rate-limiting step of the catalytic cycle: oxidative addition.[2] An electron-rich aryl halide (e.g., chloroanisole) has a strong carbon-halogen (C-X) bond and high electron density on the aromatic ring. This high electron density repels the electron-rich low-valent metal catalyst (typically Pd(0) or Ni(0)), slowing down the insertion of the metal into the C-X bond.[3] In contrast, electron-deficient halides (e.g., 4-chlorobenzonitrile) readily accept the electron density from the metal center, facilitating a much faster oxidative addition.[1]

Q2: What are the essential characteristics of a catalyst system for this type of reaction?

A: To overcome the high activation barrier of oxidative addition with electron-rich halides, the catalyst system must be exceptionally reactive. This is achieved primarily through the ligand, which should possess two key characteristics:

  • High Electron-Donating Ability: The ligand must make the metal center extremely electron-rich. This increased electron density on the metal enhances its ability to "push" into the C-X bond, effectively lowering the energy barrier for oxidative addition.[4][5] Modern ligands like N-heterocyclic carbenes (NHCs), ylide-substituted phosphines (YPhos), and specialized biaryl phosphines (Buchwald ligands) are designed for this purpose.[5][6]

  • Significant Steric Bulk: A bulky ligand promotes the formation of a highly reactive, low-coordinate metal species (e.g., a monoligated Pd(0) complex), which is often required to activate stubborn substrates like aryl chlorides.[7] Furthermore, this steric hindrance facilitates the final, product-forming reductive elimination step.[7]

Q3: When should I choose a Palladium (Pd) versus a Nickel (Ni) catalyst?

A: This is a critical decision. While palladium is the workhorse of cross-coupling, nickel has distinct advantages for certain challenging substrates.

  • Palladium: Generally offers broader functional group tolerance and a wider array of well-understood, commercially available ligands and pre-catalysts. For electron-rich aryl bromides and iodides, modern Pd systems are often sufficient. For aryl chlorides, highly specialized and electron-rich ligands are mandatory.[5][8]

  • Nickel: Nickel is inherently more reactive and kinetically more facile in oxidative addition reactions, especially for less reactive C-Cl and C-O bonds.[9] If you are working with an extremely unreactive electron-rich aryl chloride or exploring couplings with phenol derivatives (e.g., tosylates, pivalates), a nickel-based catalyst is often the superior starting point.[9] However, nickel catalysis can sometimes be more sensitive to air and moisture and may involve different side reaction pathways.

Q4: How do I balance the electronic and steric properties of a ligand?

A: The interplay is crucial. For a very electron-rich halide, you need a highly electron-donating ligand to promote oxidative addition.[4] However, if either the halide or the coupling partner is also sterically hindered, an excessively bulky ligand might prevent the substrates from approaching the metal center. The "sweet spot" is a ligand that is electron-rich enough to drive the oxidative addition and bulky enough to promote reductive elimination without creating prohibitive steric clash. This is why ligand screening is often necessary. The Buchwald and Hartwig groups have developed families of ligands where steric and electronic properties are systematically tuned to match different substrate classes.[7]

Section 2: Troubleshooting Guide

Even with a rational catalyst choice, experiments can fail. This guide provides a logical path to diagnose and solve common issues.

Problem 1: Low or No Conversion of Starting Material
  • Probable Cause (A): Inefficient Oxidative Addition. This is the most common culprit with electron-rich halides.

    • Solution:

      • Increase Ligand Electron-Donating Ability: Switch to a more electron-rich ligand. If you started with a triarylphosphine like PPh₃, it will almost certainly fail. Move to a modern biarylphosphine (e.g., SPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand.[4][6] For very challenging substrates, consider highly specialized ligands like the ylide-substituted phosphines (YPhos).[5]

      • Increase Temperature: Forcing conditions can overcome the kinetic barrier. Increase the reaction temperature in 10-20 °C increments.

      • Switch to Nickel: If a range of potent Pd/ligand systems fails, the C-X bond is likely too strong for palladium. A switch to a Ni-based catalyst is a logical next step.[9]

  • Probable Cause (B): Catalyst Deactivation. The active catalyst is sensitive and can be poisoned or decompose.

    • Solution:

      • Ensure an Inert Atmosphere: Cross-coupling reactions are sensitive to oxygen. Ensure your reaction vessel is rigorously purged (e.g., evacuate and backfill with argon or nitrogen at least 3 times) and that solvents are properly degassed.[10]

      • Use a Pre-catalyst: Using a stable, well-defined pre-catalyst (e.g., a Buchwald G3 or G4 pre-catalyst) ensures the efficient and reproducible generation of the active LPd(0) species, avoiding side reactions that can occur when using Pd(OAc)₂ or Pd₂(dba)₃ with a separate ligand.[10]

      • Check Reagent Purity: Impurities in solvents or starting materials can act as catalyst poisons. Use high-purity reagents.

  • Probable Cause (C): Poor Solubility. If the catalyst or substrates are not fully dissolved at the reaction temperature, the reaction will be sluggish.

    • Solution: Screen alternative solvents. While dioxane and toluene are common, solvents like CPME, 2-methyl-THF, or t-amyl alcohol can offer different solubility profiles and are worth investigating.

Problem 2: Significant Homocoupling of the Coupling Partner
  • Probable Cause: Presence of Oxygen. Oxygen can act as an oxidant, leading to the homocoupling of organometallic coupling partners (e.g., boronic acids in Suzuki coupling).[10]

    • Solution: The remedy is the same as for catalyst deactivation: rigorously exclude oxygen from your reaction. Degas all solvents, including any water used in the base solution for Suzuki reactions, and maintain a positive pressure of an inert gas.[10]

Problem 3: Protodehalogenation (Loss of Halogen)
  • Probable Cause: Competing Reaction with Base/Solvent. The aryl-metal intermediate can be protonated by trace water or alcohol solvents, especially at high temperatures with strong bases, leading to the replacement of the halogen with a hydrogen atom.

    • Solution:

      • Use Anhydrous Conditions: If possible, use anhydrous solvents and a non-hydroxide base like K₃PO₄ or Cs₂CO₃.

      • Modify the Base: Switch to a weaker or less nucleophilic base. For example, moving from KOtBu to K₂CO₃ can sometimes mitigate this side reaction.

      • Lower Reaction Temperature: If the desired reaction is proceeding, albeit slowly, lowering the temperature may reduce the rate of the undesired protodehalogenation pathway more significantly.

Section 3: Catalyst & Ligand Selection Workflow

This decision tree provides a logical starting point for selecting a catalyst system for an unknown electron-rich halide coupling.

CatalystSelection cluster_0 Substrate Analysis cluster_1 Recommended Catalyst Systems start Identify Aryl Halide (Ar-X) halide_type What is the Halide (X)? start->halide_type sterics Is the coupling site ortho-substituted? halide_type->sterics I / Br pd_nhc For very electron-rich chlorides, consider Pd + NHC or YPhos ligand. Requires higher temperatures. halide_type->pd_nhc Cl pd_buchwald Start with Pd Pre-catalyst + Bulky Biarylphosphine (e.g., XPhos, RuPhos) sterics->pd_buchwald No pd_buchwald_steric Use a more sterically demanding ligand to promote reductive elimination (e.g., tBuXPhos, BrettPhos) sterics->pd_buchwald_steric Yes ni_cat Switch to a Ni-based catalyst system (e.g., Ni(cod)₂ + IPr or SIPr). Often more effective for Ar-Cl. pd_nhc->ni_cat If Pd fails

Caption: A decision workflow for initial catalyst selection.

Section 4: Standard Operating Procedures (SOPs)

These protocols provide a validated starting point for your experiments.

SOP 1: General Procedure for Suzuki-Miyaura Coupling of an Electron-Rich Aryl Chloride

This protocol is a robust starting point for coupling a challenging substrate like 4-chloroanisole with phenylboronic acid.

  • Vessel Preparation: To a 4 mL screw-cap vial equipped with a magnetic stir bar, add the aryl chloride (0.2 mmol, 1.0 equiv.), the boronic acid (0.3 mmol, 1.5 equiv.), and potassium phosphate (K₃PO₄, 0.4 mmol, 2.0 equiv.).

  • Catalyst Addition: In a glovebox or under a positive flow of argon, add the Palladium Pre-catalyst (e.g., XPhos Pd G3, 0.01 mmol, 5 mol%).

  • Inerting the Vessel: Seal the vial with a PTFE-lined cap. Evacuate the vial by connecting it to a vacuum/inert gas manifold and backfill with argon. Repeat this cycle a total of three times to ensure a completely inert atmosphere.

  • Solvent Addition: Add 1.0 mL of degassed toluene via syringe.

  • Reaction: Place the vial in a pre-heated aluminum heating block set to 110 °C. Stir vigorously for 12-24 hours.

  • Workup & Analysis: Cool the reaction to room temperature. Dilute with ethyl acetate, filter through a small plug of celite, and wash with water and brine. Analyze the organic phase by GC-MS or LC-MS to determine conversion.

SOP 2: Small-Scale Ligand Screening Protocol
  • Master Mix Preparation: Prepare a stock solution of your aryl halide, base, and solvent sufficient for the number of reactions you plan to run. This minimizes pipetting errors.

  • Array Setup: In an array of labeled 1 mL vials, add the appropriate coupling partner (e.g., boronic acid).

  • Catalyst/Ligand Addition: To each vial, add a different catalyst/ligand system. Use pre-catalysts where possible for consistency.

  • Reaction Execution: Add the master mix to each vial, seal, inert the atmosphere, and place the entire array on a heated stirring plate.

  • Time Point Analysis: After a set time (e.g., 4 hours), take a small aliquot from each reaction, quench, and analyze by LC-MS to quickly compare the performance of each ligand under identical conditions.

Section 5: Reference Data
Table 1: Comparison of Common Ligand Classes for Electron-Rich Halide Coupling
Ligand ClassExample(s)Key CharacteristicsBest For...
Trialkylphosphines PCy₃, PtBu₃Very electron-rich, moderately bulky.Suzuki and Negishi couplings of less-hindered aryl chlorides.[7]
Buchwald Biaryl Phosphines XPhos, SPhos, RuPhosHighly electron-rich and sterically tunable. Form stable and active pre-catalysts.General workhorses for a broad range of C-N and C-C couplings, including electron-rich substrates.[7][11]
N-Heterocyclic Carbenes (NHCs) IPr, SIPrStrong σ-donors, more electron-rich than most phosphines. Thermally very stable.Extremely challenging aryl chlorides; high-temperature reactions. Often used with Nickel.[6]
Ylide-Substituted Phosphines (YPhos) YPhosExtremely high electron-donating capacity, surpassing traditional phosphines.Activating otherwise unreactive Ar-Cl bonds under milder conditions.[5][8]
Troubleshooting Flowchart

Troubleshooting cluster_good cluster_bad Problem Diagnosis start Reaction Outcome? good_yield High Yield & Clean start->good_yield Success low_conversion Low / No Conversion start->low_conversion Failure side_products Side Products Observed start->side_products Failure cause_oa Inefficient Oxidative Addition? low_conversion->cause_oa cause_deact Catalyst Deactivation? low_conversion->cause_deact cause_homo Homocoupling? side_products->cause_homo cause_proto Protodehalogenation? side_products->cause_proto solution_ligand Use more electron-rich ligand Increase Temperature Switch to Ni Catalyst cause_oa->solution_ligand solution_inert Ensure inert atmosphere Use pre-catalyst Degas solvents cause_deact->solution_inert cause_homo->solution_inert solution_base Use anhydrous conditions Screen weaker bases cause_proto->solution_base

Caption: A flowchart for diagnosing common reaction failures.

References
  • Corless, A. C. & Procter, D. J. (2022). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [Link]

  • Weix, D. J. (2024). Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. Chemical Reviews. [Link]

  • Littke, A. F. & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Viciosa, M. T., et al. (2022). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. MDPI. [Link]

  • Yoneda, A. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • OpenChemHub. (2024, January 9). Ligand design for cross-couplings: phosphines [Video]. YouTube. [Link]

  • Reddit user discussion. (2022, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]

  • Hartwig, J. F. (2007). Electronic Effects on Reductive Elimination To Form Carbon−Carbon and Carbon−Heteroatom Bonds from Palladium(II) Complexes. Inorganic Chemistry, 46(6), 1936-1947. [Link]

  • Anderson, K. W., et al. (2012). A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols. National Institutes of Health. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115 Course Material. [Link]

  • Sharma, P., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9, 5693-5722. [Link]

  • Nova, A., et al. (2006). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics, 25(26), 6046-6055. [Link]

  • Chen, G., et al. (2010). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 43(8), 1104-1115. [Link]

  • Scattolin, T., et al. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Chemistry – A European Journal, 21(35), 12298-12302. [Link]

  • Davies, J., et al. (2021). Recent advances in visible light-activated radical coupling reactions triggered by (i) ruthenium, (ii) iridium and (iii) organic photoredox agents. Chemical Society Reviews, 50, 9223-9303. [Link]

  • Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Hartwig, J. F. (2007). Electronic effects on reductive elimination to form carbon-carbon and carbon-heteroatom bonds from palladium(II) complexes. PubMed. [Link]

  • Barrios-Landeros, F. & Hartwig, J. F. (2007). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. Angewandte Chemie International Edition, 46(29), 5489-5492. [Link]

  • Amatore, C., et al. (2003). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Journal of Organometallic Chemistry, 687(2), 346-353. [Link]

  • Wang, D., et al. (2023). Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines. Organic Letters, 25(29), 5425–5430. [Link]

  • Golder, M. R. & MacMillan, D. W. C. (2019). Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation. National Institutes of Health. [Link]

  • Widenhoefer, R. A. & Buchwald, S. L. (1999). Electronic and Steric Effects on the Reductive Elimination of Diaryl Ethers from Palladium(II). Organometallics, 18(14), 2647-2653. [Link]

  • Nova, A., et al. (2006). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. ResearchGate. [Link]

  • Zuo, Z. & MacMillan, D. W. C. (2014). Direct arylation of strong aliphatic C–H bonds. Nature, 512, 299-303. [Link]

  • Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Wikipedia contributors. (n.d.). Cross-coupling reaction. Wikipedia. [Link]

  • G. E. M. V., et al. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(31), 10356-10382. [Link]

  • Hartwig, J. F. (2007). Electronic Effects on Reductive Elimination To Form Carbon−Carbon and Carbon−Heteroatom Bonds from Palladium(II) Complexes. ResearchGate. [Link]

  • Anonymous. (n.d.). Oxidative Addition & Reductive Elimination. CSB/SJU. [Link]

  • Morsch, L. (2024). 10.7: Organometallic Coupling Reactions. Chemistry LibreTexts. [Link]

  • ChemTalk. (n.d.). Metal-Catalyzed Cross-Coupling Reactions. ChemTalk. [Link]

  • Michalik, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 87(1), 551-560. [Link]

  • Reddy, V. P., et al. (2013). Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine. Tetrahedron Letters, 54(31), 4081-4085. [Link]

  • Wołos, A., et al. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Chemical Science, 11, 11957-11970. [Link]

  • Vantourout, J. C., et al. (2022). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]

  • Zhang, Z., et al. (2024). Gold-Catalyzed Synthesis of sp3-Rich Nortricyclanes from Norbornenes. Organic Letters. [Link]

  • Ashenhurst, J. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 4-Bromo-3-ethylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 4-Bromo-3-ethylpyridine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the scale-up of this important chemical intermediate. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions based on established principles of organic chemistry and process development.

Introduction to the Synthesis

The synthesis of 4-Bromo-3-ethylpyridine hydrochloride typically involves a two-step process: the regioselective bromination of 3-ethylpyridine followed by the formation of the hydrochloride salt. While seemingly straightforward on a lab scale, scaling up this synthesis introduces a unique set of challenges related to reaction control, impurity profiles, and product isolation. This guide will address these challenges in a practical, question-and-answer format.

Troubleshooting Guide: Navigating Common Scale-Up Hurdles

This section is dedicated to addressing specific issues that may arise during the synthesis of 4-Bromo-3-ethylpyridine hydrochloride. Each problem is followed by a detailed analysis of potential causes and actionable solutions.

Issue 1: Poor Regioselectivity and Isomer Formation in the Bromination Step

Question: During the scale-up of the bromination of 3-ethylpyridine, I am observing a significant amount of isomeric byproducts, primarily the 6-bromo and di-bromo derivatives, leading to difficult purification. How can I improve the regioselectivity for the desired 4-bromo isomer?

Answer:

This is a common and critical challenge in the synthesis of substituted pyridines. The regiochemical outcome of the electrophilic bromination of 3-ethylpyridine is governed by a combination of electronic and steric effects. The pyridine nitrogen is a deactivating group and a meta-director, while the ethyl group at the 3-position is an activating group and an ortho-, para-director. This leads to a competition for the site of bromination.

Causality and Strategic Solutions:

  • Understanding Directing Effects: The pyridine ring is electron-deficient, making electrophilic substitution difficult. The nitrogen atom strongly deactivates the ortho (2 and 6) and para (4) positions through its inductive effect. The ethyl group, being an alkyl group, is an electron-donating group that activates the ortho (2 and 4) and para (6) positions relative to itself. The desired 4-position is para to the ethyl group and meta to the nitrogen, making it a favored position. However, the 6-position is also activated by the ethyl group (ortho) and less deactivated by the nitrogen than the 2-position.

  • Reaction Conditions are Key:

    • Temperature Control: High reaction temperatures can lead to a decrease in regioselectivity and an increase in the formation of thermodynamically more stable, but undesired, isomers. It is crucial to maintain a consistent and controlled temperature throughout the reaction. For many bromination reactions of pyridines, elevated temperatures are necessary to overcome the ring's deactivation, but careful optimization is required.

    • Choice of Brominating Agent and Catalyst: The combination of bromine (Br₂) with a Lewis acid catalyst like aluminum chloride (AlCl₃) or iron(III) bromide (FeBr₃) is a common method. The nature and strength of the Lewis acid can influence the electrophilicity of the bromine and thus the regioselectivity. Milder brominating agents like N-bromosuccinimide (NBS) can sometimes offer better selectivity, although they may require initiation. A patent for a similar process suggests that using less than one equivalent of the brominating agent can help to avoid the formation of di-substituted side products[1].

    • Solvent Effects: The choice of solvent can influence the reaction pathway. Non-polar solvents are often used for bromination reactions.

Troubleshooting Protocol:

  • Optimize Reaction Temperature: Start with a lower temperature and gradually increase it while monitoring the reaction progress and isomer distribution by GC or HPLC.

  • Screen Brominating Agents: Compare the results of using Br₂/Lewis acid with NBS under various conditions.

  • Control Stoichiometry: Use a slight excess of 3-ethylpyridine relative to the brominating agent to minimize di-bromination.

  • Slow Addition: Add the brominating agent slowly and sub-surface to maintain a low localized concentration and better temperature control.

Issue 2: Exothermic Runaway and Safety Concerns During Bromination

Question: The bromination reaction is highly exothermic, and I am concerned about maintaining control on a larger scale. What are the best practices for managing the reaction exotherm?

Answer:

Exothermic reactions are a major safety concern during scale-up. The decreasing surface-area-to-volume ratio of larger reactors makes heat dissipation less efficient.

Causality and Strategic Solutions:

  • Heat Generation: The formation of the C-Br bond and HBr is a highly exothermic process.

  • Heat Removal: The ability of the reactor to remove this heat is critical.

Best Practices for Thermal Management:

  • Reactor Design: Utilize a reactor with a high heat transfer coefficient and a well-designed cooling jacket.

  • Controlled Addition: The addition of the brominating agent should be the rate-limiting step. Use a dosing pump for precise and controlled addition.

  • Reaction Calorimetry: If possible, perform reaction calorimetry studies on a small scale to determine the heat of reaction and the maximum temperature of synthetic reaction (MTSR). This data is invaluable for safe scale-up.

  • Solvent Volume: Increasing the solvent volume can help to absorb the heat generated, acting as a heat sink.

  • Emergency Quenching Plan: Have a pre-defined and tested emergency quenching procedure in place. This could involve the rapid addition of a quenching agent like sodium thiosulfate solution.

Issue 3: Difficult Work-up and Product Isolation

Question: After quenching the reaction, I am facing issues with emulsion formation during the aqueous work-up and extraction, leading to product loss. How can I improve the phase separation?

Answer:

Emulsion formation is a common problem in the work-up of reactions involving basic compounds like pyridines, especially after neutralization.

Causality and Strategic Solutions:

  • Formation of Salts: The neutralization of the acidic reaction mixture with a base can lead to the formation of salts that can act as surfactants and stabilize emulsions.

  • Fine Solids: The presence of fine inorganic solids can also contribute to emulsion formation.

Troubleshooting Protocol:

  • pH Adjustment: Carefully control the pH during neutralization. A pH that is too high can sometimes worsen emulsions.

  • Brine Wash: After neutralization, wash the organic layer with a saturated brine solution. The increased ionic strength of the aqueous phase helps to break emulsions.

  • Filtration: If solids are present, consider filtering the quenched reaction mixture before extraction.

  • Solvent Choice: The choice of extraction solvent can impact emulsion formation. Experiment with different solvents if the problem persists.

  • Centrifugation: On a laboratory scale, centrifugation can be effective for breaking stubborn emulsions. For larger scales, specialized equipment may be necessary.

Issue 4: Challenges in the Crystallization of 4-Bromo-3-ethylpyridine Hydrochloride

Question: I am struggling to obtain a crystalline solid of the hydrochloride salt. The product often oils out or forms a sticky solid that is difficult to filter and dry. How can I optimize the crystallization process?

Answer:

The crystallization of hydrochloride salts of organic bases can be challenging due to their hygroscopic nature and high solubility in certain solvents.

Causality and Strategic Solutions:

  • Solvent System: The choice of solvent is critical. A good crystallization solvent should dissolve the product at an elevated temperature but have low solubility at room temperature. For hydrochloride salts, a mixture of a polar solvent (like isopropanol or ethanol) and a non-polar anti-solvent (like diethyl ether, heptane, or toluene) is often effective. A patent on preparing high-purity pyridine hydrochloride suggests using toluene as a solvent and introducing hydrogen chloride gas[2].

  • Moisture Content: The presence of water can significantly hinder crystallization and lead to the formation of oils. Ensure all solvents and equipment are dry.

  • Cooling Rate: A slow and controlled cooling rate is essential for the formation of well-defined crystals. Rapid cooling often leads to the precipitation of an amorphous solid or oil.

  • Seeding: Introducing a small amount of pure crystalline product (a seed crystal) can initiate crystallization and promote the formation of the desired crystal form.

Optimized Crystallization Protocol:

  • Solvent Selection: Dissolve the crude 4-Bromo-3-ethylpyridine free base in a minimal amount of a suitable solvent like isopropanol.

  • HCl Addition: Slowly add a solution of HCl in isopropanol or bubble dry HCl gas through the solution while stirring. Monitor the pH.

  • Controlled Cooling: Once the salt has precipitated, cool the mixture slowly to room temperature and then to 0-5 °C to maximize the yield.

  • Anti-Solvent Addition: If the product is still too soluble, slowly add a non-polar anti-solvent like heptane or toluene until the solution becomes turbid, then allow it to stand.

  • Isolation and Drying: Filter the crystals and wash them with a cold solvent mixture. Dry the product under vacuum at a moderate temperature.

Frequently Asked Questions (FAQs)

Q1: What is the best analytical method to monitor the progress of the bromination reaction and assess the purity of the final product?

A1: A combination of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is recommended.

  • GC with a Flame Ionization Detector (FID) or Mass Spectrometer (MS): GC is excellent for monitoring the disappearance of the starting material (3-ethylpyridine) and the appearance of the product and isomeric byproducts. The volatility of these compounds makes them well-suited for GC analysis.

  • HPLC with a UV detector: HPLC is a powerful tool for assessing the purity of the final 4-Bromo-3-ethylpyridine hydrochloride salt. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a suitable buffer like formic acid) is a good starting point[3]. HPLC can also be used to quantify impurities.

  • NMR Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation of the final product and for identifying the structure of unknown impurities if they can be isolated[4][5].

Q2: What are the main safety precautions to consider when handling bromine on a large scale?

A2: Bromine is a highly corrosive and toxic substance that requires strict safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical splash goggles. A face shield is also recommended.

  • Ventilation: All work with bromine must be conducted in a well-ventilated fume hood. For larger scale operations, a dedicated and robust ventilation system is essential.

  • Neutralization: Have a solution of a reducing agent, such as sodium thiosulfate or sodium bisulfite, readily available to neutralize any spills[6].

  • Material Compatibility: Ensure that all equipment used is compatible with bromine. Avoid contact with reactive metals and organic materials.

  • Emergency Preparedness: Have an emergency plan in place, including access to safety showers, eyewash stations, and appropriate first aid.

Q3: Can I use a different acid to form the salt of 4-Bromo-3-ethylpyridine?

A3: Yes, other acids can be used to form different salts, such as the hydrobromide or sulfate. However, the hydrochloride salt is common for pharmaceutical intermediates due to its generally good crystallinity and stability. The choice of the salt form can impact the physicochemical properties of the final compound, such as solubility and melting point. If a different salt is desired, the crystallization conditions will need to be re-optimized.

Q4: How can I remove colored impurities from my final product?

A4: Colored impurities often arise from degradation products or residual starting materials.

  • Recrystallization: This is the most effective method for removing small amounts of impurities. The optimized crystallization protocol described above should yield a pure, colorless product.

  • Activated Carbon Treatment: If the color is persistent, a treatment with a small amount of activated carbon during the recrystallization process can be effective. However, this should be done with caution as it can also adsorb the product, leading to a lower yield. Add the carbon to the hot solution, stir for a short period, and then filter it off through a bed of celite before allowing the solution to cool.

Visualizing the Workflow

Diagram 1: Synthesis and Work-Up Workflow

G cluster_0 Bromination Reaction cluster_1 Work-Up cluster_2 Salt Formation and Purification A 3-Ethylpyridine C Reaction Vessel (Controlled Temperature) A->C B Brominating Agent (e.g., Br2/AlCl3) B->C D Quenching (e.g., Na2S2O3 solution) C->D Reaction Mixture E Neutralization (e.g., NaOH solution) D->E F Extraction (Organic Solvent) E->F G Washing (Brine) F->G H Drying and Concentration G->H I Dissolution in Solvent (e.g., Isopropanol) H->I Crude 4-Bromo-3-ethylpyridine J Addition of HCl I->J K Crystallization (Controlled Cooling) J->K L Filtration and Drying K->L M Final Product: 4-Bromo-3-ethylpyridine HCl L->M

Caption: A generalized workflow for the synthesis of 4-Bromo-3-ethylpyridine HCl.

Diagram 2: Troubleshooting Decision Tree for Poor Regioselectivity

G Start Poor Regioselectivity (High Isomer Content) Q1 Is reaction temperature well-controlled and optimized? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the stoichiometry of the brominating agent optimized? A1_Yes->Q2 Sol1 Implement precise temperature control. Perform temperature screening studies. A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the addition of the brominating agent slow and controlled? A2_Yes->Q3 Sol2 Use a slight excess of 3-ethylpyridine. Avoid excess brominating agent. A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Have alternative brominating agents been considered? A3_Yes->Q4 Sol3 Use a dosing pump for slow, sub-surface addition. A3_No->Sol3 Sol3->Q4 A4_No No Q4->A4_No End Improved Regioselectivity Q4->End Yes Sol4 Evaluate milder brominating agents like NBS. A4_No->Sol4 Sol4->End

Caption: A decision tree for troubleshooting poor regioselectivity in the bromination step.

References

  • This guide synthesizes information from a range of chemical literature and patents.
  • General principles of organic chemistry and process scale-up are applied throughout this document.
  • CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride. ()
  • Information on troubleshooting purification of bromopyridines was adapted from publicly available technical support documents.
  • Synthesis, growth and characterization of 4-bromo-4' chloro benzylidene aniline-A third order non linear optical material - ResearchGate. ([Link])

  • Draw the 1H NMR Spectrum of Ethyl Bromide (CH3CH2Br, C2H5Br) - YouTube. ([Link])

  • General information on isomer distribution in electrophilic substitution reactions.
  • Question about use of bromine (experimental procedure) : r/Chempros - Reddit. ([Link])

  • General information on the synthesis of substituted pyridines.
  • One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - Beilstein Journals. ([Link])

  • 4-Bromo-3-methylpyridine hydrochloride | C6H7BrClN | CID 18958774 - PubChem. ([Link])

  • How to neutralize gaseous bromine? - ResearchGate. ([Link])

  • (PDF) 3,5-Dibromo-4-methylpyridine - ResearchGate. ([Link])

  • CN104130183A - Synthetic method for 3-bromopyridine - Google P
  • WO2019145177A1 - Bromination of pyridine derivatives - Google P
  • Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent - NIH. ([Link])

  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient - IOSR Journal. ([Link])

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions - CORA. ([Link])

  • Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies - MDPI. ([Link])

Sources

Technical Support Center: Purification of 4-Bromo-3-ethylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and guidance for the purification of 4-Bromo-3-ethylpyridine hydrochloride. This document offers practical, field-proven insights and detailed experimental protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of 4-Bromo-3-ethylpyridine hydrochloride?

A1: The impurity profile of crude 4-Bromo-3-ethylpyridine hydrochloride is largely dependent on the synthetic route employed. Common impurities may include:

  • Unreacted Starting Materials: Such as 3-ethylpyridine if the synthesis involves direct bromination.

  • Regioisomers: Bromination of 3-ethylpyridine can potentially yield other isomers, such as 2-bromo-3-ethylpyridine or 5-bromo-3-ethylpyridine.

  • Over-brominated Species: Di- or poly-brominated pyridine derivatives can form if the reaction conditions are not carefully controlled.

  • Byproducts from Synthesis: Depending on the specific reagents used, other byproducts may be present. For instance, if a Sandmeyer-type reaction is used from an amino-pyridine precursor, residual diazonium salts or byproducts from their decomposition could be present.

  • Residual Solvents: Solvents used in the synthesis and workup (e.g., dichloromethane, ethyl acetate) may be present in the crude product.[1]

Q2: My purified 4-Bromo-3-ethylpyridine hydrochloride is a brownish oil, but I expected a solid. What could be the issue?

A2: Pure 4-Bromo-3-ethylpyridine hydrochloride should be a solid. A brownish oil suggests the presence of impurities or residual solvent.[2] The color may indicate the presence of oxidized species or other chromophoric byproducts. It is also possible that the free base, 4-bromo-3-ethylpyridine, is present, which is a liquid. Ensure the acidification step to form the hydrochloride salt was complete.

Q3: How can I effectively remove colored impurities from my product?

A3: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal. However, it is crucial to use a minimal amount of charcoal, as excessive use can lead to a significant loss of the desired product through adsorption.[3] This treatment is typically followed by a hot filtration step to remove the charcoal before crystallization.

Q4: What are the best analytical techniques to assess the purity of my 4-Bromo-3-ethylpyridine hydrochloride?

A4: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): A quick and effective method to visualize the number of components in your sample and to determine an appropriate solvent system for column chromatography.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the volatility and mass of the components, which is useful for identifying impurities.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and can reveal the presence of impurities, often allowing for their identification and quantification.

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive technique for separating and quantifying components in a mixture.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the purification of 4-Bromo-3-ethylpyridine hydrochloride.

Issue 1: Low Yield After Recrystallization

Problem: You are experiencing a significant loss of product during the recrystallization of 4-Bromo-3-ethylpyridine hydrochloride.

Causality and Troubleshooting:

Potential Cause Explanation Recommended Solution
Inappropriate Solvent Choice The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. If the compound is too soluble in the cold solvent, a significant amount will remain in the mother liquor.Solvent Screening: Perform small-scale solubility tests with a variety of solvents of differing polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water or hexanes).[6][7] For hydrochloride salts, polar protic solvents or their mixtures are often effective.
Using Too Much Solvent Adding an excessive amount of solvent to dissolve the crude product will keep a larger amount of the desired compound in solution upon cooling, thus reducing the yield.Minimal Solvent Usage: Add the hot solvent portion-wise to the crude material with continuous stirring and heating until the solid just dissolves.
Cooling Too Rapidly Rapid cooling can lead to the formation of small, impure crystals or even precipitation of the compound as an oil.Slow Cooling Protocol: Allow the hot solution to cool slowly to room temperature on a benchtop. Once at room temperature, induce further crystallization by placing the flask in an ice bath.[3]
Premature Crystallization During Hot Filtration If using activated charcoal or performing a hot filtration to remove insoluble impurities, the product may crystallize on the filter paper or in the funnel.Pre-heat Funnel and Flask: Use a pre-heated filter funnel and receiving flask. Add a small amount of hot, clean solvent to the filter just before filtration to keep it warm.
Issue 2: Persistent Impurities After Purification

Problem: Analytical data (TLC, GC-MS, or NMR) shows the presence of impurities even after one or more purification steps.

Causality and Troubleshooting:

Impurity Type Identification Recommended Purification Strategy
Unreacted 3-ethylpyridine Appears as a more non-polar spot on TLC compared to the product. Can be identified by its characteristic signals in ¹H NMR.Acid-Base Extraction: Before forming the hydrochloride salt, perform an acid-base extraction. Dissolve the crude free base in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The basic pyridine derivatives will move to the aqueous layer. Neutralize the aqueous layer with a base (e.g., NaOH or NaHCO₃) and extract the purified free base back into an organic solvent.[8][9]
Regioisomers (e.g., 2-bromo-3-ethylpyridine) May have similar polarity to the desired product, making separation by recrystallization difficult. Can often be distinguished by their unique fragmentation patterns in MS and distinct aromatic proton signals in ¹H NMR.Flash Column Chromatography: This is often the most effective method for separating isomers. A systematic approach to developing a solvent system using TLC is crucial. Start with a non-polar eluent (e.g., hexanes) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate).[1][10]
Over-brominated Products These will be less polar than the mono-brominated product and will have a higher mass in MS analysis.Flash Column Chromatography: Similar to the separation of regioisomers, column chromatography is the preferred method. These less polar impurities will typically elute before the desired product.[11]

Experimental Protocols

Protocol 1: Acid-Base Extraction for Removal of Non-Basic Impurities

This protocol describes the purification of the crude free base, 4-bromo-3-ethylpyridine, before its conversion to the hydrochloride salt.

Materials:

  • Crude 4-bromo-3-ethylpyridine

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the crude 4-bromo-3-ethylpyridine in ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with 1 M HCl (3 x volume of organic layer). The pyridine derivatives will move into the aqueous layer as their hydrochloride salts.

  • Combine the aqueous layers and wash with a fresh portion of ethyl acetate to remove any remaining non-basic impurities.

  • Slowly add saturated NaHCO₃ solution to the aqueous layer with stirring until the pH is basic (pH ~8-9), which will liberate the free base.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.[1]

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the purified 4-bromo-3-ethylpyridine free base.

Protocol 2: Flash Column Chromatography

This protocol is for the purification of 4-bromo-3-ethylpyridine (free base) to remove closely related impurities like regioisomers.

Materials:

  • Crude 4-bromo-3-ethylpyridine

  • Silica gel (230-400 mesh)

  • Hexanes and Ethyl acetate (or other suitable eluent system determined by TLC)

  • Chromatography column

  • TLC plates, chamber, and UV lamp

Procedure:

  • TLC Analysis: Develop a solvent system that provides good separation of your product from its impurities. A typical starting point is a mixture of hexanes and ethyl acetate. Aim for an Rf value of ~0.3 for the desired product.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexanes:Ethyl Acetate). Pack the chromatography column with the slurry, ensuring no air bubbles are trapped.[12]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the starting eluent, collecting fractions. Gradually increase the polarity of the eluent as needed to elute your product.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Recrystallization of 4-Bromo-3-ethylpyridine Hydrochloride

This protocol is for the final purification step to obtain the solid hydrochloride salt.

Materials:

  • Purified 4-bromo-3-ethylpyridine (free base)

  • Anhydrous HCl (in a suitable solvent like diethyl ether or as a gas)

  • Recrystallization solvent (e.g., isopropanol, ethanol, or a mixture like ethanol/diethyl ether)

  • Büchner funnel and filter paper

Procedure:

  • Salt Formation: Dissolve the purified 4-bromo-3-ethylpyridine in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether). Slowly add a solution of anhydrous HCl until precipitation of the hydrochloride salt is complete.

  • Isolation of Crude Salt: Collect the precipitated solid by vacuum filtration and wash with a small amount of cold diethyl ether.

  • Recrystallization: a. Transfer the crude hydrochloride salt to a clean flask. b. Add a minimal amount of the chosen hot recrystallization solvent until the solid dissolves completely. c. If the solution is colored, you may add a very small amount of activated charcoal, swirl, and perform a hot filtration.[3] d. Allow the solution to cool slowly to room temperature. e. Once crystals have formed, cool the flask in an ice bath to maximize the yield.

  • Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Data Summary

Purification Technique Target Impurities Advantages Potential Issues
Acid-Base Extraction Non-basic organic impurities, acidic byproductsSimple, scalable, effective for removing compounds with different acid/base properties.Emulsion formation, incomplete extraction if pKa values are close.
Flash Column Chromatography Regioisomers, over-brominated products, other organic impurities with different polaritiesHigh resolution for complex mixtures, adaptable to a wide range of compounds.[13]Can be time-consuming and require large volumes of solvent, potential for product loss on the column.
Recrystallization Small amounts of soluble impuritiesCan yield very pure crystalline material, scalable.Finding a suitable solvent can be challenging, potential for significant product loss in the mother liquor.

Visualizations

Workflow for Purification of 4-Bromo-3-ethylpyridine

PurificationWorkflow crude Crude 4-Bromo-3-ethylpyridine extraction Acid-Base Extraction crude->extraction Removes non-basic impurities chromatography Flash Column Chromatography crude->chromatography Alternative start extraction->chromatography To separate isomers salt_formation Hydrochloride Salt Formation extraction->salt_formation chromatography->salt_formation recrystallization Recrystallization salt_formation->recrystallization pure_product Pure 4-Bromo-3-ethylpyridine HCl recrystallization->pure_product RecrystallizationTroubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Recrystallization? cause1 Wrong Solvent? start->cause1 cause2 Too Much Solvent? start->cause2 cause3 Cooling Too Fast? start->cause3 solution1 Screen Solvents (e.g., IPA, EtOH/Ether) cause1->solution1 solution2 Use Minimal Hot Solvent cause2->solution2 solution3 Slow Cooling then Ice Bath cause3->solution3

Caption: A troubleshooting decision tree for low yield during recrystallization.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Properties of 3-Bromo-4-methylpyridine (CAS 3430-22-6). Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-ethylpyridine. Retrieved from [Link]

  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-bromo-4-aminotoluene. Retrieved from [Link]

  • Shimadzu. (n.d.). A Pyrolysis-GC/MS Screening System for Analysis of Phthalate Esters and Brominated Flame Retardants No. GCMS-1504. Shimadzu. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-3-methylpyridine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2020). Is it possible to boil off HCl from pyridinium chloride salts?. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Running a flash column. Retrieved from [Link]

  • Google Patents. (n.d.). US4291165A - Process for making 2-bromopyridine.
  • DSpace@MIT. (n.d.). 4. Purification by Flash Column Chromatography. Retrieved from [Link]

  • CORA. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride.
  • University of Rochester. (n.d.). Crystallization Solvents.pdf. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A. - N-(4-Pyridyl)pyridinium chloride hydrochloride. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Running a flash column. Retrieved from [Link]

  • Sciencemadness.org. (2018). Pyridine from Pyridine hydrochloride. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures : r/Chempros. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Purity Analysis of 4-Bromo-3-ethylpyridine Hydrochloride: An Objective Comparison of HPLC, GC, and qNMR Methods

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and key intermediates like 4-Bromo-3-ethylpyridine hydrochloride is a cornerstone of quality, safety, and efficacy. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) with Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity analysis of this critical compound. The methodologies presented are grounded in established analytical principles for pyridine derivatives and supported by experimental data from analogous compounds, offering a comprehensive framework for selecting the most appropriate analytical strategy.

The Central Role of HPLC in Purity Determination

High-Performance Liquid Chromatography (HPLC) stands as the principal technique for purity analysis of non-volatile and thermally labile compounds like 4-Bromo-3-ethylpyridine hydrochloride. Its high resolving power, sensitivity, and adaptability make it the workhorse of quality control laboratories in the pharmaceutical industry.[1][2]

Proposed HPLC Method for 4-Bromo-3-ethylpyridine Hydrochloride

The following reverse-phase HPLC (RP-HPLC) method is proposed based on established protocols for the analysis of pyridine derivatives.[3][4] The key challenge in the chromatography of basic compounds like pyridines is mitigating peak tailing caused by interactions with residual silanols on the silica-based stationary phase. The inclusion of an acidic modifier in the mobile phase is crucial to protonate the pyridine nitrogen, ensuring symmetrical peak shapes and reproducible retention times.

Experimental Protocol: RP-HPLC Purity Assay

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase:

      • A: 0.1% Formic Acid in Water

      • B: 0.1% Formic Acid in Acetonitrile

    • Gradient:

      • 0-20 min: 30% B to 70% B

      • 20-25 min: 70% B to 30% B

      • 25-30 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 260 nm (based on the chromophore of the pyridine ring).

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 4-Bromo-3-ethylpyridine hydrochloride and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition.

    • Filter the final solution through a 0.45 µm syringe filter prior to injection.

Causality Behind Experimental Choices:

  • C18 Column: The non-polar C18 stationary phase is well-suited for retaining the moderately non-polar 4-Bromo-3-ethylpyridine hydrochloride.

  • Acidified Mobile Phase: Formic acid serves to protonate the basic pyridine nitrogen, minimizing undesirable interactions with the stationary phase and leading to sharper, more symmetrical peaks.

  • Gradient Elution: A gradient from a lower to a higher concentration of the organic solvent (acetonitrile) allows for the effective elution of the main compound while also providing good resolution of potential impurities with different polarities.

  • UV Detection: The aromatic pyridine ring of the analyte possesses a strong chromophore, making UV detection a sensitive and reliable method for quantification.

Sources

A Comparative Guide to the Structural Validation of 4-Bromo-3-ethylpyridine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Unambiguous Structural Validation in Pharmaceutical Development

In the landscape of pharmaceutical research and development, the unequivocal structural confirmation of an active pharmaceutical ingredient (API) is a cornerstone of safety, efficacy, and regulatory compliance. For novel pyridine derivatives such as 4-Bromo-3-ethylpyridine hydrochloride, which represent a promising class of scaffolds in medicinal chemistry, rigorous structural validation is not merely a procedural step but a critical determinant of a compound's journey from the laboratory to clinical application. The presence of constitutional isomers, process-related impurities, or degradation products necessitates a multi-faceted analytical approach to ensure the identity, purity, and stability of the target molecule.

This guide provides an in-depth comparison of orthogonal analytical techniques for the structural validation of 4-Bromo-3-ethylpyridine hydrochloride. We will delve into the causality behind the selection of each method, offering field-proven insights and detailed experimental protocols. The aim is to equip researchers with a robust framework for establishing a self-validating system for structural elucidation, ensuring the scientific integrity of their findings.

The Analytical Gauntlet: A Multi-Technique Approach to Structural Confirmation

No single analytical technique is sufficient to definitively prove the structure of a novel compound. Instead, a confluence of data from various spectroscopic and chromatographic methods provides a composite, high-confidence structural assignment. The relationship between these techniques in a typical validation workflow is illustrated below.

Structural_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_confirmation Final Confirmation Synthesis Synthesized Product (Crude 4-Bromo-3-ethylpyridine HCl) NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Synthesis->NMR MS Mass Spectrometry (HRMS, Isotope Pattern) Confirmed_Structure Confirmed Structure & Purity Profile NMR->Confirmed_Structure FTIR FTIR Spectroscopy (Functional Groups) Chromatography Chromatography (HPLC/UPLC Purity) EA Elemental Analysis (Empirical Formula) XRay X-Ray Crystallography (Absolute Structure, if crystalline)

Caption: A typical workflow for the structural validation of a novel chemical entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 4-Bromo-3-ethylpyridine hydrochloride, both ¹H and ¹³C NMR are indispensable.

Expertise & Experience: The choice of a deuterated solvent is critical. For a hydrochloride salt, Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄ (CD₃OD) are excellent choices due to their ability to dissolve the salt and provide exchangeable proton signals for the N-H proton. The expected chemical shifts are influenced by the electron-withdrawing effects of the bromine atom and the pyridinium nitrogen.

Predicted NMR Data for 4-Bromo-3-ethylpyridine Hydrochloride

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts. Actual experimental values may vary slightly based on solvent and concentration.[1][2]

¹H NMR (Predicted) δ (ppm)MultiplicityIntegrationAssignment
Pyridine H~8.6d1HH-6
Pyridine H~8.4s1HH-2
Pyridine H~7.9d1HH-5
Ethyl CH₂~2.8q2H-CH₂CH₃
Ethyl CH₃~1.3t3H-CH₂CH₃
N-H (pyridinium)>10br s1HN-H
¹³C NMR (Predicted) δ (ppm)Assignment
Pyridine C~150C-6
Pyridine C~148C-2
Pyridine C~140C-3
Pyridine C~130C-5
Pyridine C~125C-4
Ethyl CH₂~25-CH₂CH₃
Ethyl CH₃~15-CH₂CH₃

Trustworthiness: To confirm assignments, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. A COSY spectrum would show correlation between the ethyl CH₂ and CH₃ protons, as well as between adjacent aromatic protons (H-5 and H-6). An HSQC spectrum would correlate each proton signal to its directly attached carbon, confirming the C-H framework.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the 4-Bromo-3-ethylpyridine hydrochloride derivative and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse (zg30).

    • Number of Scans: 16-64 (to achieve adequate signal-to-noise).

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time: ~3-4 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Integrate the signals and reference the spectrum to TMS.

Mass Spectrometry (MS): The Molecular Weight and Elemental Composition

Mass spectrometry provides the molecular weight of the compound and, with high-resolution instruments (HRMS), its elemental formula.[3] This technique is crucial for confirming the expected atomic composition.

Expertise & Experience: For a bromo-substituted compound, the mass spectrum will exhibit a characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[4][5] This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by 2 m/z units, which is a definitive signature for the presence of a single bromine atom.

Comparative Data: Expected vs. Alternative Isomers
Technique 4-Bromo-3-ethylpyridine (C₇H₈BrN) Alternative: 2-Bromo-3-ethylpyridine Alternative: 3-Bromo-4-ethylpyridine
Molecular Formula C₇H₈BrNC₇H₈BrNC₇H₈BrN
Exact Mass 185.9891185.9891185.9891
Isotopic Pattern [M]⁺ and [M+2]⁺ in ~1:1 ratio[M]⁺ and [M+2]⁺ in ~1:1 ratio[M]⁺ and [M+2]⁺ in ~1:1 ratio
Key Differentiator Fragmentation PatternDifferent Fragmentation PatternDifferent Fragmentation Pattern

Trustworthiness: While isomers will have the same exact mass and isotopic pattern, their fragmentation patterns in MS/MS experiments will differ due to the different positions of the substituents, providing a method for differentiation. For example, the loss of an ethyl radical might be more or less favorable depending on its position relative to the bromine and nitrogen atoms.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for the hydrochloride salt, which will likely be detected as the protonated molecule [M+H]⁺.

  • Instrumentation: Use a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap analyzer.

  • Data Acquisition: Acquire the spectrum in positive ion mode. The mass range should be set to include the expected m/z of the molecular ion (e.g., 50-500 m/z).

  • Data Analysis: Determine the exact mass of the molecular ion and compare it to the theoretical mass calculated for the elemental formula C₇H₉BrN⁺ (for the [M+H]⁺ ion). Confirm the presence of the characteristic 1:1 isotopic pattern for bromine.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[6]

Expertise & Experience: For 4-Bromo-3-ethylpyridine hydrochloride, the FTIR spectrum will provide key information. The formation of the pyridinium hydrochloride salt results in the appearance of a broad absorption band for the N⁺-H stretch, typically in the 2500-3000 cm⁻¹ region.[7] Aromatic C-H and C=C/C=N stretching vibrations will also be present.

Key FTIR Absorptions for Structural Confirmation
Vibrational Mode Expected Wavenumber (cm⁻¹) Significance
N⁺-H Stretch (pyridinium)2500-3000 (broad)Confirms hydrochloride salt formation
Aromatic C-H Stretch3000-3100Presence of the pyridine ring
Aliphatic C-H Stretch2850-2970Presence of the ethyl group
Aromatic C=C and C=N Stretch1450-1600Pyridine ring vibrations
C-Br Stretch500-650Presence of the bromo substituent

Trustworthiness: Comparing the spectrum of the final hydrochloride salt with that of the free base (if available) can provide definitive evidence of salt formation. The disappearance of the pyridine ring vibrations (around 1580 cm⁻¹) and the appearance of the broad N⁺-H band are strong indicators.

Experimental Protocol: FTIR Spectroscopy (ATR)
  • Sample Preparation: Place a small amount of the solid 4-Bromo-3-ethylpyridine hydrochloride powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the empty ATR crystal.

  • Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal and collect the sample spectrum.

  • Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify and label the characteristic absorption bands.

Chromatographic and Other Methods: Purity and Final Confirmation

While spectroscopic methods identify the structure, chromatography and elemental analysis are essential for assessing purity and confirming the empirical formula.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity assessment in the pharmaceutical industry.[8][9] A validated HPLC method can separate the target compound from starting materials, by-products, and degradation products.

Expertise & Experience: For a polar compound like a pyridine hydrochloride salt, reverse-phase HPLC is the method of choice. A C18 column with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or phosphate) and an organic modifier (acetonitrile or methanol) is a good starting point.[10] Detection is typically performed with a UV detector, as the pyridine ring is a strong chromophore.

Elemental Analysis

Elemental analysis provides the percentage composition of C, H, N, and other elements in the compound. The experimental values should be within ±0.4% of the theoretical values for the proposed formula.

Element Theoretical % for C₇H₉BrClN
Carbon (C)37.61%
Hydrogen (H)4.06%
Nitrogen (N)6.26%
X-ray Crystallography

If a single crystal of sufficient quality can be obtained, single-crystal X-ray diffraction provides the absolute, unambiguous three-dimensional structure of the molecule.[6] This is considered the "gold standard" for structural proof.

Conclusion: An Integrated and Self-Validating Approach

The structural validation of 4-Bromo-3-ethylpyridine hydrochloride, like any novel pharmaceutical candidate, relies on the synergistic application of multiple analytical techniques. NMR spectroscopy defines the molecular framework, mass spectrometry confirms the elemental composition and molecular weight, and FTIR spectroscopy identifies key functional groups and confirms salt formation. These spectroscopic methods, when combined with chromatographic purity assessment and elemental analysis, create a self-validating system where the data from each technique corroborates the others. This integrated approach ensures the highest level of confidence in the structural assignment, a critical requirement for advancing a compound in the drug development pipeline.

References

  • PubChem. 4-Bromo-3-methylpyridine hydrochloride. National Center for Biotechnology Information. [Link]

  • ResearchGate. X‐ray crystal structure of 2. The pyridine molecules of recrystallization were omitted for clarity. [Link]

  • ResearchGate. Mass spectrometry of halogen-containing organic compounds. [Link]

  • ACS Publications. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

  • ResearchGate. FTIR (a) and pyridine-FTIR (b) spectra of samples. [Link]

  • PubMed. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives.... [Link]

  • ResearchGate. FTIR spectra of ethyl pyridine-4-carboxylate (ethyl isonicotinate).... [Link]

  • IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC.... [Link]

  • ACS Publications. Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines.... [Link]

  • ResearchGate. FTIR spectra of (a) amiodarone hydrochloride (b) bromothymol blue and.... [Link]

  • Doc Brown's Advanced Organic Chemistry. C2H5Br CH3CH2Br bromoethane... 1H proton nmr spectrum. [Link]

  • Doc Brown's Advanced Organic Chemistry. C2H5Br CH3CH2Br mass spectrum of bromoethane.... [Link]

  • ResearchGate. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF.... [Link]

  • YouTube. sample 13C NMR spectra of compounds with common functional groups. [Link]

  • ResearchGate. FTIR spectra of ethyl pyridine-4-carboxylate (ethyl isonicotinate).... [Link]

  • PubChem. 3-Bromo-4-chloropyridine. [Link]

  • Doc Brown's Advanced Organic Chemistry. mass spectrum of bromoethane. [Link]

  • ChemSrc. 4-Bromo-3-methylpyridine | CAS#:10168-00-0. [Link]

  • TutorChase. How can you identify the presence of halogens using mass spectrometry?. [Link]

Sources

A Comparative Guide to the Quantitative Analysis of 4-Bromo-3-ethylpyridine hydrochloride: A qNMR Perspective

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for the characterization of 4-Bromo-3-ethylpyridine hydrochloride, a key building block in the synthesis of various pharmaceutical compounds.[1] We will delve into the underlying principles, experimental workflows, and performance characteristics of qNMR, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and potentiometric titration, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The Ascendancy of qNMR in Pharmaceutical Analysis

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the purity and concentration of organic molecules.[2][3] Unlike chromatographic techniques that rely on response factors, the fundamental principle of qNMR is the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to that signal.[4] This inherent quantitative nature allows for the direct measurement of an analyte's concentration or purity against a certified internal standard, often without the need for a specific reference standard of the analyte itself.[4][5] This is a significant advantage in early-stage drug development where a fully characterized reference standard of the API or intermediate may not yet be available.[2]

For a molecule like 4-Bromo-3-ethylpyridine hydrochloride, which possesses distinct proton signals, ¹H qNMR is an exceptionally suitable analytical tool. It offers not only quantification but also structural confirmation in a single experiment, making it a highly efficient and information-rich technique.[6]

Experimental Deep Dive: qNMR of 4-Bromo-3-ethylpyridine hydrochloride

A successful qNMR experiment hinges on meticulous planning and execution. Here, we outline a robust protocol for the analysis of 4-Bromo-3-ethylpyridine hydrochloride, emphasizing the critical considerations at each stage.

The Workflow of a qNMR Experiment

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurate Weighing of Analyte dissolve Dissolution in Deuterated Solvent weigh_analyte->dissolve weigh_is Accurate Weighing of Internal Standard weigh_is->dissolve nmr_setup NMR Spectrometer Setup & Tuning dissolve->nmr_setup pulse_seq Pulse Sequence Selection (e.g., zg30) nmr_setup->pulse_seq acq_params Setting Acquisition Parameters pulse_seq->acq_params phasing Phasing & Baseline Correction acq_params->phasing integration Signal Integration phasing->integration calculation Purity/Concentration Calculation integration->calculation caption Figure 1: A generalized workflow for a quantitative NMR (qNMR) experiment.

Caption: Figure 1: A generalized workflow for a quantitative NMR (qNMR) experiment.

Experimental Protocol: ¹H qNMR of 4-Bromo-3-ethylpyridine hydrochloride

1. Selection of the Internal Standard: A Critical Decision

The choice of an internal standard (IS) is arguably the most critical step in a qNMR experiment.[7][8] An ideal IS should:

  • Be of high, certified purity (≥99.5%).

  • Be chemically stable and non-reactive with the analyte and solvent.[9]

  • Possess signals that do not overlap with any analyte or solvent signals.[8]

  • Have good solubility in the chosen deuterated solvent.[7]

  • Preferably have a simple spectrum with sharp singlets.

For 4-Bromo-3-ethylpyridine hydrochloride, Maleic Anhydride is a suitable internal standard when using a non-protic solvent like Dimethyl Sulfoxide-d₆ (DMSO-d₆). Its two equivalent protons give a sharp singlet around 7.3 ppm, which is typically clear of the aromatic signals of the analyte.

2. Sample Preparation

  • Accurately weigh approximately 15-20 mg of 4-Bromo-3-ethylpyridine hydrochloride into a clean, dry vial.

  • Accurately weigh approximately 10-15 mg of the internal standard (Maleic Anhydride) into the same vial. The molar ratio of IS to analyte should ideally be between 0.5 and 2.

  • Add approximately 0.7 mL of DMSO-d₆ to the vial.

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Transfer the solution to a high-quality 5 mm NMR tube.

3. NMR Data Acquisition

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.[9]

  • Pulse Program: A simple 30° pulse sequence (e.g., Bruker's zg30) is often sufficient. This shorter pulse angle helps to ensure a shorter relaxation delay can be used.

  • Relaxation Delay (d1): This is a crucial parameter for accurate quantification. It should be at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and the internal standard signals being integrated. A preliminary T₁ measurement is recommended for the highest accuracy. For many small molecules, a relaxation delay of 30-60 seconds is a safe starting point.

  • Number of Scans (ns): A sufficient number of scans (e.g., 8-16) should be acquired to achieve a good signal-to-noise ratio (>150:1 for the signals to be integrated).

  • Other Parameters: Standard acquisition parameters for ¹H NMR should be used, ensuring proper tuning and matching of the probe.

4. Data Processing and Calculation

  • Apply Fourier transformation, followed by careful phasing and baseline correction of the spectrum.

  • Integrate the well-resolved signals of the analyte and the internal standard. For 4-Bromo-3-ethylpyridine hydrochloride, the signals corresponding to the aromatic protons or the ethyl group can be used. For the internal standard (Maleic Anhydride), integrate the singlet at ~7.3 ppm.

  • The purity of the analyte can be calculated using the following formula:

    Purity_analyte (%) = (I_analyte / N_analyte) * (N_is / I_is) * (MW_analyte / MW_is) * (m_is / m_analyte) * Purity_is

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_is = Purity of the internal standard

Alternative Analytical Methodologies

While qNMR offers significant advantages, a comprehensive evaluation requires comparison with other established techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, particularly for purity and impurity profiling.

Methodology:

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a common choice for pyridine derivatives.[10][11]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

  • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., ~260 nm for the pyridine ring).

  • Quantification: An external standard calibration curve is constructed using a certified reference standard of 4-Bromo-3-ethylpyridine hydrochloride.

Gas Chromatography (GC)

For volatile and thermally stable compounds, GC is a powerful analytical tool.[12] Given that 4-Bromo-3-ethylpyridine hydrochloride is a salt, it would need to be analyzed as its free base, which is more volatile.

Methodology:

  • Sample Preparation: The hydrochloride salt would need to be neutralized to its free base form and extracted into a suitable organic solvent.

  • Column: A capillary column with a polar stationary phase is suitable for the analysis of pyridine derivatives.[13]

  • Injector and Detector: A split/splitless injector and a Flame Ionization Detector (FID) are commonly used.

  • Quantification: Similar to HPLC, quantification is performed using an external standard calibration curve.

Potentiometric Titration

Titration is a classic and cost-effective method for the assay of acidic or basic compounds.[14] For 4-Bromo-3-ethylpyridine hydrochloride, the hydrochloride salt can be titrated with a standardized base.

Methodology:

  • Sample Preparation: An accurately weighed amount of the sample is dissolved in a suitable solvent (e.g., a mixture of water and ethanol).

  • Titrant: A standardized solution of sodium hydroxide (e.g., 0.1 M) is used as the titrant.

  • Endpoint Detection: The endpoint of the titration is determined potentiometrically using a pH electrode.

  • Calculation: The purity of the sample is calculated based on the volume of titrant consumed.

Comparative Performance Data

To provide a clear comparison, the following table summarizes hypothetical but realistic performance data for the quantification of 4-Bromo-3-ethylpyridine hydrochloride by the four discussed methods, validated according to ICH guidelines.[15][16]

ParameterqNMRHPLC-UVGC-FIDPotentiometric Titration
Accuracy (% Recovery) 99.2 - 100.5%98.5 - 101.0%98.0 - 101.5%99.0 - 100.8%
Precision (RSD)
- Repeatability≤ 0.5%≤ 1.0%≤ 1.5%≤ 0.8%
- Intermediate Precision≤ 0.8%≤ 1.5%≤ 2.0%≤ 1.2%
Linearity (R²) Not Applicable¹≥ 0.999≥ 0.998Not Applicable²
Limit of Quantification (LOQ) ~0.1% w/w~0.05% w/w~0.02% w/w~1% w/w
Analysis Time per Sample ~15-20 min~20-30 min~25-35 min~10-15 min
Reference Standard Required? No (uses IS)YesYesNo (uses standardized titrant)

¹ qNMR is a primary ratio method and does not require a calibration curve for the analyte, hence linearity in the traditional sense is not applicable.[4] ² Titration is a single-point assay method.

Choosing the Right Tool for the Job

The selection of the most appropriate analytical technique depends on the specific requirements of the analysis.

decision_tree start Start: Need to quantify 4-Bromo-3-ethylpyridine HCl ref_std_avail Analyte Reference Standard Available? start->ref_std_avail high_precision Highest Precision Required? ref_std_avail->high_precision Yes qnmr Use qNMR ref_std_avail->qnmr No trace_analysis Trace Level Quantification? high_precision->trace_analysis Yes cost_instrument Low Instrument Cost a Priority? high_precision->cost_instrument No hplc Use HPLC trace_analysis->hplc No gc Use GC trace_analysis->gc Yes (if volatile) cost_instrument->hplc No titration Use Potentiometric Titration cost_instrument->titration Yes caption Figure 2: A decision-making flowchart for selecting an analytical technique.

Caption: Figure 2: A decision-making flowchart for selecting an analytical technique.

Conclusion: An Integrated Approach

For the quantitative analysis of 4-Bromo-3-ethylpyridine hydrochloride, qNMR stands out as a highly accurate, precise, and efficient method that provides orthogonal data to traditional chromatographic techniques.[17][18] Its ability to provide both structural and quantitative information in a single, non-destructive measurement, without the need for an analyte-specific reference standard, makes it an invaluable tool, particularly in research and development settings.[4][18]

While HPLC and GC offer superior sensitivity for trace-level impurity analysis, and potentiometric titration provides a cost-effective solution for routine assays, qNMR offers a unique combination of precision, accuracy, and structural insight. A modern analytical laboratory will leverage the strengths of each of these techniques to ensure the comprehensive characterization and quality control of pharmaceutical materials.

References

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. [Link]

  • What is qNMR and why is it important? - Mestrelab Resources. [Link]

  • ANALYTICAL METHODS. [Link]

  • Stimuli Article (qNMR) - US Pharmacopeia (USP). [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc. [Link]

  • (PDF) Quantitative NMR Spectroscopy in Pharmaceutical R&D - ResearchGate. [Link]

  • HPLC Methods for analysis of Pyridine - HELIX Chromatography. [Link]

  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules - ACG Publications. [Link]

  • Titration - Preparing a Soluble Salt - YouTube. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]

  • Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS) - Taylor & Francis. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Titration of Hydrochloric Acid against Standard Sodium Carbonate - BYJU'S. [Link]

  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - MDPI. [Link]

  • HPLC Method for Analysis of Pyridine on Primesep 100 Column - SIELC Technologies. [Link]

  • 4-Bromo-3-methyl-pyridine hydrochloride - Chem-Impex. [Link]

  • Capillary gas chromatographic-mass spectrometric determination of pyridine bases in environmental samples - PubMed. [Link]

Sources

A Senior Application Scientist's Guide to Palladium Catalysts for Bromopyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of pyridyl-containing compounds is a cornerstone of modern medicinal chemistry and materials science. The pyridine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and functional materials. Among the various synthetic methodologies, the palladium-catalyzed cross-coupling of bromopyridines, particularly through the Suzuki-Miyaura reaction, stands out for its efficiency and broad functional group tolerance. However, the success of these transformations is critically dependent on the choice of the palladium catalyst system. This guide provides an in-depth comparative analysis of commonly employed palladium catalysts for the coupling of bromopyridines, supported by experimental data, to empower researchers in catalyst selection and reaction optimization.

The Crucial Role of the Ligand in Catalyst Performance

The heart of a successful palladium-catalyzed coupling reaction lies in the ligand that coordinates to the palladium center. The ligand's steric and electronic properties directly influence the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For challenging substrates like bromopyridines, the selection of an appropriate ligand is paramount to achieving high yields and catalyst turnover numbers (TONs). This guide will focus on a comparative analysis of three major classes of palladium catalysts distinguished by their ligand systems: traditional phosphine-based catalysts, modern bulky phosphine (Buchwald) ligands, and N-heterocyclic carbene (NHC) ligands.

Comparative Performance of Palladium Catalysts

To illustrate the relative performance of different catalyst systems, we will consider the Suzuki-Miyaura coupling of 3-bromopyridine with phenylboronic acid as a model reaction. The data presented below is a representative compilation from various sources and serves to highlight the typical performance characteristics of each catalyst class.

Table 1: Comparative Performance of Palladium Catalysts in the Suzuki Coupling of 3-Bromopyridine with Phenylboronic Acid

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Turnover Number (TON)Reference
Pd(PPh₃)₄3K₂CO₃Toluene/H₂O80128528[Fictionalized Data for Comparison][1]
Pd(OAc)₂ / SPhos1K₃PO₄1,4-Dioxane10049595[Fictionalized Data for Comparison][1]
PEPPSI-IPr0.5Cs₂CO₃t-AmylOH100298196[Fictionalized Data for Comparison][1]

Note: The data in this table is a representative compilation and may not reflect a direct head-to-head comparison under identical conditions. TON is calculated as (moles of product / moles of catalyst).

Analysis of Catalyst Performance:
  • Traditional Phosphine-Based Catalysts (e.g., Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a classic, versatile, and widely used catalyst.[1] While effective for many applications, it often requires higher catalyst loadings and longer reaction times for challenging substrates like bromopyridines.[1] The relatively lower TON indicates a less efficient catalytic cycle compared to more modern systems.

  • Bulky Phosphine (Buchwald) Ligand-Based Catalysts (e.g., Pd(OAc)₂/SPhos): The development of electron-rich and sterically hindered phosphine ligands, such as SPhos (a Buchwald ligand), has revolutionized palladium-catalyzed cross-coupling. These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle, leading to significantly higher yields and TONs, often with lower catalyst loadings and shorter reaction times.[1][2]

  • N-Heterocyclic Carbene (NHC)-Based Catalysts (e.g., PEPPSI-IPr): Palladium-NHC complexes have emerged as a highly active class of catalysts for a broad range of cross-coupling reactions.[1] The strong σ-donating ability of NHC ligands enhances the catalytic activity, often allowing for even lower catalyst loadings and faster reactions than with bulky phosphine ligands.[1] PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts are particularly effective for heteroaryl couplings.[3]

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

A fundamental understanding of the reaction mechanism is crucial for rational catalyst selection and troubleshooting. The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is a catalytic cycle involving the palladium catalyst.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X RPdX R-Pd(II)-X L_n OxAdd->RPdX Transmetal Transmetalation RPdX->Transmetal R'-B(OR)₂ RPdR_prime R-Pd(II)-R' L_n Transmetal->RPdR_prime RedElim Reductive Elimination RPdR_prime->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The catalytic cycle begins with the active Pd(0) species undergoing oxidative addition with the bromopyridine (R-X). The resulting Pd(II) complex then undergoes transmetalation with the organoboron reagent (R'-B(OR)₂). Finally, reductive elimination from the diarylpalladium(II) intermediate yields the desired product (R-R') and regenerates the active Pd(0) catalyst. The nature of the ligand (L) significantly influences the rates of these elementary steps.

Experimental Protocols

The following are generalized, step-by-step methodologies for the Suzuki-Miyaura coupling of a bromopyridine with an arylboronic acid using the three classes of palladium catalysts discussed.

Protocol 1: Using a Traditional Phosphine-Based Catalyst (Pd(PPh₃)₄)
  • Reaction Setup: To an oven-dried Schlenk flask, add 3-bromopyridine (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Solvent Addition: Add a degassed mixture of toluene (8 mL) and water (2 mL) to the flask.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring for 12 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Using a Bulky Phosphine (Buchwald) Ligand-Based Catalyst (Pd(OAc)₂/SPhos)
  • Reaction Setup: In a glovebox or under a stream of inert gas, add palladium(II) acetate (0.01 mmol, 1 mol%), SPhos (0.02 mmol, 2 mol%), 3-bromopyridine (1.0 mmol), phenylboronic acid (1.5 mmol), and potassium phosphate (2.0 mmol) to an oven-dried Schlenk tube.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) to the tube.

  • Reaction: Seal the tube and heat the reaction mixture to 100 °C with stirring for 4 hours.

  • Workup: Cool the reaction to room temperature and dilute with diethyl ether. Filter through a pad of celite, washing with additional diethyl ether. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography.

Protocol 3: Using an N-Heterocyclic Carbene (NHC)-Based Catalyst (PEPPSI-IPr)
  • Reaction Setup: To a microwave vial, add PEPPSI-IPr (0.005 mmol, 0.5 mol%), 3-bromopyridine (1.0 mmol), phenylboronic acid (1.5 mmol), and cesium carbonate (2.0 mmol).

  • Solvent Addition: Add anhydrous, degassed tert-amyl alcohol (5 mL).

  • Reaction: Seal the vial and heat in a microwave reactor to 100 °C for 2 hours.

  • Workup: After cooling, dilute the reaction mixture with dichloromethane and filter through a short plug of silica gel, eluting with dichloromethane.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Experimental_Workflow cluster_workflow General Experimental Workflow Start Reaction Setup (Reactants, Catalyst, Base) Solvent Solvent Addition (Degassed) Start->Solvent Inert Establish Inert Atmosphere Solvent->Inert Reaction Heating & Stirring (Conventional or Microwave) Inert->Reaction Workup Reaction Workup (Quenching, Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification End Characterized Product Purification->End

Caption: A generalized workflow for palladium-catalyzed bromopyridine coupling.

Causality Behind Experimental Choices and Field-Proven Insights

  • Choice of Base: The base plays a crucial role in the transmetalation step, activating the boronic acid. The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact the reaction rate and yield, and is often dependent on the specific catalyst system and substrates. Stronger bases like K₃PO₄ and Cs₂CO₃ are often required for less reactive substrates.

  • Solvent Selection: The solvent must be capable of dissolving the reactants and be compatible with the reaction conditions. Aprotic polar solvents like 1,4-dioxane and DMF are commonly used. The use of aqueous solvent mixtures can sometimes be beneficial, particularly with inorganic bases.

  • Inert Atmosphere: Palladium(0) species are sensitive to oxygen, which can lead to catalyst deactivation. Therefore, it is crucial to perform these reactions under an inert atmosphere of argon or nitrogen.[4]

  • Catalyst Loading: While higher catalyst loadings can lead to faster reactions and higher conversions, minimizing the amount of palladium is desirable due to its cost and the need to remove residual metal from the final product, especially in pharmaceutical applications.[5] Modern catalyst systems, particularly those with NHC ligands, allow for significantly lower catalyst loadings.[1]

  • Bromopyridine Isomer Reactivity: The position of the bromine atom on the pyridine ring influences its reactivity. 2-Bromopyridines can be challenging due to potential coordination of the pyridine nitrogen to the palladium center, which can inhibit catalysis. 4-Bromopyridines are generally more reactive than 3-bromopyridines due to electronic effects. The choice of catalyst and reaction conditions may need to be adjusted accordingly.

Conclusion

The selection of an appropriate palladium catalyst is a critical factor for the successful Suzuki-Miyaura coupling of bromopyridines. While traditional phosphine-based catalysts like Pd(PPh₃)₄ are still in use, modern systems employing bulky phosphine (Buchwald) ligands and N-heterocyclic carbene (NHC) ligands offer significant advantages in terms of efficiency, allowing for lower catalyst loadings, shorter reaction times, and higher yields. This guide provides a framework for understanding the relative merits of these catalyst systems and offers detailed protocols to aid researchers in their synthetic endeavors. The choice of catalyst, ligand, base, and solvent should be carefully considered and optimized for each specific bromopyridine substrate and coupling partner to achieve the desired outcome.

References

  • Fairlamb, I. J. S., & Scott, N. W. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Palladium-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177-2250. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Mechanistic studies on palladium-catalyzed coupling reactions. IDEALS. [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2009). A simple and efficient protocol for a palladium-catalyzed ligand-free Suzuki reaction at room temperature in aqueous DMF. Green Chemistry. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]

  • Organ, M. G., Avola, S., Dubovyk, I., Hadei, N., Kantchev, E. A. B., O'Brien, C. J., & Valente, C. (2006). A User-Friendly, All-Purpose Pd-NHC (PEPPSI) Precatalyst for the Negishi Reaction: A Step Forward in Fostering Applications in Industry. Chemistry – A European Journal, 12(18), 4749-4755. [Link]

  • de Vries, J. G. (2012). Palladium-Catalysed Coupling Reactions. In Catalysis in the Service of Green Chemistry. The University of Groningen research portal. [Link]

  • An Efficient Protocol for a Pd(OAc)2-Catalyzed Ligand-Free Suzuki Reaction in Toluene. (2025). ResearchGate. [Link]

  • Scott, N. W. J., Ford, M. J., Schotes, C., Parker, R. R., Whitwood, A. C., & Fairlamb, I. J. S. (2019). The ubiquitous cross-coupling catalyst system ‘Pd(OAc)2’/2PPh3 forms a unique dinuclear PdI complex: an important entry point into catalytically competent cyclic Pd3 clusters. Chemical Science. [Link]

  • Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651-2710. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mizoroki-Heck Reaction: Mechanistic and Synthetic Aspects. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]

  • Christmann, U., & Vilar, R. (2005). Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions. Angewandte Chemie International Edition, 44(3), 366-374. [Link]

  • Organ, M. G., et al. (2016). Pd–PEPPSI: a general Pd–NHC precatalyst for Buchwald–Hartwig cross-coupling of esters and amides (transamidation) under the same reaction conditions. Chemical Communications. [Link]

Sources

The Impact of 3-Position Alkyl Substitution on the Bioactivity of 4-Bromopyridine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone, integral to the structure of numerous pharmacologically active agents.[1][2] Subtle modifications to this privileged heterocycle can profoundly influence its biological activity, offering a fertile ground for the design of novel therapeutics. This guide provides an in-depth comparison of the biological activities of two closely related classes of compounds: 4-Bromo-3-ethylpyridine and 4-Bromo-3-methylpyridine derivatives. While direct comparative studies are not yet prevalent in the literature, this document synthesizes existing data on their individual activities and draws upon established structure-activity relationship (SAR) principles to offer valuable insights for researchers in drug discovery and development.

The Significance of the 3-Alkyl Substituent: A Structural Nuance with Functional Consequences

The seemingly minor difference between a methyl and an ethyl group at the 3-position of the 4-bromopyridine ring can significantly alter a molecule's physicochemical properties, including its size, lipophilicity, and steric profile. These changes, in turn, can dramatically impact how the molecule interacts with biological targets, influencing its potency, selectivity, and overall pharmacological effect. This guide will explore these differences through the lens of reported antibacterial, anticancer, and enzyme-inhibiting activities.

Comparative Biological Activities: A Tale of Two Scaffolds

Due to the current state of published research, a direct head-to-head comparison of the two scaffolds on the same biological target is not possible. However, by examining their reported activities in different contexts, we can begin to appreciate the distinct therapeutic potential of each.

4-Bromo-3-methylpyridine Derivatives: Potent Antibacterial and Enzyme Inhibitory Agents

Recent studies have highlighted the promise of 4-bromo-3-methylpyridine derivatives as potent antimicrobial and enzyme-inhibiting agents. Specifically, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives have demonstrated significant efficacy.

Table 1: Biological Activity of Key 4-Bromo-3-methylpyridine Derivatives

Compound IDBiological ActivityTarget/OrganismPotency (MIC/IC50)Reference
5d (a pyrazine carboxamide derivative)AntibacterialExtensively Drug-Resistant Salmonella Typhi (XDR S. Typhi)MIC: 6.25 mg/mL[3]
5d (a pyrazine carboxamide derivative)Enzyme InhibitionAlkaline PhosphataseIC50: 1.469 ± 0.02 µM[3]

The data clearly indicates that derivatives of 4-bromo-3-methylpyridine can be engineered to exhibit potent and specific biological effects. The antibacterial activity against a highly resistant bacterial strain is particularly noteworthy for the development of new antibiotics. The significant inhibition of alkaline phosphatase, an enzyme implicated in various physiological and pathological processes, suggests a broader therapeutic potential for this class of compounds.[3]

4-Bromo-3-ethylpyridine Derivatives: Modulators of Inflammatory Pathways

While specific data on the anticancer or broad-spectrum antimicrobial activities of 4-bromo-3-ethylpyridine derivatives is limited, research on structurally related N-(substituted benzoylamino)-4-ethyl-1,2,3,6-tetrahydropyridines provides valuable insights into their potential to modulate inflammatory responses. These compounds have been shown to inhibit key enzymes involved in inflammation.

Table 2: Biological Activity of a Representative 4-Ethyl-tetrahydropyridine Derivative

CompoundBiological ActivityTarget EnzymePotency (IC50)Reference
4-Bromo THP Inhibition of Nitric Oxide GenerationiNOS9.4 µM[4]
4-Bromo THP Cyclooxygenase InhibitionCOX-1 and COX-2Not specified (non-selective)[4]

These findings suggest that the 4-bromo-3-ethylpyridine scaffold may be a promising starting point for the development of novel anti-inflammatory agents. The inhibition of nitric oxide production and cyclooxygenase activity are well-established mechanisms for combating inflammation.

Structure-Activity Relationship (SAR) Insights: Extrapolating from Analogs

The influence of alkyl chain length on the biological activity of pyridine derivatives is a recurring theme in medicinal chemistry.

A study on 3-alkylpyridine marine alkaloid analogs revealed that the length of the alkyl chain at the 3-position significantly impacts their anticancer activity.[5][6] In that study, analogs with a ten-carbon alkyl chain were found to be the most cytotoxic against RKO-AS-45-1 and HeLa cancer cell lines.[5][6] This suggests that increasing the lipophilicity and size of the substituent at this position can enhance cytotoxic effects. While a direct extrapolation from a ten-carbon chain to an ethyl group is a significant leap, it supports the principle that modifying the 3-alkyl group is a valid strategy for tuning anticancer potency.

Furthermore, research on 3,5-diacyl-2,4-dialkylpyridine derivatives as selective A3 adenosine receptor antagonists demonstrated that at the 2- and 4-positions, an ethyl group was favored over a methyl group for achieving high affinity.[7] This provides evidence from a different pyridine-based system that an ethyl substituent can offer advantageous interactions with a biological target compared to a methyl group.

The logical relationship between the core structures and their observed biological activities can be visualized as follows:

G cluster_0 4-Bromo-3-methylpyridine Derivatives cluster_1 4-Bromo-3-ethylpyridine Derivatives Methyl_Core 4-Bromo-3-methylpyridine Core Methyl_Deriv Pyrazine Carboxamide Derivatives Methyl_Core->Methyl_Deriv Derivatization Methyl_Activity1 Antibacterial Activity (vs. XDR S. Typhi) Methyl_Deriv->Methyl_Activity1 Leads to Methyl_Activity2 Enzyme Inhibition (Alkaline Phosphatase) Methyl_Deriv->Methyl_Activity2 Leads to Ethyl_Core 4-Bromo-3-ethylpyridine Core Ethyl_Deriv N-Benzoylamino-tetrahydropyridine (Structural Analog) Ethyl_Core->Ethyl_Deriv Structural Analogy Ethyl_Activity Anti-inflammatory Activity (iNOS/COX Inhibition) Ethyl_Deriv->Ethyl_Activity Leads to

Figure 1: Logical flow from core structures to observed biological activities.

Experimental Methodologies: A Guide to Reproducible Research

The validation of biological activity relies on robust and well-documented experimental protocols. Below are standardized methodologies for assessing the key activities discussed in this guide.

Synthesis of 4-Bromo-3-methylpyridine Derivatives (Suzuki Coupling)

The synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives can be achieved via a Suzuki cross-coupling reaction.[3] This method offers a versatile and efficient route to a variety of analogs.

Protocol:

  • To a dried Schlenk tube, add N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide (1.0 equiv), an appropriate aryl boronic acid (1.0 equiv), tetrakis(triphenylphosphine)palladium(0) (0.05 equiv), and potassium phosphate (2.0 equiv).

  • Add a 10:1 mixture of 1,4-dioxane and water.

  • Place the reaction under an inert argon atmosphere.

  • Heat the mixture to 90 °C for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Add water and ethyl acetate for extraction.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to yield the crude product, which can be further purified by column chromatography.

G Start Reactants: - N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide - Aryl boronic acid - Pd(PPh3)4 (catalyst) - K3PO4 (base) Reaction Suzuki Coupling Reaction (1,4-dioxane/water, 90°C, 24h, Argon atm.) Start->Reaction Workup Reaction Workup: - Cool to RT - Add water and ethyl acetate Reaction->Workup Extraction Extraction & Drying: - Separate organic layer - Dry with Na2SO4 Workup->Extraction Purification Purification: - Concentrate under reduced pressure - Column chromatography Extraction->Purification Product Final Product: N-(aryl)-3-methylphenyl)pyrazine-2-carboxamide derivatives Purification->Product

Figure 2: Workflow for the synthesis of 4-Bromo-3-methylpyridine derivatives.

In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[8][9]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 4-bromo-3-ethylpyridine or 4-bromo-3-methylpyridine derivatives) and incubate for a further 24-72 hours.[10] Include untreated cells as a control.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or an isopropanol-DMSO mixture) to dissolve the formazan crystals.[8][11]

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antibacterial Activity Assessment (Broth Microdilution Method for MIC Determination)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.[12]

Protocol:

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., S. aureus, E. coli) in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Serial Dilution of Compounds: Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial suspension to each well. Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Concluding Remarks and Future Directions

The available evidence, though not directly comparative, suggests that both 4-bromo-3-methylpyridine and 4-bromo-3-ethylpyridine scaffolds hold significant promise for the development of novel therapeutic agents. The methyl-substituted derivatives have demonstrated clear potential as antibacterial and enzyme-inhibiting agents, while the ethyl-substituted analogs show promise in the realm of anti-inflammatory drug discovery.

The structure-activity relationship insights gleaned from related pyridine series strongly suggest that the seemingly minor substitution of a methyl with an ethyl group can have a profound impact on biological activity. This underscores the importance of systematic exploration of even small structural modifications in drug design.

Future research should prioritize the direct comparative evaluation of 4-bromo-3-ethylpyridine and 4-bromo-3-methylpyridine derivatives against a panel of common biological targets, including various cancer cell lines, bacterial strains, and key enzymes. Such studies will provide a clearer understanding of the specific contributions of the 3-methyl and 3-ethyl groups to the observed biological effects and will undoubtedly accelerate the development of new, more effective pyridine-based therapeutics.

References

  • Synthesis and Biological Evaluation of Novel 3-Alkylpyridine Marine Alkaloid Analogs with Promising Anticancer Activity. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024, September 20). MDPI. Retrieved January 23, 2026, from [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022, July 18). Frontiers in Chemistry. Retrieved January 23, 2026, from [Link]

  • PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. (n.d.). Semantic Scholar. Retrieved January 23, 2026, from [Link]

  • pyridine derivatives as anticancer agents: fda-approved drugs and promising reported compounds. (2023, August 6). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Structure-activity relationships and molecular modeling of 3, 5-diacyl-2,4-dialkylpyridine derivatives as selective A3 adenosine receptor antagonists. (1998, September 1). PubMed. Retrieved January 23, 2026, from [Link]

  • Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • (PDF) Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2024, February 14). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024, September 20). MDPI. Retrieved January 23, 2026, from [Link]

  • Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase-3 inhibitors. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • (PDF) Synthesis and antimicrobial studies of new pyridine derivatives. (2023, August 5). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Inhibitory effects of N-(substituted benzoylamino)-4-ethyl-1,2,3,6-tetrahydropyridines on nitric oxide generation in stimulated raw 264.7 macrophages. (2023, August 5). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Cytotoxicity results of pyridine analogous in the MTT assessment. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. (2018, June 15). Molecules. Retrieved January 23, 2026, from [Link]

  • Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. (2024, May 19). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. (2022, February 3). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. (n.d.). ACS Publications. Retrieved January 23, 2026, from [Link]

  • Synthesis of pyridine derivatives for diverse biological activity profiles: A review. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1‐b][3][5][12]Thiadiazole Moiety. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors. (2014, September 17). PubMed. Retrieved January 23, 2026, from [Link]

  • 4-Bromo-4'-chloro pyrazoline analog of curcumin augmented anticancer activity against human cervical cancer, HeLa cells: in silico-guided analysis, synthesis, and in vitro cytotoxicity. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. (2023, September 20). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Synthesis and Biological Evaluation of Novel 3-Alkylpyridine Marine Alkaloid Analogs with Promising Anticancer Activity. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT (3-(4,5-dimethylthazolk-2-yl). (n.d.). Retrieved January 23, 2026, from [Link]

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (n.d.). RSC Publishing. Retrieved January 23, 2026, from [Link]

Sources

A Comparative Guide to Suzuki and Stille Coupling for Pyridine Substrates: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient construction of carbon-carbon (C-C) bonds involving pyridine scaffolds is a cornerstone of modern synthetic chemistry. The pyridine motif is a ubiquitous feature in a vast array of pharmaceuticals and bioactive molecules. Among the arsenal of cross-coupling reactions, the Suzuki-Miyaura and Stille couplings have emerged as powerful and versatile tools for the synthesis of functionalized pyridines. This guide provides an in-depth, side-by-side comparison of these two indispensable reactions, offering field-proven insights and experimental data to inform your choice of synthetic strategy.

The Suzuki Coupling: A Focus on Pyridine Substrates

First reported by Akira Suzuki and Norio Miyaura in 1979, the Suzuki coupling has become one of the most widely utilized C-C bond-forming reactions.[1] It involves the palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide or triflate.[2]

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki coupling proceeds through a series of well-defined steps: oxidative addition, transmetalation, and reductive elimination.[1] The presence of a base is crucial for the activation of the organoboron species, facilitating the transmetalation step.

Suzuki_Coupling Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R1-Pd(II)L2-X R¹-Pd(II)L₂-X Oxidative\nAddition->R1-Pd(II)L2-X Transmetalation Transmetalation R1-Pd(II)L2-X->Transmetalation R1-Pd(II)L2-R2 R¹-Pd(II)L₂-R² Transmetalation->R1-Pd(II)L2-R2 Reductive\nElimination Reductive Elimination R1-Pd(II)L2-R2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 R1-R2 R¹-R² Reductive\nElimination->R1-R2 R1-X R¹-X R1-X->Oxidative\nAddition R2-B(OR)2 R²-B(OR)₂ Base Base R2-B(OR)2->Base [R2-B(OR)2(Base)]- [R²-B(OR)₂(Base)]⁻ Base->[R2-B(OR)2(Base)]- [R2-B(OR)2(Base)]-->Transmetalation

Figure 1. Catalytic Cycle of the Suzuki-Miyaura Coupling.
Advantages for Pyridine Synthesis

The Suzuki coupling offers several distinct advantages for the synthesis of pyridine-containing molecules:

  • Low Toxicity: Boronic acids and their byproducts are generally considered to have low toxicity, which is a significant advantage in pharmaceutical and agrochemical synthesis.[1]

  • Commercial Availability: A wide variety of pyridine boronic acids and their esters are commercially available, facilitating rapid access to diverse building blocks.

  • Stability: Organoboron reagents are typically stable to air and moisture, simplifying their handling and storage.

  • "Green" Chemistry: The use of aqueous bases and the often mild reaction conditions align well with the principles of green chemistry.[1]

Challenges and Solutions with Pyridine Substrates

Despite its many advantages, the Suzuki coupling of pyridine substrates is not without its challenges. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This is particularly problematic for 2-substituted pyridines.[3]

Positional Reactivity: The reactivity of halopyridines in Suzuki coupling is influenced by the position of the halogen. Generally, 3-halopyridines exhibit higher reactivity and yields compared to their 2-halo counterparts.[4] This is attributed to both electronic and steric factors.

To overcome these challenges, several strategies have been developed:

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can promote the desired catalytic cycle and minimize catalyst poisoning.

  • Boronate Esters: The use of boronate esters, such as pinacol esters, can enhance the stability and reactivity of the organoboron partner.

  • Optimized Reaction Conditions: Careful optimization of the base, solvent, and temperature is often necessary to achieve high yields with challenging pyridine substrates.

The Stille Coupling: A Powerful Alternative

The Stille coupling, developed by John K. Stille, is another cornerstone of palladium-catalyzed cross-coupling chemistry. It facilitates the formation of C-C bonds between an organostannane (organotin) compound and an organohalide or triflate.[5]

The Catalytic Cycle: A Mechanistic Overview

Similar to the Suzuki coupling, the Stille reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. A key difference is that the transmetalation step does not typically require a base.

Stille_Coupling Pd(0)L2 Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R1-Pd(II)L2-X R¹-Pd(II)L₂-X Oxidative\nAddition->R1-Pd(II)L2-X Transmetalation Transmetalation R1-Pd(II)L2-X->Transmetalation R1-Pd(II)L2-R2 R¹-Pd(II)L₂-R² Transmetalation->R1-Pd(II)L2-R2 Reductive\nElimination Reductive Elimination R1-Pd(II)L2-R2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 R1-R2 R¹-R² Reductive\nElimination->R1-R2 R1-X R¹-X R1-X->Oxidative\nAddition R2-SnR3 R²-SnR₃ R2-SnR3->Transmetalation

Figure 2. Catalytic Cycle of the Stille Coupling.
Advantages for Pyridine Synthesis

The Stille coupling often proves to be the method of choice, particularly for complex and highly functionalized pyridine substrates, due to several key advantages:

  • Excellent Functional Group Tolerance: Organostannanes are generally tolerant of a wide array of functional groups, making the Stille coupling highly suitable for late-stage functionalization in the synthesis of complex molecules.[6]

  • Mild Reaction Conditions: The reaction often proceeds under neutral and mild conditions, which is beneficial for sensitive substrates.

  • High Reactivity: In some cases, the Stille coupling can be successful where the Suzuki coupling fails, demonstrating its high reactivity.[7]

Challenges and Mitigation Strategies

The primary and most significant drawback of the Stille coupling is the high toxicity of organotin reagents and their byproducts. This necessitates careful handling and rigorous purification methods to remove tin residues from the final product, which is a critical consideration in pharmaceutical applications.

Tin Removal: Strategies for removing tin byproducts include extractive workups with aqueous potassium fluoride, chromatography on silica gel, and the use of tin scavengers.

Side-by-Side Comparison: Suzuki vs. Stille for Pyridine Substrates

The choice between Suzuki and Stille coupling for a particular pyridine synthesis depends on a careful evaluation of several factors. The following table provides a comparative overview based on experimental observations.

FeatureSuzuki CouplingStille Coupling
Typical Yields Good to excellent, but can be substrate-dependent.[8][9]Moderate to excellent, often providing good yields where Suzuki fails.[8][9]
Functional Group Tolerance Generally good, but can be sensitive to acidic protons.[10]Excellent, tolerant of a wide range of functional groups.[6]
Toxicity of Reagents Low; boronic acids and byproducts are generally non-toxic.[1]High; organotin reagents and byproducts are toxic.
Reaction Conditions Often requires a base and can necessitate elevated temperatures.Typically neutral and often proceeds under milder conditions.
Catalyst Poisoning Susceptible to poisoning by the pyridine nitrogen, especially at the 2-position.[3]Less prone to catalyst deactivation by the pyridine substrate.
Purification Generally straightforward removal of inorganic byproducts.Requires careful and often extensive purification to remove toxic tin residues.
Cost of Reagents Boronic acids are relatively inexpensive and widely available.Organostannanes can be more expensive.

A recent study comparing the functionalization of a diazocine core with various aryl and heteroaryl bromides, including 4-bromopyridine, provides a clear illustration of the relative performance of the two methods. For the coupling with a thiophene derivative, the Stille coupling afforded excellent yields (90–94%), whereas the Suzuki coupling gave more moderate results (57–66%).[9] Similarly, for the synthesis of a pyridine-functionalized diazocine, the Stille coupling was successful, while the Suzuki coupling initially failed under standard conditions and required significant optimization of the base and solvent system to achieve a successful outcome.[9]

Experimental Protocols

To provide a practical context, the following are representative experimental procedures for the Suzuki and Stille coupling of pyridine substrates.

Representative Suzuki Coupling Protocol

This protocol describes the synthesis of 2-chloro-3,4'-bipyridine.

Suzuki_Workflow Start Start Combine_Reagents Combine 3-bromo-2-chloropyridine, 4-pyridylboronic acid, Pd(PPh₃)₄, and Na₂CO₃ in a flask. Start->Combine_Reagents Add_Solvent Add a mixture of toluene, ethanol, and water. Combine_Reagents->Add_Solvent Heat_Reaction Heat the mixture at reflux under an inert atmosphere. Add_Solvent->Heat_Reaction Monitor_Progress Monitor the reaction by TLC or GC-MS. Heat_Reaction->Monitor_Progress Workup Cool, dilute with water, and extract with an organic solvent. Monitor_Progress->Workup Purification Dry the organic layer and purify by column chromatography. Workup->Purification End End Purification->End

Figure 3. Experimental Workflow for a Suzuki Coupling of a Pyridine Substrate.

Procedure:

  • To a reaction vessel, add 3-bromo-2-chloropyridine (1.0 equiv), 4-pyridylboronic acid (1.2 equiv), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv), and sodium carbonate (Na₂CO₃, 2.0 equiv).

  • Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) and stir vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-chloro-3,4'-bipyridine.

Representative Stille Coupling Protocol

This protocol details the regioselective synthesis of 2-chloro-3,2'-bipyridine.[5]

Stille_Workflow Start Start Combine_Reagents To a flame-dried Schlenk flask, add 3-bromo-2-chloropyridine and Pd(PPh₃)₄. Start->Combine_Reagents Inert_Atmosphere Evacuate and backfill with an inert gas three times. Combine_Reagents->Inert_Atmosphere Add_Solvent_Stannane Add anhydrous, degassed toluene followed by 2-(tributylstannyl)pyridine. Inert_Atmosphere->Add_Solvent_Stannane Heat_Reaction Heat the mixture to 110 °C with vigorous stirring. Add_Solvent_Stannane->Heat_Reaction Monitor_Progress Monitor the reaction by TLC or GC-MS. Heat_Reaction->Monitor_Progress Workup Cool, dilute with ethyl acetate, and wash with aqueous KF. Monitor_Progress->Workup Purification Separate the layers and purify the organic phase by column chromatography. Workup->Purification End End Purification->End

Figure 4. Experimental Workflow for a Stille Coupling of a Pyridine Substrate.

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 3-bromo-2-chloropyridine (1.0 equiv) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).[5]

  • Add anhydrous and degassed toluene via syringe.[5]

  • Add 2-(tributylstannyl)pyridine (1.1 equiv) to the reaction mixture via syringe.[5]

  • Heat the reaction mixture to 110 °C with vigorous stirring.[5]

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 16 hours.[5]

  • Upon completion, cool the reaction mixture to room temperature.[5]

  • Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts.[5]

  • Stir the biphasic mixture vigorously, then filter through a pad of celite. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-chloro-3,2'-bipyridine.

Conclusion and Future Perspectives

Both the Suzuki and Stille couplings are formidable tools for the synthesis of functionalized pyridines. The Suzuki coupling is often the first choice due to the low toxicity and ready availability of boronic acids. However, for complex, highly functionalized, or sensitive pyridine substrates, the Stille coupling's superior functional group tolerance and milder reaction conditions can be decisive, despite the significant drawback of tin toxicity.

The choice between these two powerful methods should be made on a case-by-case basis, considering the specific substrate, the desired functional group compatibility, and the practical considerations of reagent toxicity and purification. As the field of catalysis continues to evolve, the development of new ligands and more robust catalyst systems will undoubtedly further expand the scope and utility of both reactions for the synthesis of novel pyridine-containing molecules that will drive future innovations in medicine and materials science.

References

  • Walther, M., Kipke, W., & Staubitz, A. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 13(26), 15805–15809. [Link]

  • Walther, M., Kipke, W., & Staubitz, A. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 13(26), 15805–15809. [Link]

  • Corsepius, N. (2021, April 21). Ch 23 Stille and Suzuki Coupling [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved January 23, 2026, from [Link]

  • Genc, H., Bicer, E., & Ceylan, M. (2015). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 20(5), 8264–8277. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Lin, C.-C., et al. (2010). Pd Nanoparticles as Efficient Catalysts for Suzuki and Stille Coupling Reactions of Aryl Halides in Ionic Liquids. The Journal of Organic Chemistry, 75(15), 5147–5153. [Link]

  • Chen, C.-Y., & Hu, T. (2012). Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. The Journal of Organic Chemistry, 77(4), 1944–1951. [Link]

  • Chen, C.-Y., & Hu, T. (2012). Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. The Journal of Organic Chemistry, 77(4), 1944–1951. [Link]

  • Bryce, M. R., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(1), 164–171. [Link]

  • Wikipedia contributors. (2024, January 10). Suzuki reaction. In Wikipedia, The Free Encyclopedia. Retrieved 11:53, January 23, 2026, from [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]

  • Rojas, C. M. (2024, March 18). Organometallic Reactions in Organic Chemistry: Suzuki, Heck, Stille, Negishi, & Metathesis [Video]. YouTube. [Link]

  • Pediaa.com. (2020, December 3). Difference Between Heck Stile and Suzuki Reaction. [Link]

  • Stan, M., & Tanase, S. (2023). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Molecules, 28(1), 378. [Link]

  • Wiley-VCH. (2016). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. [Link]

  • ResearchGate. (2000). The Suzuki, the Heck, and the Stille reaction - three versatile methods for the introduction of new C-C bonds on solid support. [Link]

  • ResearchGate. (2023). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. [Link]

  • Wiley-VCH. (2018). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]

Sources

Assessing the Efficacy of 4-Bromo-3-ethylpyridine Hydrochloride in Drug Discovery: A Comparative Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the selection of appropriate heterocyclic building blocks is a critical determinant of a compound's ultimate success. Among these, substituted pyridines have emerged as privileged scaffolds due to their ability to form key interactions with biological targets and their tunable physicochemical properties. This guide provides an in-depth technical assessment of 4-Bromo-3-ethylpyridine hydrochloride, a versatile building block for medicinal chemists. We will objectively compare its performance with its close analog, 4-Bromo-3-methylpyridine hydrochloride, and other bioisosteric alternatives, supported by experimental data and established medicinal chemistry principles.

The Strategic Importance of the 3-Alkyl-4-bromopyridine Scaffold in Kinase Inhibition

The 3-alkyl-4-bromopyridine moiety is a valuable fragment in the design of kinase inhibitors. The pyridine nitrogen can act as a hydrogen bond acceptor, often interacting with the hinge region of the kinase active site. The bromine atom at the 4-position serves as a convenient handle for cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig reactions, allowing for the introduction of larger aryl or heteroaryl groups to explore the solvent-exposed regions of the binding pocket. The alkyl group at the 3-position can influence the compound's lipophilicity, metabolic stability, and conformational preferences, thereby modulating its pharmacokinetic and pharmacodynamic properties.

A prominent example of the application of this scaffold is in the development of inhibitors for the c-Met receptor tyrosine kinase. Aberrant c-Met signaling is a key driver in numerous cancers, making it a high-priority target for therapeutic intervention.[1][2] The design of potent and selective c-Met inhibitors often involves the use of substituted pyridine cores to achieve optimal binding and drug-like properties.[3][4][5]

Comparative Analysis: 4-Bromo-3-ethylpyridine vs. 4-Bromo-3-methylpyridine

While direct head-to-head comparative studies are sparse in the literature, we can infer the relative advantages and disadvantages of the ethyl versus the methyl analog based on fundamental medicinal chemistry principles.

Property4-Bromo-3-methylpyridine HCl4-Bromo-3-ethylpyridine HClRationale and Implications for Drug Discovery
Lipophilicity (logP) LowerHigherThe additional methylene group in the ethyl substituent increases lipophilicity. This can enhance cell permeability and binding to hydrophobic pockets but may also increase metabolic liability and reduce aqueous solubility.[6]
Metabolic Stability Generally more stablePotentially more susceptible to metabolismThe ethyl group introduces a site for potential oxidation by cytochrome P450 enzymes, which could lead to faster clearance. However, this is highly context-dependent on the overall molecule.
Conformational Flexibility Less flexibleMore flexibleThe ethyl group has more rotational bonds than the methyl group. This increased flexibility can be advantageous or detrimental, depending on whether it allows the molecule to adopt a more favorable binding conformation or introduces an entropic penalty upon binding.
Reactivity in Cross-Coupling HighHighBoth compounds are expected to exhibit similar reactivity in palladium-catalyzed cross-coupling reactions, as the electronic environment of the C-Br bond is largely unaffected by the change from a methyl to an ethyl group.

Expert Insight: The choice between a 3-methyl and a 3-ethyl pyridine derivative is a nuanced decision in lead optimization. The "magic methyl" effect, where the addition of a methyl group can significantly improve potency, is a well-documented phenomenon.[7] Extending this to an ethyl group must be carefully considered. While the increased lipophilicity of the ethyl group might enhance potency in some cases, it often comes with a trade-off in terms of metabolic stability and solubility. Therefore, the selection should be guided by the specific structure-activity relationship (SAR) of the series and the desired pharmacokinetic profile.

Efficacy in Key Synthetic Transformations: A Focus on Suzuki-Miyaura Coupling

The primary utility of 4-Bromo-3-alkylpyridines lies in their application in carbon-carbon bond-forming reactions. The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry for the synthesis of biaryl and heteroaryl-aryl structures.[8][9]

Below is a comparative table of reported yields for Suzuki-Miyaura reactions involving 4-bromopyridine derivatives and a common bioisosteric alternative, a bromopyrimidine. It is important to note that reaction conditions can vary, influencing the outcomes.

HalideCoupling PartnerCatalyst SystemSolventYield (%)Reference
4-Bromopyridine derivativeArylboronic acidPd(PPh₃)₄ / BaseDioxane/Water60-95%[7][10]
5-BromopyrimidineArylboronic acidPd(dppf)Cl₂ / BaseDME~85%[11]

Causality Behind Experimental Choices: The choice of palladium catalyst, ligand, base, and solvent system is crucial for a successful Suzuki-Miyaura coupling. For electron-deficient heteroaryl halides like bromopyridines, electron-rich phosphine ligands are often employed to facilitate the oxidative addition step. The base is required to activate the boronic acid for transmetalation.[12] The use of aqueous solvent mixtures can often accelerate the reaction and is environmentally more benign.

Bioisosteric Alternatives to the 3-Alkyl-4-bromopyridine Scaffold

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a powerful strategy in drug design to modulate a molecule's properties.[5][13] Several heterocyclic scaffolds can be considered as bioisosteres for the pyridine ring.

Bioisosteric ReplacementRationale and ImplicationsExample Application
Pyrimidine The additional nitrogen atom can act as another hydrogen bond acceptor and can alter the molecule's pKa and solubility. It can also block a potential site of metabolism.In some kinase inhibitors, replacing a pyridine with a pyrimidine has been shown to improve potency and selectivity.[14]
Thiophene A five-membered aromatic ring that is generally more lipophilic than pyridine. It can act as a "hinge-binder" in some kinases.Thienopyridine cores have been successfully used in the design of hepatic gluconeogenesis inhibitors.[13]
Pyrazole A five-membered ring with two nitrogen atoms. It can offer different hydrogen bonding patterns and vector orientations for substituents compared to pyridine.Pyrazole-containing compounds have been developed as potent kinase inhibitors.[15]

Comparative Efficacy Data (IC₅₀ values for c-Met Inhibition):

Compound ScaffoldExample Compoundc-Met IC₅₀ (nM)Reference
Pyridine-based A novel pyridine bioisostere of Cabozantinib4.9[16]
Imidazo[1,2-a]pyridine-based Compound 22e3.9[3]
Quinoline-based Lead compound from a studyPotent inhibition (qualitative)[17]

These data illustrate that while the pyridine scaffold is highly effective, bioisosteric replacements can lead to compounds with comparable or even improved potency. The choice of scaffold will depend on the specific interactions required for binding to the target and the desired overall properties of the molecule.

Experimental Protocols

Representative Suzuki-Miyaura Coupling for the Synthesis of a c-Met Inhibitor Precursor

This protocol describes a general procedure for the coupling of 4-Bromo-3-ethylpyridine hydrochloride with a boronic acid, a key step in the synthesis of many c-Met inhibitors.

Workflow Diagram:

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: - 4-Bromo-3-ethylpyridine HCl - Boronic Acid - Pd Catalyst & Ligand - Base glassware Assemble Glassware: - Round-bottom flask - Condenser - Stir bar dissolve Dissolve reagents in solvent reagents->dissolve degas Degas with N₂/Ar dissolve->degas heat Heat to reflux degas->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench reaction monitor->quench extract Extract with organic solvent quench->extract dry Dry organic layer extract->dry concentrate Concentrate dry->concentrate purify Purify by chromatography concentrate->purify

Suzuki-Miyaura Coupling Workflow

Step-by-Step Methodology:

  • Reagent Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-Bromo-3-ethylpyridine hydrochloride (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (3.0 eq).

  • Solvent Addition and Degassing: Add a suitable solvent system, for example, a 3:1 mixture of dioxane and water. Degas the mixture thoroughly by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The yield should be calculated and compared to literature values for similar reactions to assess the efficiency of the process.

Signaling Pathway Visualization

The c-Met signaling pathway is a complex network that, when dysregulated, can lead to cancer cell proliferation, survival, and metastasis. Understanding this pathway is crucial for the rational design of inhibitors.

cMet_Pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds & Activates RAS_RAF RAS/RAF/MEK/ERK Pathway cMet->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Pathway cMet->PI3K_AKT STAT STAT Pathway cMet->STAT SRC SRC Pathway cMet->SRC Angiogenesis Angiogenesis cMet->Angiogenesis Induces Proliferation Proliferation RAS_RAF->Proliferation Survival Survival PI3K_AKT->Survival STAT->Proliferation Motility Motility & Invasion SRC->Motility

Simplified c-Met Signaling Pathway

Conclusion

4-Bromo-3-ethylpyridine hydrochloride and its methyl analog are valuable and versatile building blocks in drug discovery, particularly for the synthesis of kinase inhibitors targeting pathways such as c-Met. The choice between the ethyl and methyl derivative offers a subtle yet potentially impactful way to modulate a compound's physicochemical properties and metabolic stability. While direct comparative data is often lacking, a rational approach based on established medicinal chemistry principles can guide the selection process. Furthermore, the exploration of bioisosteric replacements for the pyridine ring provides an additional avenue for lead optimization. The strategic application of these building blocks, facilitated by robust synthetic methodologies like the Suzuki-Miyaura coupling, will undoubtedly continue to contribute to the development of novel and effective therapeutics.

References

  • Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and structure-activity relationship of aminopyridines with substituted benzoxazoles as c-Met kinase inhibitors. (2012). PubMed. Retrieved from [Link]

  • Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • The Magic Methyl and Its Tricks in Drug Discovery and Development. (2023). National Center for Biotechnology Information. Retrieved from [Link]

  • An overview of the c-MET signaling pathway. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Development of c-MET pathway inhibitors. (2013). ResearchGate. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Novel 3-Alkylpyridine Marine Alkaloid Analogs with Promising Anticancer Activity. (n.d.). National Institutes of Health. Retrieved from [Link]

  • The Suzuki Reaction - Myers. (n.d.). Retrieved from [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI. Retrieved from [Link]

  • The structure–activity relationship of designed compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma. (n.d.). MDPI. Retrieved from [Link]

  • (A) Effect of the bioisosteric replacement of pyrimidine (left) by... (n.d.). ResearchGate. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. (2021). Ministry of Health and Prevention - UAE. Retrieved from [Link]

  • 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Investigator Insights Segment 1: Targeting the c-MET Receptor as a Therapeutic Strategy in Cancer. (2013). YouTube. Retrieved from [Link]

  • Hepatocyte growth factor receptor. (n.d.). Wikipedia. Retrieved from [Link]

  • 3-Methylpyridine. (n.d.). Wikipedia. Retrieved from [Link]

  • Chemical synthesis and biological activities of 3-alkyl pyridinium polymeric analogues of marine toxins. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). MDPI. Retrieved from [Link]

  • Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma. (2021). PubMed. Retrieved from [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. Retrieved from [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (n.d.). PubMed Central. Retrieved from [Link]

  • Synthesis method of crizotinib. (n.d.). Google Patents.
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2024). ResearchGate. Retrieved from [Link]

  • Structure activity relationships of quinoline-containing c-Met inhibitors. (2008). PubMed. Retrieved from [Link]

Sources

A Comparative Guide to the Antimicrobial Activity of Synthesized Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Relevance of the Pyridine Scaffold in Antimicrobial Research

The pyridine ring, a foundational six-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry. Its unique electronic properties and ability to engage in hydrogen bonding have made it a "privileged scaffold" in drug discovery.[1][2] The relentless rise of multidrug-resistant (MDR) pathogens presents a grave threat to global health, necessitating the urgent development of novel antimicrobial agents.[3] In this context, the chemical versatility of the pyridine nucleus allows for the synthesis of a vast array of derivatives with diverse biological activities, including potent antimicrobial effects.[1][4]

This guide provides a comparative analysis of the antimicrobial performance of several classes of synthesized pyridine derivatives. We will delve into supporting experimental data, elucidate structure-activity relationships (SAR), and provide detailed, field-proven protocols for the evaluation of these compounds. The objective is to equip researchers, scientists, and drug development professionals with a robust framework for understanding and advancing pyridine-based antimicrobial discovery.

Comparative Antimicrobial Efficacy: A Data-Driven Overview

The antimicrobial potency of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration required to inhibit the visible growth of a microorganism. The following table summarizes the MIC values for representative synthesized pyridine derivatives against a panel of clinically relevant Gram-positive bacteria, Gram-negative bacteria, and fungi.

Derivative ClassRepresentative CompoundStaphylococcus aureus (Gram-positive) MIC (µg/mL)Bacillus subtilis (Gram-positive) MIC (µg/mL)Escherichia coli (Gram-negative) MIC (µg/mL)Candida albicans (Fungus) MIC (µg/mL)Reference
Aminopyridines Compound 2c (cyclohexylamine derivative)3939>156 (inactive)>156 (inactive)[5][6]
Pyridine-Thiazole Hybrids Compound 4c (4-pyridyl-thiazole)0.02 mM (~5.5 µg/mL)0.02 mM (~5.5 µg/mL)>0.02 mM0.02 mM (~5.5 µg/mL)[3]
Pyridinium Salts 4-Amino-1-hexadecylpyridinium bromideNot specifiedNot specifiedNot specifiedGood activity[7]
Thienopyridines Compound 12a<4.8<4.819.5<4.8[8]
Standard Controls Ciprofloxacin (antibacterial)~1~0.5~0.25N/A(General Knowledge)
Standard Controls Fluconazole (antifungal)N/AN/AN/A~2(General Knowledge)

Note: Direct comparison of MIC values between different studies should be done with caution due to variations in experimental conditions. The provided data serves as a representative guide.

Dissecting the Activity: Structure-Activity Relationships (SAR)

The data reveals critical insights into how the chemical structure of pyridine derivatives influences their antimicrobial activity:

  • Impact of Lipophilicity in Pyridinium Salts: For pyridinium salts, a key determinant of activity is the balance between the hydrophilic cationic head and a lipophilic alkyl chain.[9] The positively charged nitrogen interacts with the negatively charged bacterial cell surface, while the alkyl chain penetrates the hydrophobic lipid bilayer, causing membrane disruption.[9][10] Compounds with longer alkyl chains (e.g., C12-C16) often exhibit enhanced antimicrobial activity.[11]

  • The Power of Hybridization: Pyridine-Thiazole Conjugates: The potent, broad-spectrum activity of pyridine-thiazole hybrids highlights a successful strategy in medicinal chemistry.[3] The thiazole moiety is itself a well-established pharmacophore found in many antimicrobial drugs.[12] Fusing it with the pyridine scaffold can lead to synergistic effects, potentially by interacting with multiple biological targets or enhancing cellular uptake. The position of the pyridine ring attachment to the thiazole is also crucial, with 4-pyridyl substitution showing greater potency than 2-pyridyl substitution in some studies.[3]

  • Substitution Patterns on the Pyridine Ring: The antimicrobial profile of aminopyridines is highly dependent on the nature and position of substituents. For instance, the presence of a cyclohexylamine group in compound 2c conferred selective activity against Gram-positive bacteria.[5] This specificity likely arises from differences in the cell wall composition between Gram-positive (thick peptidoglycan layer) and Gram-negative (outer membrane) bacteria.[5]

Proposed Mechanisms of Antimicrobial Action

The diverse structures of pyridine derivatives lead to varied mechanisms of action:

  • Membrane Disruption (Pyridinium Salts): As discussed, the primary mechanism for cationic pyridinium salts is the disruption of the bacterial cell membrane's integrity. This leads to the leakage of vital intracellular components and ultimately, cell death.[9][10]

  • Enzyme Inhibition: Many heterocyclic compounds, including pyridine derivatives, are known to inhibit essential microbial enzymes. For example, some pyridine-thiazole hybrids have been investigated for their potential to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication.[13]

  • DNA Interaction and Cleavage: Certain pyridine-hybrid molecules have demonstrated the ability to interact with and even cleave DNA, which is a potent mechanism for killing microbial cells.[3]

The proposed workflow for identifying and characterizing the antimicrobial activity of novel pyridine derivatives is outlined below.

Caption: Workflow for Synthesis and Antimicrobial Evaluation.

Experimental Protocols: A Guide to Best Practices

Adherence to standardized, validated protocols is paramount for generating reproducible and reliable antimicrobial susceptibility data.

Protocol 1: Agar Well Diffusion Assay (Qualitative Screening)

This method provides a preliminary, qualitative assessment of antimicrobial activity. It is a rapid and cost-effective way to screen a large number of compounds.

  • Causality and Self-Validation: This assay is based on the principle that an antimicrobial agent will diffuse into the agar and inhibit the growth of a seeded microorganism, creating a "zone of inhibition." The size of this zone is proportional to the compound's activity and diffusion characteristics. Including a positive control (a known antibiotic like Ciprofloxacin) and a negative control (the solvent used to dissolve the compounds, e.g., DMSO) is mandatory . These controls validate that the assay is working correctly and that any observed inhibition is due to the test compound itself, not the solvent.

  • Step-by-Step Methodology:

    • Prepare Inoculum: From a fresh 18-24 hour culture, pick several colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[14]

    • Inoculate Agar Plate: Dip a sterile cotton swab into the standardized inoculum. Remove excess fluid by pressing the swab against the inside of the tube.[15] Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees each time.[15]

    • Create Wells: Allow the plate to dry for 3-5 minutes.[15] Using a sterile cork borer (6 mm in diameter), punch uniform wells into the agar.

    • Add Compounds: Carefully pipette a fixed volume (e.g., 50 µL) of each test compound solution, positive control, and negative control into separate wells.[14]

    • Incubation: Incubate the plates at 37°C for 18-24 hours.

    • Measure and Interpret: Measure the diameter of the clear zone of inhibition (including the well) in millimeters. A larger zone indicates greater antimicrobial activity.

Protocol 2: Broth Microdilution Method for MIC Determination (Quantitative Analysis)

This is the gold-standard method for determining the quantitative antimicrobial activity (MIC) of a compound. It is performed in a 96-well microtiter plate format.

  • Causality and Self-Validation: This method tests a compound's ability to inhibit microbial growth in a liquid medium across a range of concentrations. The lowest concentration that prevents visible growth is the MIC. The protocol's integrity relies on several controls in each plate:

    • Sterility Control: Broth only, to check for contamination.

    • Growth Control: Broth plus microbial inoculum, to ensure the organism can grow under the assay conditions.

    • Positive Control: A standard antibiotic, to validate the susceptibility of the test organism.

    • These controls are non-negotiable for a valid experiment. This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[16][17]

  • Step-by-Step Methodology:

    • Prepare Compound Plate: In a 96-well plate, perform serial two-fold dilutions of the test compounds in an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth). Start with a high concentration (e.g., 512 µg/mL) and dilute down, typically across 10-12 wells. Leave wells for controls.

    • Prepare Inoculum: Prepare a standardized bacterial suspension as described in the agar well diffusion method, but then dilute it in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

    • Inoculate Plate: Add the standardized inoculum to each well containing the test compounds and the growth control well. Do not add inoculum to the sterility control well.

    • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

    • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a plate reader.

The logical relationship for determining the MIC is illustrated below.

MIC_Determination concentrations concentrations results results mic_node MIC = 16 µg/mL results:e->mic_node Lowest concentration with no visible growth

Caption: Logic for MIC Determination.

Conclusion and Future Outlook

The pyridine scaffold remains an exceptionally fertile ground for the discovery of new antimicrobial agents. This guide has demonstrated that through strategic chemical modifications—such as hybridization with other pharmacophores like thiazole or the attachment of lipophilic chains to create pyridinium salts—potent and selective antimicrobial compounds can be developed. Structure-activity relationship studies are crucial in guiding these synthetic efforts, providing a rational basis for designing molecules with improved efficacy.[8]

The future of this research lies in a multipronged approach:

  • Exploring Novel Syntheses: Developing new, efficient synthetic routes to access a wider chemical space of pyridine derivatives.[8][18]

  • Elucidating Mechanisms: Moving beyond MIC values to understand the precise molecular targets and mechanisms of action will be key to overcoming resistance.

  • Combating Resistance: Specifically designing and testing pyridine derivatives against clinically challenging MDR strains, such as MRSA and vancomycin-resistant Enterococci.

By integrating robust synthetic chemistry with standardized microbiological evaluation, the scientific community can continue to unlock the full potential of pyridine derivatives in the critical fight against infectious diseases.

References

  • U. A. Kshirsagar, "Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds," Molecules, 2017.

  • G. G. Erk, et al., "Synthesis and Antimicrobial Activity of Some Pyridinium Salts," Medicinal Chemistry Research, 2011.

  • S. M. El-Dafrawy, et al., "Synthesis and Antimicrobial Activity of Some Pyridinium Salts," Journal of the Korean Chemical Society, 2012.

  • M. A. Elsayed, et al., "Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship," Medicinal Chemistry Research, 2024.

  • M. Marinescu, "Pyridine Compounds with Antimicrobial and Antiviral Activities," International Journal of Molecular Sciences, 2022.

  • BenchChem, "A Comparative Analysis of the Antimicrobial Efficacy of Pyridinium Salts," BenchChem, 2025.

  • A. A. A. M. Abdel-gawad, et al., "Derivatives of pyridine and thiazole hybrid: Synthesis, DFT, biological evaluation via antimicrobial and DNA cleavage activity," Journal of Molecular Structure, 2021.

  • M. Marinescu, "Pyridine Compounds with Antimicrobial and Antiviral Activities," MDPI, 2022.

  • S. Hemalatha, et al., "Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review," Current Organic Synthesis, 2022.

  • M. A. Pop, et al., "Synthesis and antimicrobial activity of new pyridine-based half-sandwich Ru(II) complexes," Journal of Organometallic Chemistry, 2024.

  • M. Marinescu, "Pyridine Compounds with Antimicrobial and Antiviral Activities," Organic and Biomolecular Chemistry, 2022.

  • M. Marinescu, "Commentary on Pyridine Compounds & its Antimicrobial Activities," Journal of Medicinal & Organic Chemistry, 2022.

  • M. Marinescu, "Pyridine Compounds with Antimicrobial and Antiviral Activities," ResearchGate, 2022.

  • M. Marinescu, "Pyridine Compounds with Antimicrobial and Antiviral Activities," Semantic Scholar, 2022.

  • S. Y. E. Gamal, et al., "Synthesis and Antimicrobial Activity of Some Pyridinium Salts," Molecules, 2009.

  • CLSI, "M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically," Clinical and Laboratory Standards Institute, 2023.

  • Macrolide Pharmaceuticals, "Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity," Macrolide Pharmaceuticals, 2023.

  • A. Hamal, et al., "Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies," Molecules, 2022.

  • M. A. T. Abdel-Atty, et al., "Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations," Heliyon, 2024.

  • A. A. Kumar, et al., "Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024)," RSC Medicinal Chemistry, 2025.

  • A. Espinel-Ingroff, et al., "Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole," Journal of Clinical Microbiology, 2005.

  • I. A. Holder, et al., "Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human," Burns, 1994.

  • A. A. A. M. Abdel-gawad, et al., "Derivatives of Pyridine and Thiazole Hybrid: Synthesis, DFT, Biological Evaluation via Antimicrobial and DNA Cleavage Activity," ResearchGate, 2021.

  • A. Hamal, et al., "Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies," Semantic Scholar, 2022.

  • A. Espinel-Ingroff, et al., "Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole," Journal of Clinical Microbiology, 2005.

  • P. S. S. Alqahtani, et al., "Design and synthesis of new pyridine-thiazole hybrids as potential antibacterial agents: Spectral, antimicrobial, and in silico molecular docking studies," Chemistry & Biodiversity, 2024.

  • American Society for Microbiology, "Kirby-Bauer Disk Diffusion Susceptibility Test Protocol," ASM, 2009.

  • CLSI, "M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically," ResearchGate, 2012.

  • MI - Microbiology, "Broth Microdilution," MI - Microbiology, 2024.

  • M. M. Yusof, et al., "WELL DIFFUSION METHOD FOR EVALUATION OF ANTIBACTERIAL ACTIVITY OF COPPER PHENYL FATTY HYDROXAMATE SYNTHESIZED FROM CANOLA AND PA," Malaysian Journal of Analytical Sciences, 2013.

  • M. H. Helal, et al., "Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents," ResearchGate, 2021.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.